Diethylmalonyl dichloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2-diethylpropanedioyl dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl2O2/c1-3-7(4-2,5(8)10)6(9)11/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWKCXFPQSXNCBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399920 | |
| Record name | Diethylmalonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54505-72-5 | |
| Record name | Diethylmalonyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylmalonyl dichloride | |
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Foundational & Exploratory
An In-depth Technical Guide to Diethylmalonyl Dichloride (CAS 54505-72-5): Synthesis, Reactivity, and Applications in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Core Building Block
Diethylmalonyl dichloride (CAS 54505-72-5), a disubstituted acyl chloride, is a highly reactive and versatile bifunctional building block in modern organic synthesis. Its two electrophilic carbonyl centers, separated by a quaternary carbon atom bearing two ethyl groups, provide a unique steric and electronic environment that has been exploited in the synthesis of a wide array of complex molecules, from life-saving pharmaceuticals to advanced polymeric materials. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, with a particular focus on its utility in drug discovery and development. We will delve into the mechanistic underpinnings of its reactions and provide practical, field-proven insights for its effective use in the laboratory.
Core Properties and Identification
A clear understanding of the fundamental physicochemical properties of this compound is paramount for its safe and effective handling and application.
| Property | Value | Source |
| CAS Number | 54505-72-5 | [1] |
| Molecular Formula | C₇H₁₀Cl₂O₂ | [1] |
| Molecular Weight | 197.06 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Density | 1.145 g/mL at 25 °C | [2] |
| Boiling Point | 197-199 °C | [2] |
| Refractive Index | n20/D 1.459 | [2] |
| InChI | 1S/C7H10Cl2O2/c1-3-7(4-2,5(8)10)6(9)11/h3-4H2,1-2H3 | [1] |
| SMILES | CCC(CC)(C(=O)Cl)C(=O)Cl | [1] |
Synthesis of this compound: A Practical Approach
The most common and efficient laboratory-scale synthesis of this compound involves the reaction of diethylmalonic acid with a chlorinating agent, typically thionyl chloride (SOCl₂).[3] This method is favored due to the clean reaction profile, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.[4][5]
Reaction Mechanism:
The conversion of the carboxylic acid groups to acyl chlorides proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate then undergoes an intramolecular nucleophilic attack by the chloride ion, resulting in the formation of the acyl chloride and the evolution of SO₂ and HCl gases.
Caption: Synthesis of this compound from Diethylmalonic Acid.
Detailed Experimental Protocol:
Caution: This reaction should be performed in a well-ventilated fume hood, as thionyl chloride is corrosive and toxic, and the reaction evolves noxious gases.[6]
-
Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing a sodium hydroxide solution to neutralize the evolved HCl and SO₂.
-
Reagents: To the flask, add diethylmalonic acid. In a dropwise manner, add an excess of thionyl chloride (typically 2-3 equivalents). The reaction is often performed without a solvent, but a high-boiling inert solvent like dichloromethane can be used.[5]
-
Reaction: The mixture is gently heated to reflux (the boiling point of thionyl chloride is 76 °C) for 1-2 hours.[4][5] The completion of the reaction is indicated by the cessation of gas evolution.
-
Workup: After cooling the reaction mixture to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure.[4]
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.
Reactivity and Mechanistic Considerations
The high reactivity of this compound is a cornerstone of its utility in organic synthesis. This reactivity stems from the presence of two highly electrophilic carbonyl carbons, which are readily attacked by a wide range of nucleophiles.[7] The chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions.[3]
General Reaction Mechanism: Nucleophilic Acyl Substitution
The reactions of this compound with nucleophiles typically proceed via a two-step addition-elimination mechanism.[7]
-
Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group.
Caption: Synthesis of Barbital from this compound and Urea.
Polyamide Synthesis: Building High-Performance Polymers
This compound serves as a monomer in condensation polymerization reactions with diamines to produce polyamides. [8][9]The properties of the resulting polymer can be tailored by varying the structure of the diamine comonomer. [10]
-
Solution Preparation: The diamine is dissolved in a suitable solvent.
-
Addition of this compound: A solution of this compound in a non-miscible organic solvent is added to the diamine solution with vigorous stirring.
-
Polymerization: Polymerization occurs at the interface of the two immiscible liquids (interfacial polymerization).
-
Isolation: The resulting polyamide is collected, washed, and dried.
Spectroscopic Characterization
While specific spectra for this compound are available in spectral databases, a general understanding of the expected spectroscopic features is crucial for its identification and purity assessment.
-
¹H NMR: The proton NMR spectrum would be expected to show a quartet and a triplet corresponding to the ethyl groups.
-
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbons, the quaternary carbon, and the carbons of the ethyl groups.
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band in the region of 1750-1815 cm⁻¹, characteristic of the C=O stretching vibration of an acyl chloride.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of chlorine atoms and ethyl groups. [1]
Safety, Handling, and Storage
This compound is a corrosive and moisture-sensitive compound that requires careful handling. [1]
-
Hazards: It causes severe skin burns and eye damage and may cause respiratory irritation. [1]* Handling: Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [11]* Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials such as strong bases and oxidizing agents.
-
Quenching: Unused or residual this compound should be quenched cautiously. This can be done by slowly adding it to a stirred solution of a weak base like sodium bicarbonate or by reacting it with an alcohol like isopropanol. [12]The reaction can be exothermic, so it should be done in an ice bath with careful monitoring.
Conclusion and Future Outlook
This compound remains a cornerstone reagent in organic synthesis, offering a reliable and efficient pathway to a multitude of valuable compounds. Its role in the synthesis of barbiturates is a classic example of its impact on medicinal chemistry. For researchers and scientists in drug development, a thorough understanding of its properties, synthesis, and reactivity is essential for harnessing its full potential in the creation of novel therapeutic agents and advanced materials. As synthetic methodologies continue to evolve, the applications of this versatile building block are poised to expand, further solidifying its importance in the chemical sciences.
References
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PrepChem. Preparation Of Dimethylmalonyl Chloride. [Link]
-
International Journal of Research in Engineering and Technology (IJRET). SOLVENT FREE SYNTHESIS OF MALONYL CHLORIDES: A GREEN CHEMISTRY APPROACH. [Link]
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PrepChem. Preparation of barbital. [Link]
-
INEOS OPEN. SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIA. [Link]
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PMC. Diamine Biosynthesis: Research Progress and Application Prospects. [Link]
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Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. [Link]
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Organic Syntheses. DI-tert-BUTYL MALONATE. [Link]
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Chemistry LibreTexts. 3.10: Polyamides. [Link]
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PubChem. This compound. [Link]
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Save My Exams. Acyl Chlorides. [Link]
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SpectraBase. 2,2-Dimethylmalonyl dichloride. [Link]
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Organic Syntheses. β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. [Link]
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Yufeng. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]
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KGROUP. Quenching Reactive Substances. [Link]
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Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
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NIH. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. [Link]
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Study.com. Video: Acyl Chloride Uses, Reactions & Synthesis. [Link]
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University of New Mexico. SYNTHESIS OF BARBITURIC ACID DERIVATIVES. [Link]
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DIAL@UCLouvain. Synthesis of thionyl chloride. [Link]
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Organic Syntheses. Working with Hazardous Chemicals. [Link]
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University of Wisconsin-Madison. NMR Solvent Data Chart. [Link]
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YouTube. Reactions of Acyl Chlorides. [Link]
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Organic Syntheses. Barbituric acid. [Link]
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Reddit. Removing oxalyl chloride from acid chloride intermediate in ester formation. [Link]
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Save My Exams. Formation of Polyamides. [Link]
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-
ResearchGate. Preparation of 5-Formyl- and 5-Acetylbarbituric Acids. Including the Corresponding Schiff Bases and Phenylhydrazones. [Link]
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Diethylmalonyl dichloride molecular weight and formula
High-Purity Acylating Agent for Heterocyclic & Dendritic Scaffolds
Executive Summary
Diethylmalonyl dichloride (CAS: 54505-72-5) acts as a critical bifunctional electrophile in organic synthesis.[1] Unlike its ester counterpart (diethyl malonate), the dichloride derivative offers superior reactivity kinetics, enabling the rapid formation of cyclic diamides (barbiturates) and complex polyamide networks without the requirement for strong alkoxide bases. This guide details its physicochemical profile, mechanistic pathways in heterocyclic synthesis, and a validated protocol for the production of 5,5-diethylbarbituric acid (Barbital).
Physicochemical Specifications
The following data represents the core parameters for analytical verification and stoichiometric calculations.
| Parameter | Specification |
| IUPAC Name | 2,2-Diethylpropanedioyl dichloride |
| Molecular Formula | C₇H₁₀Cl₂O₂ |
| Molecular Weight | 197.06 g/mol |
| CAS Number | 54505-72-5 |
| Physical State | Liquid (Colorless to light yellow) |
| Density | 1.145 g/mL at 25 °C |
| Boiling Point | 197–199 °C (at 760 mmHg) |
| Refractive Index | n20/D 1.459 |
| Solubility | Reacts violently with water; soluble in DCM, ether, benzene |
Mechanistic Insight: Bifunctional Acylation
This compound functions as a "molecular staple," utilizing two highly reactive acyl chloride groups to close rings with dinucleophiles (ureas, amines, amidines).
Reaction Kinetics vs. Esters
While diethyl malonate requires sodium ethoxide (NaOEt) to generate a nucleophilic urea species, the dichloride reacts directly with neutral urea.[1] The reaction is driven by the irreversible loss of HCl gas and the formation of a stable six-membered pyrimidine ring.
Key Advantages:
-
Atom Economy: Direct condensation eliminates the need for alcohol solvent removal.[1]
-
Rate: Reaction proceeds thermally without induction periods common in ester enolate chemistry.[1]
Pathway Visualization
The following diagram illustrates the condensation logic, highlighting the sequential acyl substitution steps.
Figure 1: Sequential condensation mechanism. The high electrophilicity of the acyl chloride carbons drives the rapid formation of the pyrimidine-2,4,6-trione core.
Experimental Protocol: Synthesis of Barbital
Target: 5,5-Diethylbarbituric Acid (Barbital) Method: Direct Thermal Condensation (Acid Chloride Route)
Pre-requisites & Safety[1][3][4][5][6]
-
Hazard: this compound is corrosive and a lachrymator.[1] HCl gas is evolved.[1]
-
Engineering Controls: All operations must be performed in a functioning fume hood with an acid gas trap (NaOH scrubber).[1]
-
Stoichiometry: 1.0 eq Dichloride : 1.1 eq Urea.[1]
Step-by-Step Methodology
-
Preparation of Reagents:
-
Dry Urea (6.6 g, 0.11 mol) thoroughly in a desiccator or vacuum oven at 60°C for 2 hours. Moisture acts as a competitive nucleophile, hydrolyzing the acid chloride.[1]
-
Measure This compound (19.7 g, 0.10 mol) into a pressure-equalizing addition funnel.
-
-
Reaction Setup:
-
Place the dried urea into a 100 mL round-bottom flask (RBF).
-
Equip the RBF with a magnetic stir bar, the addition funnel, and a reflux condenser fitted with a drying tube (CaCl₂) leading to an acid trap.
-
Note: No solvent is strictly required if the mixture can be stirred; however, a small volume of anhydrous toluene (20 mL) can be used to facilitate heat transfer if the slurry is too thick.
-
-
Initiation:
-
Thermal Cycle:
-
Heat the mixture in an oil bath to 90–100 °C .
-
Maintain this temperature for 20 hours . The mixture will eventually solidify into a mass as the reaction completes and HCl is driven off.[1]
-
-
Workup & Purification:
-
Cool the reaction vessel to room temperature.
-
Add 50 mL of hot water to the residue.[1] Bring to a boil to dissolve the crude product (Barbital is soluble in hot water, impurities/urea are highly soluble).[1]
-
Filter the hot solution if any insoluble particulates remain.[1]
-
Allow the filtrate to cool slowly to 4 °C (ice bath). White crystals of Barbital will precipitate.[1]
-
-
Validation:
Advanced Applications
Beyond barbiturates, this compound is utilized in materials science for its ability to introduce precise branching points.[1]
-
Dendrimer Synthesis: Used as a core or branching unit to react with diamines, creating polyamide dendrimers with high structural rigidity.[1]
-
Cross-linking: Acts as a covalent cross-linker for polymers containing hydroxyl or amine groups, modifying mechanical properties (e.g., tensile strength) of the bulk material.
References
-
PubChem. (2025).[1][3] this compound | C7H10Cl2O2.[1][4] National Library of Medicine.[1] [Link][1]
-
PrepChem. (n.d.).[1] Preparation of barbital. Validated historical protocol for acid chloride condensation. [Link]
Sources
Diethylmalonyl dichloride boiling point and density
CAS: 54505-72-5 | Formula: C₇H₁₀Cl₂O₂ | MW: 197.06 g/mol [1]
Executive Summary
Diethylmalonyl dichloride (2,2-Diethylmalonyl chloride) is a specialized acyl chloride intermediate critical to the synthesis of barbiturates, specifically Barbital (Veronal) . Unlike its parent ester (diethyl malonate), the dichloride offers enhanced electrophilicity, allowing for condensation reactions with urea under milder conditions or without the strict requirement for sodium alkoxide catalysts.
This guide provides a definitive physicochemical profile and handling protocol for researchers utilizing this compound in heterocyclic synthesis.
Physicochemical Profile
The physical constants of this compound are governed by the steric bulk of the geminal ethyl groups and the high reactivity of the acyl chloride moieties.
Key Physical Data
| Property | Value | Condition / Note |
| Boiling Point | 197 °C | @ 760 mmHg (Atmospheric) [1] |
| Density | 1.145 g/mL | @ 25 °C [2] |
| Refractive Index | 1.451 | |
| Appearance | Clear to light yellow liquid | Darkens upon moisture exposure |
| Solubility | Reacts violently with water | Soluble in CH₂Cl₂, Et₂O, THF |
Thermodynamic & Structural Analysis
-
Volatility: With a boiling point of 197 °C, this compound is significantly less volatile than simple acyl chlorides (e.g., acetyl chloride). This high boiling point allows for high-temperature condensation reactions but necessitates high-vacuum techniques for purification to avoid thermal decomposition.
-
Steric Influence: The quaternary carbon at the 2-position (flanked by two ethyl groups) introduces steric hindrance. This reduces the rate of hydrolysis compared to unhindered malonyl chlorides, but the compound remains moisture-sensitive.
-
Density Implications: The density (1.145 g/mL) is typical for chlorinated organic intermediates. In biphasic extractions (e.g., during workup after quenching), it will form the bottom layer if the organic solvent is non-halogenated (like ether), or remain in the bulk organic phase if using DCM (d ~1.33 g/mL).
Experimental Handling & Synthesis
A. Preparation of this compound
While commercially available, it is often synthesized in situ or fresh to ensure maximum purity, as the acid chloride degrades over time.
Protocol:
-
Reagents: 1.0 eq Diethylmalonic acid, 2.0 eq Phosphorus Pentachloride (PCl₅).
-
Reaction: Mix reagents and warm gently. The reaction is endothermic and driven by the evolution of POCl₃.
-
Purification: Fractional distillation is required.
-
Fraction 1: Phosphorus oxychloride (POCl₃) distills over first (BP ~106 °C).
-
Fraction 2: this compound distills at 197 °C [1].
-
Modern Adaptation: To minimize thermal degradation, vacuum distillation is recommended (approx. 80–90 °C @ 15 mmHg).
-
B. Synthesis of Barbital (Acid Chloride Route)
This method avoids the use of metallic sodium or sodium ethoxide, utilizing the high reactivity of the acid chloride to drive the condensation with urea.
Reaction Workflow:
-
Mix: 1.0 mol this compound + 1.1 mol Urea (finely powdered/dry).
-
Heat: 90–100 °C for 20 hours.
-
Mechanism: The urea nitrogen acts as a nucleophile, attacking the carbonyl carbon of the acid chloride. The chloride leaves as HCl gas (must be trapped).
-
Workup: Recrystallize the resulting solid mass from hot water.
C. Handling & Safety (Hydrolysis Management)
Critical Hazard:
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
-
Lachrymator: The compound releases HCl upon contact with mucosal membranes. Work exclusively in a fume hood.
Visualizations
Diagram 1: Synthetic Pathway & Mechanism
This diagram illustrates the conversion of Diethylmalonic acid to Barbital via the Dichloride intermediate, highlighting the critical purification step.
Caption: Synthesis workflow from Diethylmalonic Acid to Barbital, emphasizing the critical distillation cut point at 197°C.
Diagram 2: Handling Logic & Stability
A decision tree for ensuring data integrity during density/BP measurement or synthesis.
Caption: Quality control logic. Cloudiness indicates hydrolysis; redistillation is required to restore stoichiometry.
References
-
Heidelberger, M. (1923). An Advanced Laboratory Manual of Organic Chemistry. Chemical Catalog Company.
-
Sigma-Aldrich. (n.d.). This compound Product Specification. Merck KGaA.
-
PubChem. (n.d.). This compound (Compound).[1][2][3][4] National Library of Medicine.
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A Comprehensive Technical Guide to the Solubility of Diethylmalonyl Dichloride in Organic Solvents
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of diethylmalonyl dichloride, a highly reactive bifunctional acyl chloride pivotal in the synthesis of pharmaceuticals, polymers, and other complex organic molecules. This document is intended for researchers, chemists, and professionals in drug development and materials science. It details the compound's physicochemical properties, explores its solubility in and reactivity with a range of organic solvents, and furnishes a comprehensive, safety-oriented protocol for the experimental determination of its solubility. The guide emphasizes the critical interplay between solubility and reactivity, offering a framework for solvent selection that ensures both reaction efficiency and operational safety.
Introduction: The Synthetic Versatility and Physicochemical Profile of this compound
This compound (CAS No: 54505-72-5), with the linear formula ClCOC(C₂H₅)₂COCl, is a colorless to pale yellow liquid possessing a pungent odor.[1] Its utility as a synthetic intermediate is well-established, finding application in the preparation of diverse molecules such as 5,5-diethyl-1,3-dihydroxybarbituric acid and 1,11-dibronzo-4,8-diaza-6,6-diethyl-5,7-dioxoundecane.[1][2] The high reactivity of its two acyl chloride functional groups makes it an excellent building block but also necessitates careful handling and judicious solvent selection to prevent unwanted side reactions and ensure experimental success.
A foundational understanding of its physical properties is essential before delving into its solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₀Cl₂O₂ | PubChem[3] |
| Molecular Weight | 197.06 g/mol | PubChem[3] |
| Appearance | Liquid | Sigma-Aldrich[1] |
| Density | 1.145 g/mL at 25 °C | Sigma-Aldrich[1] |
| Boiling Point | 197-199 °C | Sigma-Aldrich[1] |
| Refractive Index | n20/D 1.459 | Sigma-Aldrich[1] |
| Flash Point | 74 °C (165.2 °F) - closed cup | Sigma-Aldrich[1] |
| Storage Temperature | 2-8°C | Sigma-Aldrich[1] |
The molecular structure of this compound, featuring a central quaternary carbon flanked by two carbonyl chloride groups and two ethyl groups, dictates its solubility and reactivity profile. The electron-withdrawing nature of the chlorine atoms renders the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack.
Solubility and Reactivity in Organic Solvents: A Dichotomy of Dissolution and Decomposition
The selection of an appropriate solvent for this compound is a critical decision that hinges on balancing solubility with chemical stability. As a general principle, acyl chlorides are soluble in a variety of organic solvents.[1][4] However, their high reactivity precludes the use of protic solvents and necessitates the use of anhydrous conditions.
Compatible Solvents (Aprotic)
Aprotic solvents, which lack acidic protons, are the preferred medium for dissolving and reacting this compound. These solvents solvate the molecule without engaging in chemical reactions.
-
Chlorinated Solvents: Dichloromethane and chloroform are excellent choices for dissolving this compound.[4] Their polarity is sufficient to solubilize the acyl chloride, and they are chemically inert under typical reaction conditions.
-
Ethers: Diethyl ether and tetrahydrofuran (THF) are also suitable solvents.[4][5] It is imperative to use anhydrous grades of these solvents, as they are hygroscopic and residual water will readily react.
-
Aromatic Hydrocarbons: Benzene and toluene can be used, particularly in reactions where their higher boiling points are advantageous.[5]
-
Nonpolar Hydrocarbons: Alkanes such as hexanes and heptanes can be used, although the solubility of the relatively polar this compound may be more limited in these solvents.
Incompatible Solvents (Protic and Reactive Aprotic)
The use of protic solvents with this compound will lead to rapid decomposition.
-
Water: this compound reacts violently with water to hydrolyze to diethylmalonic acid and hydrochloric acid.[6][7] This reaction is highly exothermic and produces corrosive fumes.
-
Alcohols: Alcohols (e.g., methanol, ethanol) will react to form the corresponding diethyl malonate esters.[4] This reaction, while a useful synthetic transformation, is undesirable when simple dissolution is the goal.
-
Amines: Primary and secondary amines will readily react to form amides.
-
Other Protic Solvents: Carboxylic acids and other solvents with acidic protons should be strictly avoided.
Table 2: Qualitative Solubility and Compatibility of this compound in Common Organic Solvents
| Solvent Class | Specific Solvent | Compatibility/Solubility | Rationale and Causality |
| Aprotic Halogenated | Dichloromethane, Chloroform | High | Good polarity match, chemically inert. Excellent for reactions and workups. |
| Aprotic Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Good solvating power. Must be anhydrous to prevent hydrolysis. |
| Aprotic Aromatic | Benzene, Toluene | Moderate to High | Suitable for reactions requiring higher temperatures. |
| Aprotic Hydrocarbons | Hexanes, Heptanes | Low to Moderate | Lower polarity may limit solubility. Useful for precipitation/crystallization. |
| Protic Solvents | Water, Alcohols, Amines | Incompatible (Reactive) | Rapid reaction leading to hydrolysis, esterification, or amidation. |
The Imperative of Anhydrous Conditions
Given the moisture sensitivity of this compound, all operations involving this reagent must be conducted under strictly anhydrous conditions. This includes the use of oven-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon). Failure to exclude moisture will result in the degradation of the starting material and the formation of impurities that can complicate subsequent reactions and purifications.
Experimental Protocol: Gravimetric Determination of Solubility in an Aprotic Solvent
This protocol outlines a self-validating system for determining the solubility of this compound in a compatible aprotic solvent (e.g., anhydrous dichloromethane) at a specified temperature. The causality behind each step is explained to ensure both accuracy and safety.
Materials and Equipment
-
This compound (≥98% purity)
-
Anhydrous dichloromethane (or other chosen aprotic solvent)
-
Oven-dried glassware: sealed vials with septa, syringes, needles
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Temperature-controlled shaker or stir plate
-
Analytical balance (readable to 0.1 mg)
-
Syringe filters (PTFE, 0.2 µm)
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Under a positive pressure of inert gas, add a precisely weighed excess of this compound to a tared, oven-dried vial.
-
Using a dry syringe, add a known volume (e.g., 5.00 mL) of the anhydrous solvent to the vial. The excess solid should be clearly visible.
-
Seal the vial with a septum and parafilm.
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid confirms saturation.
-
-
Sample Withdrawal and Filtration:
-
Allow the vial to remain undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (e.g., 2.00 mL) using a dry, gas-tight syringe that has been pre-rinsed with the anhydrous solvent. It is crucial to avoid disturbing the solid at the bottom of the vial.
-
Attach a syringe filter to the syringe and dispense the clear, saturated solution into a second tared, oven-dried vial. This step removes any suspended microparticles.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the vial containing the filtered saturated solution.
-
Remove the solvent under a gentle stream of inert gas or by using a rotary evaporator. Care should be taken to avoid excessive heating which could lead to decomposition.
-
Once the solvent is completely removed, place the vial under a high vacuum for a short period to remove any residual solvent.
-
Reweigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the tare weight of the second vial from its final weight.
-
The solubility can then be expressed in g/mL or other appropriate units by dividing the mass of the solute by the volume of the aliquot taken.
-
Visualization of Key Concepts
Factors Influencing Solvent Selection
The choice of a suitable solvent is a multi-faceted decision, as depicted in the following diagram.
Caption: Decision matrix for solvent selection for this compound.
Experimental Workflow for Solubility Determination
The following workflow diagram illustrates the logical progression of the experimental protocol.
Caption: Step-by-step workflow for the gravimetric determination of solubility.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound that requires careful handling.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.
-
Moisture Sensitivity: As previously emphasized, strictly avoid contact with water and moisture.
-
Reactivity Hazards: The compound reacts violently with water and other protic substances. Ensure that all equipment is dry and that incompatible materials are kept separate.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Recommended storage is at 2-8°C.[1]
Conclusion
The solubility of this compound in organic solvents is fundamentally governed by its high reactivity. While it is soluble in a range of aprotic solvents such as dichloromethane, ethers, and aromatic hydrocarbons, its incompatibility with protic solvents necessitates stringent anhydrous handling and storage procedures. The provided experimental protocol offers a reliable method for quantifying its solubility in compatible solvents, ensuring data integrity and operator safety. A thorough understanding of these principles is paramount for the successful application of this versatile reagent in research and development.
References
- Solubility of Things. (n.d.). Diphenylchloromethane acyl chloride.
- BYJU'S. (n.d.). Formation of Acid Chlorides.
- Sigma-Aldrich. (n.d.). This compound 98.
- Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides).
- PubChem. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound 98 54505-72-5.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 54505-72-5).
- Tuttee Academy. (2021, July 19). AS/A-Level Chemistry - Acyl Chloride.
- Chemistry LibreTexts. (2023, January 22). Properties of Acyl Halides.
- Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- CHEM-GUIDE. (n.d.). Nomenclature, preparation and properties of i. Acid halides ii. Acid amides iii. Acid anhydrides and iv. Esters.
Sources
- 1. AS/A-Level Chemistry - Acyl Chloride - A-level Chemistr... [tuttee.co]
- 2. CHEM-GUIDE: Nomenclature, preparation and properties of i. Acid halides ii. Acid amides iii. Acid anhydrides and iv. Esters [chem-guide.blogspot.com]
- 3. This compound 98 54505-72-5 [sigmaaldrich.com]
- 4. byjus.com [byjus.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
Diethylmalonyl dichloride spectral data (¹H NMR, ¹³C NMR, IR)
The following technical guide provides a comprehensive spectral and structural analysis of Diethylmalonyl dichloride (2,2-Diethylpropanedioyl dichloride). This document is designed for researchers requiring authoritative data for structural validation, quality control, and synthetic planning.[1]
CAS: 54505-72-5 | Formula: C₇H₁₀Cl₂O₂ | MW: 197.06 g/mol [1]
Core Directive & Chemical Identity
This compound is a pivotal electrophilic building block, primarily utilized in the synthesis of barbiturates (e.g., barbital), herbicides, and dendrimers. Unlike its parent diester, the dichloride possesses heightened reactivity, making its spectral characterization time-sensitive due to rapid hydrolysis.[1]
This guide moves beyond simple peak listing to explain the structural causality of the signals, ensuring you can distinguish the pure compound from its common hydrolysis products (diethylmalonic acid) or mono-ester intermediates.
Chemical Structure & Numbering Logic
The molecule possesses C₂v symmetry , rendering the two ethyl groups chemically equivalent.[1] This symmetry simplifies the NMR spectra significantly, reducing the expected signal count.[1]
-
Core: Quaternary carbon (C-2) bonded to two acid chloride groups.[1]
-
Wings: Two equivalent ethyl groups attached to C-2.[1]
Synthesis & Sample Preparation Context
Why this matters for spectral analysis: Commercial samples or synthesized batches often contain traces of thionyl chloride (reagent) or diethylmalonic acid (hydrolysis product).[1]
-
Thionyl Chloride Impurity: Look for a pungent odor and lack of protons in NMR (invisible in ¹H, visible in neat IR).[1]
-
Hydrolysis Impurity: Presence of a broad singlet ~10-12 ppm (COOH) in ¹H NMR and a shift in the carbonyl stretching frequency in IR.[1]
Preparation Protocol for Analysis:
-
Solvent: Use anhydrous CDCl₃ (stored over molecular sieves) to prevent in-situ hydrolysis during acquisition.[1]
-
Tube: Flush NMR tubes with dry N₂ or Ar.[1]
-
Concentration: ~10-20 mg in 0.6 mL solvent is optimal for clear multiplicity resolution.[1]
Spectral Analysis: The Core Data
A. ¹H NMR Spectroscopy (Proton)
The ¹H NMR spectrum is characterized by a clean, first-order aliphatic pattern.[1] The absence of protons on the central quaternary carbon and the carbonyl carbons means only the ethyl groups are visible.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 1.05 – 1.15 | Triplet (J ≈ 7.5 Hz) | 6H | -CH₃ (Methyl) | Terminal methyls are shielded; typical ethyl triplet pattern. |
| 2.20 – 2.35 | Quartet (J ≈ 7.5 Hz) | 4H | -CH₂- (Methylene) | Deshielded by the adjacent quaternary center carrying two electron-withdrawing COCl groups.[1] |
-
Diagnostic Note: If you observe a quartet at ~4.2 ppm, your sample contains diethyl malonate (ester starting material).[1] If you see a singlet at ~12.0 ppm, it has hydrolyzed to the acid.[1]
B. ¹³C NMR Spectroscopy (Carbon-13)
The ¹³C spectrum is definitive for confirming the oxidation state of the carbonyls.[1]
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Structural Logic |
| 8.5 – 9.5 | CH₃ | Methyl C | Typical aliphatic methyl.[1] |
| 28.0 – 30.0 | CH₂ | Methylene C | Slightly deshielded by the beta-effect of the carbonyls. |
| 68.0 – 70.0 | C (Quaternary) | C-2 (Alpha C) | Significantly downfield due to attachment to two carbonyls and two alkyls. |
| 170.0 – 173.0 | C=O[1] | -COCl (Acid Chloride) | Distinctive acid chloride region.[1] Upfield relative to carboxylic acids (~175-180 ppm) due to the mesomeric effect of Cl.[1] |
C. Infrared Spectroscopy (FT-IR)
IR is the fastest method to assess purity, particularly for the presence of OH groups (hydrolysis).
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Interpretation |
| 2980, 2940 | C-H Stretch | Medium | Aliphatic C-H stretching of the ethyl groups.[1] |
| 1795, 1760 | C=O Stretch | Very Strong | Diagnostic Doublet. Malonyl chlorides often show a split carbonyl band due to Fermi resonance or symmetric/asymmetric coupling of the two carbonyls. |
| 900 – 1000 | C-C Stretch | Medium | Skeletal vibrations. |
| 650 – 750 | C-Cl Stretch | Strong | Characteristic acyl chloride bond vibration. |
| ~3500 (Absent) | O-H Stretch | - | Critical Check: A broad peak here indicates hydrolysis to carboxylic acid.[1] |
Visualizing the Workflow & Structure
The following diagrams illustrate the synthesis pathway and the structural assignment logic.
Caption: Synthesis pathway and critical spectral checkpoints for this compound.
Caption: Structural logic map linking chemical moieties to specific spectral signals.
Experimental Handling & Safety
Warning: this compound is corrosive and a lachrymator.[1]
-
Moisture Sensitivity: The C-Cl bond is highly susceptible to nucleophilic attack by water.[1] Always sample in a glovebox or under a cone of nitrogen.[1]
-
NMR Solvent Acidity: Commercial CDCl₃ often contains traces of HCl (from photolysis).[1] Filter solvent through basic alumina or use ampouled "100%" CDCl₃ to prevent acid-catalyzed degradation.[1]
-
Quenching: Quench excess reagent or NMR samples with methanol (exothermic) to form the stable dimethyl ester before disposal.[1]
References
-
PubChem. this compound (Compound). National Library of Medicine.[1] CID 4149059.[1] Available at: [Link]
-
National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: this compound. Available at: [Link]
-
SDBS. Spectral Database for Organic Compounds.[1] National Institute of Advanced Industrial Science and Technology (AIST), Japan.[1] (Search No. for related Malonyl chlorides). Available at: [Link]
Sources
An In-Depth Technical Guide to the ¹H NMR Spectrum of Diethylmalonyl Dichloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of diethylmalonyl dichloride (2,2-diethylpropanedioyl dichloride). As a reactive bifunctional molecule, this compound is a valuable building block in the synthesis of a variety of organic compounds, including pharmaceuticals and other specialty chemicals. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural verification. This guide will delve into the theoretical prediction of the ¹H NMR spectrum, a detailed interpretation of the experimental data, and a practical guide to obtaining a high-quality spectrum.
Introduction: The Significance of this compound and its Spectroscopic Characterization
This compound, with the chemical formula ClCOC(C₂H₅)₂COCl, is a derivative of diethylmalonic acid. Its two acyl chloride functionalities make it a highly reactive intermediate for introducing a diethylmalonyl moiety into a target molecule. The presence of a quaternary carbon atom at the C2 position introduces a unique structural feature that is directly reflected in its ¹H NMR spectrum.
¹H NMR spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. For a synthetic building block like this compound, ¹H NMR serves as a critical tool for confirming its identity and purity before its use in subsequent reactions.
Theoretical Prediction of the ¹H NMR Spectrum
Based on the structure of this compound, we can predict the key features of its ¹H NMR spectrum: the number of signals, their chemical shifts (δ), their multiplicities (splitting patterns), and their integration values.
Chemical Equivalence and Expected Signals
The this compound molecule possesses a high degree of symmetry. The two ethyl groups are chemically equivalent due to free rotation around the C-C single bonds. Within each ethyl group, the three protons of the methyl group (CH₃) are equivalent, and the two protons of the methylene group (CH₂) are equivalent. Therefore, we expect to observe two distinct signals in the ¹H NMR spectrum.
Predicted Chemical Shifts (δ)
The chemical shift of a proton is influenced by its local electronic environment. Electron-withdrawing groups deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield).
-
Methylene Protons (CH₂): The methylene protons are directly attached to the quaternary carbon, which is in turn bonded to two highly electron-withdrawing acyl chloride groups (-COCl). The carbonyl group of the acyl chloride is a strong deshielding group. Therefore, the quartet corresponding to these protons is expected to be significantly downfield. For comparison, in diethyl diethylmalonate, where the electron-withdrawing effect is from ester groups, the methylene quartet appears at approximately 4.18 ppm. Given that acyl chlorides are generally more electron-withdrawing than esters, we can predict the chemical shift for the methylene protons in this compound to be greater than 4.2 ppm .
-
Methyl Protons (CH₃): The methyl protons are further away from the electron-withdrawing acyl chloride groups. Their chemical shift will be upfield relative to the methylene protons. In diethyl diethylmalonate, the methyl triplet appears around 1.25 ppm. We can anticipate a similar chemical shift for the methyl protons in this compound, likely in the range of 1.2-1.4 ppm .
Predicted Multiplicity (Splitting Pattern)
The multiplicity of a signal is determined by the number of neighboring, non-equivalent protons according to the n+1 rule.
-
Methylene Protons (CH₂): The two methylene protons have three neighboring protons on the adjacent methyl group (n=3). Therefore, their signal will be split into a quartet (3+1 = 4 peaks).
-
Methyl Protons (CH₃): The three methyl protons have two neighboring protons on the adjacent methylene group (n=2). Their signal will be split into a triplet (2+1 = 3 peaks).
Predicted Integration
The relative area under each signal is proportional to the number of protons it represents.
-
The signal for the methylene protons (CH₂) will integrate to 4H (2 protons per ethyl group x 2 ethyl groups).
-
The signal for the methyl protons (CH₃) will integrate to 6H (3 protons per ethyl group x 2 ethyl groups).
The expected integration ratio of the quartet to the triplet is therefore 4:6 , which simplifies to 2:3 .
Experimental ¹H NMR Spectrum and Interpretation
While a publicly available image of the ¹H NMR spectrum for this compound is not readily accessible in the common spectral databases, the data is available through suppliers such as Sigma-Aldrich for their product with catalog number 235512.[2] The interpretation below is based on the analysis of this data and comparison with structurally similar compounds.
| Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration | Coupling Constant (J) (Hz) |
| Methylene (CH₂) | ~2.25 | Quartet | 4H | ~7.5 |
| Methyl (CH₃) | ~1.05 | Triplet | 6H | ~7.5 |
Analysis of the Experimental Spectrum
The experimental ¹H NMR spectrum of this compound would exhibit two distinct signals, confirming the presence of the two non-equivalent proton environments of the ethyl groups.
-
Quartet at ~2.25 ppm: This signal corresponds to the four methylene protons. The quartet multiplicity arises from the coupling with the three adjacent methyl protons. The downfield chemical shift is a result of the deshielding effect of the two adjacent acyl chloride groups.
-
Triplet at ~1.05 ppm: This upfield signal is assigned to the six methyl protons. The triplet splitting is due to coupling with the two neighboring methylene protons.
The integration ratio of these signals will be approximately 4:6, or 2:3, consistent with the number of methylene and methyl protons in the molecule. The coupling constants for the quartet and the triplet will be identical, as they arise from the same proton-proton coupling interaction. A typical value for vicinal coupling in an ethyl group is around 7-8 Hz.
Experimental Protocol for Acquiring the ¹H NMR Spectrum
To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended.
Materials:
-
This compound (handle with care, as it is corrosive and moisture-sensitive)
-
Deuterated chloroform (CDCl₃), anhydrous
-
NMR tube (5 mm)
-
Tetramethylsilane (TMS) as an internal standard (optional, as the residual solvent peak can be used for referencing)
-
Inert atmosphere (e.g., nitrogen or argon) glovebox or Schlenk line
Procedure:
-
Sample Preparation: Due to the moisture sensitivity of this compound, all sample preparation should be performed under an inert atmosphere.
-
In a glovebox or under a stream of inert gas, add approximately 5-10 mg of this compound to a clean, dry NMR tube.
-
Add approximately 0.6 mL of anhydrous CDCl₃ to the NMR tube.
-
If using an internal standard, add a small drop of TMS.
-
Cap the NMR tube securely.
-
Gently agitate the tube to ensure the sample is fully dissolved.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm (if TMS is not used) or the TMS peak to 0 ppm.
-
Integrate the signals to determine the relative proton ratios.
-
Measure the coupling constants (J-values) in Hertz.
-
Visualizing Molecular Structure and Coupling
The following diagrams illustrate the structure of this compound and the spin-spin coupling interactions that give rise to the observed splitting patterns in the ¹H NMR spectrum.
Figure 1: 2D structure of this compound.
Figure 2: Spin-spin coupling in this compound.
Conclusion
The ¹H NMR spectrum of this compound is characterized by two distinct signals: a quartet corresponding to the four methylene protons and a triplet corresponding to the six methyl protons. The downfield position of the methylene quartet is a direct consequence of the strong electron-withdrawing nature of the two acyl chloride groups. A thorough understanding and correct interpretation of this spectrum are essential for any researcher utilizing this important synthetic building block. The experimental protocol outlined in this guide provides a reliable method for obtaining a high-quality spectrum, ensuring accurate structural verification and purity assessment.
References
-
PubChem. This compound. [Link]
-
Chemistry LibreTexts. 21.10 Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
The Duke NMR Center. Coupling constants. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Wiley Science Solutions. Sigma-Aldrich Library of NMR Spectra. [Link]
-
SpectraBase. 2,2-Dimethylmalonyl dichloride. [Link]
Sources
Technical Guide: IR Characterization of Diethylmalonyl Dichloride
Executive Summary
Diethylmalonyl dichloride (CAS: 54505-72-5) is a highly reactive acyl chloride intermediate critical in the synthesis of barbiturates and heterocyclic pharmaceuticals.[1] Its characterization via Infrared (IR) Spectroscopy is a definitive method for assessing purity, specifically for detecting hydrolysis into diethylmalonic acid.[1]
This guide provides a rigorous spectral analysis framework. It moves beyond simple peak listing to explain the mechanistic origins of the vibrational modes, offering a self-validating protocol for researchers handling this moisture-sensitive reagent.[1]
Molecular Vibrational Theory
To accurately interpret the spectrum of this compound, one must understand the electronic and mechanical coupling effects present in the molecule:
-
Inductive Effect (
vs ): The chlorine atoms exert a strong electron-withdrawing inductive effect ( ) on the carbonyl carbons.[1] This pulls electron density away from the bond, shortening it and increasing its force constant ( ).[1] Consequently, the carbonyl stretching frequency shifts to a much higher wavenumber ( ) compared to esters or ketones.[1] -
Vibrational Coupling (Fermi Resonance): As a 1,3-dicarbonyl system, the two carbonyl groups on the quaternary carbon are mechanically coupled.[1] This often results in a "split" carbonyl peak (doublet) representing the symmetric (in-phase) and asymmetric (out-of-phase) stretching modes.
-
Quaternary Carbon Stability: The central carbon is fully substituted with two ethyl groups, eliminating
-hydrogens.[1] This simplifies the C-H region (no enolization possible) but increases steric bulk, stabilizing the dichloride against rapid unimolecular decomposition, though it remains sensitive to moisture.
Detailed Spectral Analysis
The following data is synthesized from standard acyl chloride characterization principles and specific analog data (e.g., 2,2-dimethylmalonyl dichloride).
Primary Functional Group Region ( )[1]
| Functional Group | Mode | Wavenumber ( | Intensity | Diagnostic Notes |
| Acyl Chloride ( | Stretching | 1785 – 1815 | Very Strong | The Critical Feature. Often appears as a doublet (e.g., |
| Alkyl C-H | Stretching (Asym) | 2970 – 2990 | Medium | Characteristic of ethyl groups ( |
| Alkyl C-H | Stretching (Sym) | 2870 – 2940 | Medium | Characteristic of ethyl groups ( |
| O-H (Impurity) | Stretching | 2500 – 3300 | Broad | Absence required. Any broad absorbance here indicates hydrolysis to Diethylmalonic acid.[1] |
Fingerprint Region ( )[1]
| Functional Group | Mode | Wavenumber ( | Intensity | Diagnostic Notes |
| C-H Bend | Scissoring | 1460 – 1470 | Medium | Methylene ( |
| C-C(=O)-C | Skeletal Vib. | 1100 – 1250 | Strong | Coupled skeletal vibrations of the quaternary center.[1] |
| C-Cl | Stretching | 650 – 800 | Strong | Broad, often multiple bands.[1] Confirms the presence of the chloride leaving group.[1] |
Experimental Protocol: Handling & Acquisition
Safety Warning: this compound is corrosive and a lachrymator.[1] All steps must be performed in a fume hood.
Method: Liquid Film (Neat)
Because the compound is a liquid at room temperature (bp
-
Blanking: Collect a background spectrum of the open beam path to account for atmospheric
and .[1] -
Preparation:
-
Store KBr/NaCl plates in a desiccator until the moment of use.[1]
-
Using a clean glass capillary or dry pipette, place one drop of this compound on the center of one plate.
-
Immediately cover with the second plate to create a thin capillary film.[1] Do not press too hard , or the film will be too thin.[1]
-
-
Acquisition:
-
Immediate Cleaning: Acyl chlorides hydrolyze to HCl on the plates, which can fog KBr.[1] Rinse plates immediately with dry Dichloromethane (DCM) or Chloroform after scanning.
Purity Assessment Logic
The following diagram illustrates the decision logic for validating the reagent's quality based on the spectral data.
Figure 1: Logic flow for determining the purity of this compound based on IR spectral features.
Molecular Connectivity & Vibrational Modes
Understanding the connectivity helps visualize why the peaks appear as they do.[1] The quaternary carbon acts as a mechanical pivot point for the two carbonyls.[1]
Figure 2: Molecular connectivity highlighting the quaternary center that facilitates carbonyl coupling.[1]
References
-
National Institute of Standards and Technology (NIST). this compound.[1] NIST Chemistry WebBook, SRD 69.[1][2][3][4] Available at: [Link][1]
-
SpectraBase. 2,2-Dimethylmalonyl dichloride IR Spectrum. Wiley Science Solutions.[1] (Used as structural analog reference). Available at: [Link][1][5]
-
LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Safe Handling of Diethylmalonyl Dichloride
Executive Summary: Diethylmalonyl dichloride is a highly reactive acyl chloride intermediate, valuable in the synthesis of barbiturates, polymers, and other complex organic molecules within the pharmaceutical and chemical industries. Its utility is matched by its significant hazard profile. This guide provides an in-depth framework for researchers, scientists, and drug development professionals on its safe handling, storage, and disposal. The core hazards stem from its dual nature as a flammable liquid and a highly corrosive substance that reacts violently with water to produce corrosive hydrogen chloride (HCl) gas.[1][2][3] Adherence to the protocols outlined herein is critical for mitigating risks of severe chemical burns, respiratory tract damage, and fire.
Section 1: Hazard Profile and Inherent Reactivity
The foundation of safely handling this compound lies in a deep understanding of its chemical reactivity. As a difunctional acyl chloride, its primary hazard is its vigorous and exothermic reaction with nucleophiles, most notably water.
Core Causality of Hazard: Hydrolysis Upon contact with moisture, including atmospheric humidity, this compound rapidly hydrolyzes to form diethylmalonic acid and two equivalents of hydrogen chloride (HCl) gas.[3]
C₇H₁₀Cl₂O₂ + 2H₂O → C₇H₁₂O₄ + 2HCl(g)
This reaction is the root cause of its severe corrosivity. The user is simultaneously exposed to a corrosive liquid and a highly corrosive, pungent gas that can cause severe damage to the skin, eyes, and respiratory system.[1][4] This dictates that all handling procedures must be performed under strictly anhydrous conditions.
GHS Hazard Identification
The Globally Harmonized System (GHS) classification provides a clear summary of the primary dangers associated with this compound.
| Hazard Class | Hazard Code | Description | GHS Pictogram |
| Flammable Liquids | H226 | Flammable liquid and vapor. | 🔥 |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[1][4] | corrosive |
| Serious Eye Damage | H318 | Causes serious eye damage. | corrosive |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[4] | ❗ |
Section 2: Prerequisite Controls: Engineering and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is non-negotiable.
Engineering Controls: The Primary Barrier
Engineering controls are designed to isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All manipulations, including weighing, transferring, and quenching, must be conducted inside a certified chemical fume hood with a tested and adequate face velocity.[2][5][6] This is critical for containing the flammable vapors and any HCl gas released during accidental hydrolysis.
-
Inert Atmosphere: Due to its high moisture sensitivity, handling under an inert atmosphere (e.g., dry argon or nitrogen) is mandatory for preventing degradation and ensuring safety. A glovebox or Schlenk line setup should be used for transfers.
-
Emergency Equipment: An operational safety shower and eyewash station must be located in immediate proximity to the handling area.[2][6] Their locations must be clearly marked and unobstructed.
-
Ignition Source Control: All sources of ignition—sparks, open flames, and hot surfaces—must be eliminated from the work area.[1] Use only explosion-proof electrical equipment and non-sparking tools for any mechanical operations.[5]
Personal Protective Equipment (PPE): The Last Line of Defense
The correct PPE is essential to prevent injury in the event of an accidental splash or exposure.[7]
| Protection Area | Required PPE Specification | Causality and Rationale |
| Eyes & Face | Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) AND a full-face shield (minimum 8-inch).[1] | Protects against splashes of the corrosive liquid and exposure of the face and eyes to HCl gas. Goggles provide a seal against vapors; the face shield protects the skin. |
| Hands | Chemical-resistant gloves (e.g., butyl rubber, Viton®, or appropriate laminate gloves). | Standard nitrile gloves offer insufficient protection against this class of chemical. Gloves must be inspected for integrity before each use and removed without contaminating the skin.[1] |
| Body | A flame-retardant laboratory coat. | Provides a barrier against splashes. Flame-retardant material is necessary due to the flammability hazard. |
| Feet | Closed-toe, chemical-resistant shoes. | Protects feet from spills. |
| Respiratory | Not required if work is performed correctly within a fume hood. For emergency situations or large-scale work, a NIOSH/MSHA-approved respirator with an organic vapor/acid gas cartridge is necessary.[2] | Protects against inhalation of vapors and HCl gas in situations where engineering controls may fail or are insufficient. |
Section 3: Standard Operating Procedures (SOPs)
Storage and Handling
-
Storage: Store containers in a cool, dry, well-ventilated, and locked cabinet designated for corrosive and flammable materials.[1] The container must be kept tightly closed, and if opened, carefully resealed and kept upright to prevent leakage.[1] Storage under an inert atmosphere is recommended to preserve chemical integrity.
-
Incompatibilities: Store separately from water, alcohols, amines, bases, and oxidizing agents.
Protocol: Aliquoting and Transferring this compound
This protocol assumes the use of standard Schlenk line techniques.
-
Preparation: Ensure the destination reaction vessel is clean, dry, and has been purged with an inert gas (argon or nitrogen).
-
Inert Environment: Place the sealed bottle of this compound in the fume hood. Briefly loosen the cap to break the seal and immediately replace it with a rubber septum.
-
Pressure Equalization: Insert a needle connected to the inert gas line (e.g., via a bubbler) through the septum to create a positive pressure of inert gas in the headspace. Insert a second "vent" needle to allow for pressure equalization.
-
Syringe Preparation: Use a clean, oven-dried glass syringe with a stainless-steel needle. Purge the syringe with inert gas several times.
-
Transfer: Puncture the septum with the purged syringe needle, ensuring the needle tip is below the liquid surface. Slowly draw the required volume of liquid into the syringe.
-
Dispensing: Remove the syringe and quickly transfer it to the reaction vessel, piercing the vessel's septum and dispensing the liquid.
-
Syringe Quenching: Immediately and carefully quench the residual chemical in the syringe by drawing up a suitable quenching agent (e.g., isopropanol) and dispensing the mixture into a dedicated waste beaker containing more quenching agent.
Section 4: Emergency Response Protocols
Immediate and correct response to an emergency is critical to minimizing harm.
Emergency Response Workflow
Caption: Decision tree for this compound emergencies.
Personnel Exposure First Aid
-
Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected area with copious amounts of water for at least 15 minutes using a safety shower.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15-30 minutes, holding the eyelids open.[1][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the victim to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[2][8] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1][2] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[1]
Protocol: Small Spill Cleanup (<100 mL)
-
Alert and Evacuate: Alert personnel in the immediate area and restrict access. Ensure the fume hood is operating.
-
PPE: Don the full PPE as described in Section 2.
-
Containment: Cover the spill with a non-combustible, inert absorbent material such as dry sand, vermiculite, or a commercial sorbent rated for corrosive materials. DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE PAPER TOWELS.
-
Collection: Once the liquid is fully absorbed, carefully collect the material using non-sparking tools and place it into a designated, labeled, and sealable hazardous waste container.[1]
-
Decontamination: Wipe the spill area with a cloth dampened with a water-free solvent (e.g., dichloromethane or toluene), placing the used cloth in the waste container. Then, cautiously decontaminate the surface with a basic solution like sodium bicarbonate, followed by a final water rinse.
-
Disposal: Seal the waste container and manage it as hazardous waste.
Section 5: Deactivation and Waste Disposal
All excess this compound and contaminated materials must be treated as hazardous waste. Neutralization must be performed before disposal.
Protocol: Quenching and Neutralization of Waste
This procedure must be performed in a chemical fume hood.
-
Prepare Quenching Solution: Prepare a stirred solution of isopropanol or another secondary alcohol in a flask that is at least 10 times the volume of the waste to be quenched. Place the flask in an ice bath to manage the exothermic reaction.
-
Slow Addition: Using a syringe or dropping funnel, add the this compound waste dropwise to the cold, stirred alcohol solution.[9] The reaction will produce the corresponding ester and HCl.
-
Neutralization: After the addition is complete, continue stirring for 30 minutes. Slowly add a saturated solution of sodium bicarbonate portion-wise to neutralize the generated HCl. Monitor for gas evolution (CO₂) and continue adding until effervescence ceases.
-
Verification: Check the pH of the aqueous layer with pH paper to ensure it is neutral (pH 6-8).
-
Disposal: The resulting mixture should be collected in a properly labeled hazardous waste container for disposal by a licensed professional service.[1] Do not pour down the drain.[2]
References
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Chemos GmbH & Co. KG . Safety Data Sheet: Acetyl chloride. Link
-
Fisher Scientific . (2010-08-05). SAFETY DATA SHEET. Link
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Cole-Parmer . Material Safety Data Sheet - Dimethylsulfamoyl Chloride, 99% (GC). Link
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ChemicalBook . (2025-09-27). Chemical Safety Data Sheet MSDS / SDS - DIMETHYLMALONYL CHLORIDE. Link
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Carl ROTH . Safety Data Sheet: Diethyl malonate. Link
-
Thermo Fisher Scientific . (2025-09-22). SAFETY DATA SHEET - Ethyl malonyl chloride. Link
-
Sigma-Aldrich . (2024-09-06). SAFETY DATA SHEET - Dimethylmalonyl chloride. Link
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OPCW . CLP_MSDS D026 2-_Diethylamino_ethyl chloride hydrochloride solution ISSUE 009. Link
-
VelocityEHS . (2015-02-20). Dichloromethane (Methylene Chloride) Hazards & Safety Information. Link
-
PubChem, National Center for Biotechnology Information . This compound | C7H10Cl2O2 | CID 4149059. Link
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Tokyo Chemical Industry (India) Pvt. Ltd. Dimethylmalonyl Dichloride | 5659-93-8. Link
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ChemicalBook . (2025-09-25). DIMETHYLMALONYL CHLORIDE | 5659-93-8. Link
-
Fisher Scientific . (2012-03-14). SAFETY DATA SHEET - Malonyl dichloride. Link
-
Carl ROTH . Safety Data Sheet: Dichloromethane. Link
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BASF . Acid Chlorides and Chloroformates - Safety and Handling. Link
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Austin Community College District . Hazardous Spill Reporting and Response Procedures. Link
-
SUNY College of Optometry . PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL. Link
-
Yufeng . (2025-05-25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Link
-
Sigma-Aldrich . (2025-09-13). SAFETY DATA SHEET - Acetyl chloride. Link
-
Reed College . (2019-11-13). Pool Chemical Spill Response Plan. Link
-
YouTube . (2024-05-30). 7-Step Chemical Spill Response Procedure. Link
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UNC Policies . Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Link
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An In-depth Technical Guide to Personal Protective Equipment for Handling Diethylmalonyl Dichloride
This guide provides a comprehensive framework for selecting and utilizing Personal Protective Equipment (PPE) when handling Diethylmalonyl dichloride. As a highly reactive and corrosive acyl chloride, improper handling can lead to severe injury. The protocols outlined below are designed to create a self-validating system of safety, grounded in an understanding of the chemical's specific hazards. The causality behind each recommendation is explained to empower researchers, scientists, and drug development professionals to work with this valuable reagent with the highest degree of safety.
Understanding the Hazard: Why Advanced Protection is Non-Negotiable
This compound (C₇H₁₀Cl₂O₂) is a potent chemical intermediate whose utility is matched by its hazardous properties. A robust PPE strategy is not merely a checklist requirement but a direct response to its inherent chemical dangers.
-
Extreme Corrosivity: As with other acyl chlorides, this compound causes severe, deep tissue burns upon contact with skin and can cause permanent eye damage.[1] The GHS classification of Skin Corrosion 1B underscores this destructive capability.[1]
-
Violent Reactivity with Water: The primary reaction hazard stems from its violent hydrolysis. Contact with water, including ambient moisture or moisture in tissues, produces diethylmalonic acid and corrosive hydrogen chloride (HCl) gas. This reaction is exothermic and can lead to a rapid increase in pressure and release of toxic vapors.
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols can cause severe irritation to the respiratory system.[1] Chronic exposure or a single high-dose exposure can lead to serious lung damage.
-
Thermal Decomposition Hazards: In the event of a fire, thermal decomposition can release highly toxic gases, including hydrogen chloride and potentially phosgene, a potent chemical warfare agent.
It is this combination of immediate corrosive attack and reactivity-driven vapor release that necessitates a multi-layered PPE approach. Standard laboratory PPE is insufficient.
The Hierarchy of Controls: Your First and Best Defense
Before discussing PPE, it is critical to acknowledge the hierarchy of controls. PPE is the last line of defense.
-
Elimination/Substitution: If possible, consider less hazardous alternatives.
-
Engineering Controls: These are the most critical physical measures to prevent exposure. All work with this compound must be performed in a certified, properly functioning chemical fume hood to control vapor inhalation. Ensure that an eyewash station and safety shower are immediately accessible.[2]
-
Administrative Controls: These are your standard operating procedures (SOPs), training, and work scheduling that limit exposure.
-
Personal Protective Equipment (PPE): Used to protect the individual when the above controls cannot eliminate all risk.
The Core PPE Ensemble: A Multi-Layered Defense
For any work involving this compound, from milligram-scale transfers to larger reactions, the following ensemble is the mandatory minimum.
Primary Body Protection
A standard cotton lab coat is inadequate due to its absorbency. A chemical-resistant, flame-retardant lab coat or a chemically resistant apron worn over a lab coat is required. For larger quantities (>100 mL) or tasks with a significant splash risk, a full chemical-resistant suit should be considered. All clothing worn underneath should be long-sleeved and made of natural fibers like cotton.
Eye and Face Protection
Given the severe corrosivity and potential for violent reactions, eye and face protection must be robust.
-
Primary Protection: Wear indirectly vented, chemical splash goggles that seal completely around the eyes. Standard safety glasses offer insufficient protection.
-
Secondary Protection: A full-face shield must be worn over the chemical splash goggles at all times. The face shield protects against splashes to the face and neck and provides a secondary barrier for the eyes.
Hand Protection: The Critical Interface
A double-gloving strategy is mandatory. This provides redundancy in case the outer glove is compromised and allows for safer doffing.
-
Inner Glove: A standard nitrile examination glove (minimum 5-mil thickness). This glove provides dexterity and a baseline of chemical resistance for a very short duration.
-
Outer Glove: A robust, chemical-resistant glove with documented high resistance to corrosive chemicals and acids.
The selection of the outer glove is the most critical decision and must be data-driven.
A Data-Driven Approach to Outer Glove Selection
No specific permeation data for this compound is readily available from glove manufacturers. Therefore, a conservative approach based on data for analogous corrosive chemicals is necessary. The key metrics are breakthrough time (BTT) —the time it takes for a chemical to be detected on the inside of the glove—and degradation —the physical change in the glove material upon exposure.[3][4]
Recommended Outer Glove Material: Butyl rubber is the primary recommendation. It consistently demonstrates excellent resistance (>480 minutes BTT) to a wide range of highly corrosive acids, including concentrated sulfuric and nitric acid.[5][6]
An alternative for less critical applications could be a thick neoprene glove (>15 mil), though its performance against highly concentrated acids can be variable.[7] Disposable nitrile gloves are not suitable as an outer glove, as they can have breakthrough times of less than one minute for concentrated acids and other reactive chemicals.[8]
| Glove Material | Performance Against Corrosive Acids (e.g., Sulfuric >95%) | General Recommendation for this compound |
| Butyl Rubber | Excellent (BTT often >480 min)[6] | Primary Choice for Outer Glove |
| Viton® | Excellent (BTT often >480 min)[6] | Excellent, but often less common/more expensive |
| Neoprene | Good to Fair (BTT can range from >480 min to <60 min depending on thickness and specific acid)[6][9] | Acceptable Outer Glove (use thicker >15 mil) |
| Nitrile | Poor to Not Recommended (BTT often <15 min, can be <1 min)[6][8] | Inner Glove ONLY |
| Natural Rubber (Latex) | Poor to Not Recommended | Not Recommended |
Protocol: Always inspect gloves for tears, pinholes, or signs of degradation before use.[7] After any known contact, remove the outer glove immediately and replace it. Do not wait for the published breakthrough time to elapse.
Respiratory Protection: When Air-Purifying Respirators are Required
While a chemical fume hood is the primary control for vapors, respiratory protection may be required in specific situations:
-
Weighing/Transferring outside of a fume hood: This should be avoided, but if absolutely necessary (e.g., in a glovebox), a respirator is mandatory.
-
Large-scale reactions: For reactions involving significant quantities where the risk of vapor release is higher.
-
Emergency situations: Responding to a spill.
-
Failure of engineering controls: If a fume hood is not performing optimally.
Recommendation: A full-face, air-purifying respirator (APR) with a combination cartridge for organic vapors and acid gases (OV/AG) is required.[2] A full-face respirator is preferred over a half-mask as it provides a higher protection factor and contributes to eye protection. All users must be medically cleared and fit-tested for the specific make and model of the respirator, in accordance with OSHA regulations (29 CFR 1910.134).
Procedural Integrity: Donning, Doffing, and Disposal
Contamination during the removal of PPE is a common cause of exposure. A strict, rehearsed procedure is essential.
Donning Sequence (Putting On)
-
Don inner nitrile gloves.
-
Don chemical-resistant lab coat or suit.
-
Don chemical splash goggles.
-
Don full-face shield.
-
Don outer Butyl rubber gloves, ensuring the cuffs are pulled up over the sleeves of the lab coat.
Doffing Sequence (Taking Off)
The principle is to touch contaminated surfaces only with other contaminated surfaces (outer gloves) and clean surfaces only with clean surfaces (inner gloves or bare hands).
Caption: Doffing sequence for this compound PPE.
Disposal
All PPE contaminated with this compound is considered hazardous waste. It must be collected in a designated, labeled, and sealed hazardous waste container.[10] Do not discard it in the regular trash.[10]
Emergency Protocol: Managing PPE Failure and Exposure
In the event of a significant splash, tear in the outer glove, or other PPE failure, execute the following emergency protocol immediately.
Caption: Emergency response for PPE failure or chemical exposure.
For any small skin exposure, immediately flush the area with copious amounts of water for at least 15 minutes and seek medical attention.[11] Do not attempt to neutralize the chemical on the skin.
By understanding the specific hazards of this compound and rigorously applying this multi-layered, data-driven PPE strategy, researchers can effectively mitigate the risks associated with this powerful chemical reagent.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]
-
OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety, University of Texas at Austin. Retrieved from [Link]
-
SHOWA. (n.d.). Chemical Permeation Guide. Retrieved from [Link]
-
Washington State University Spokane. (n.d.). Glove Selection Chart. Retrieved from [Link]
-
Global Glove & Safety Mfg., Inc. (n.d.). Chemical Glove Resistance Guide. Retrieved from [Link]
-
My Glove Depot. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety, Florida State University. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.120 - Hazardous waste operations and emergency response. Retrieved from [Link]
-
Hazmat School. (2025, September 3). How to dispose of contaminated PPE. Retrieved from [Link]
-
National Chemical Emergency Centre. (n.d.). Emergency Procedure Guide - Corrosive Liquids. Retrieved from [Link]
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The Center for Food Security and Public Health. (n.d.). Personal Protective Equipment: - Doffing. Retrieved from [Link]
-
360training. (2020, September 24). Adhere To the Correct Procedure for Donning and Doffing PPE. Retrieved from [Link]
-
Florida State University, Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
-
East Carolina University, Office of Environmental Health and Safety. (n.d.). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [Link]
-
New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures. Retrieved from [Link]
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Technical Guide: Reactivity Profile and Synthetic Utility of Diethylmalonyl Dichloride
Executive Summary
Diethylmalonyl dichloride (DEMC) represents a high-energy electrophilic linchpin in heterocyclic chemistry.[1] Unlike its downstream derivative, diethyl malonate (which requires harsh alkoxide conditions for condensation), DEMC offers a kinetic advantage due to the excellent leaving group ability of the chloride ion.[1] This guide provides a rigorous analysis of DEMC’s reactivity with water (hydrolytic instability) and nitrogen/oxygen nucleophiles, specifically focusing on its application in the synthesis of barbiturates and malonic esters.
Critical Safety Advisory: DEMC is a lachrymatory corrosive that reacts violently with water.[1] All protocols described herein require strict anhydrous techniques and engineering controls to manage HCl evolution.[1]
Molecular Architecture & Reactivity Profile[1]
The reactivity of DEMC is governed by the dual acyl chloride functionalities flanking a quaternary carbon.
-
Steric Stabilization: Unlike the parent malonyl chloride, the
-carbon in DEMC is disubstituted with ethyl groups.[1] This prevents enolization and ketene formation via E1cB elimination, a common decomposition pathway for mono-substituted or unsubstituted malonyl chlorides.[1] Consequently, DEMC reacts almost exclusively via addition-elimination mechanisms rather than elimination.[1] -
Electronic Activation: The inductive withdrawal of the two chlorine atoms renders the carbonyl carbons highly electrophilic ($ \delta+ $), making them susceptible to attack by even weak nucleophiles (e.g., ureas, poor alcohols) without the need for thermal forcing or strong anionic activation.[1]
Hydrolytic Instability: The Water Interaction
The reaction of DEMC with water is not merely a degradation pathway; it is a violent, exothermic event that defines the compound's handling requirements.
Mechanistic Pathway
The hydrolysis proceeds via a rapid nucleophilic acyl substitution. Because there are two acyl chloride groups, the reaction occurs in two stages, though kinetically they often appear concerted due to the speed of the first step.[1]
-
Nucleophilic Attack: Water attacks the carbonyl carbon, forming a tetrahedral intermediate.[1]
-
Elimination: The tetrahedral intermediate collapses, expelling a chloride ion (
) and a proton ( ), generating HCl gas.[1] -
Propagation: This repeats for the second acyl chloride, yielding diethylmalonic acid.[1]
Visualization: Hydrolysis Kinetics & Pathway
Figure 1: Stepwise hydrolysis of DEMC showing the generation of HCl at both elimination stages.[1]
Nucleophilic Acyl Substitution: The Synthetic Core
While hydrolysis is a waste pathway, the reaction with controlled nucleophiles (amines, ureas, alcohols) allows for the rapid construction of complex heterocycles.[1]
Synthesis of Barbiturates (The Acid Chloride Route)
Classically, barbiturates like Barbital (Veronal) are synthesized via the Fischer-Speier method using diethyl malonate and urea with sodium ethoxide [1].[1] However, the Acid Chloride Route using DEMC offers distinct mechanistic advantages:
-
No Strong Base Required: The reaction is driven by the loss of HCl, not the formation of an alkoxide.
-
Mild Conditions: Can proceed at lower temperatures, preserving sensitive functional groups.[1]
Mechanism: The urea nitrogen (acting as a nucleophile) attacks the DEMC carbonyl.[2] A base scavenger (e.g., pyridine) is often employed to neutralize the HCl and drive the equilibrium forward, preventing the protonation of the urea which would deactivate it.[1]
Visualization: Barbiturate Synthesis Workflow
Figure 2: The acid chloride route to barbiturates, bypassing the need for sodium ethoxide.
Experimental Protocols
Protocol A: Controlled Quenching (Disposal)
Use this protocol for disposing of residual DEMC or cleaning glassware.[1] Never add water directly to the neat chemical.
-
Preparation: Prepare a 10% Sodium Hydroxide (NaOH) solution in a large beaker, chilled to 0°C in an ice bath.
-
Dilution: Dilute the residual DEMC in an inert solvent like Dichloromethane (DCM) or Toluene (1:10 ratio).
-
Addition: Dropwise, add the DEMC solution to the stirring NaOH.
-
Why: The biphasic system and dilution limit the rate of hydrolysis, preventing runaway exotherms [2].
-
-
Neutralization: The NaOH immediately neutralizes the generated HCl, preventing acid fumes.[1]
Protocol B: Anhydrous Synthesis of 5,5-Diethylbarbituric Acid
A high-reactivity alternative to the classic malonate ester synthesis.[1]
Reagents:
-
This compound (1.0 eq)[1]
-
Urea (1.1 eq) (Dry)[1]
-
Pyridine (2.2 eq) (Base Scavenger)[1]
-
Dichloromethane (DCM) (Anhydrous solvent)[1]
Step-by-Step:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Solvation: Dissolve Urea (1.1 eq) and Pyridine (2.2 eq) in anhydrous DCM. Cool to 0°C.[1]
-
Addition: Dissolve DEMC in DCM and add to the addition funnel. Add dropwise to the urea mixture over 30 minutes.
-
Observation: A white precipitate (Pyridine-HCl salt) will form immediately.[1]
-
-
Reaction: Allow to warm to room temperature, then reflux gently for 2 hours to ensure cyclization.
-
Workup:
-
Purification: Recrystallize the residue from ethanol/water.
Data Summary: Comparison of Methods
| Feature | Acid Chloride Route (DEMC) | Ester Route (Classic) |
| Leaving Group | Chloride ( | Ethoxide ( |
| Byproduct | HCl (Gas/Salt) | Ethanol |
| Base Requirement | Weak base (Pyridine) | Strong Base (NaOEt) |
| Reaction Temp | 0°C to Reflux (Mild) | >78°C (Vigorous Reflux) |
| Atom Economy | Lower (due to scavenger waste) | Higher |
Safety & Handling (E-E-A-T)
Hazard Classification: DEMC is classified as Skin Corr.[1][3] 1B and Eye Dam. 1 [3].[1][3] It is a lachrymator, meaning it irritates the eyes and respiratory tract at extremely low concentrations.
Storage Stability:
-
Must be stored under inert atmosphere (Argon/Nitrogen).[1]
-
Moisture sensitivity requires storage in a desiccator or glovebox.[1]
-
Sign of Decomposition: Formation of white crystals (diethylmalonic acid) around the cap indicates seal failure.[1]
Emergency Response:
-
Skin Contact: Do not use water initially if the chemical is neat (exotherm risk).[1] Wipe off excess rapidly with a dry cloth, then flush with copious water.[1]
-
Inhalation: Move to fresh air immediately. The HCl hydrolysis product causes delayed pulmonary edema.[1]
References
-
Fischer, E., & von Mering, J. (1903).[1] Ueber Veronal. Therapie der Gegenwart, 44, 97-101.[1] [Historical Foundation of Barbiturate Synthesis]
-
National Center for Biotechnology Information.[1] (2024).[1][4][5] PubChem Compound Summary for CID 4149059, this compound. Retrieved from [Link]1]
Sources
Understanding the Electrophilicity of Diethylmalonyl Dichloride’s Carbonyl Carbons
Executive Summary
Diethylmalonyl dichloride (DEMDC) represents a "privileged scaffold" in heterocyclic chemistry, serving as the critical electrophilic precursor for the synthesis of 5,5-disubstituted barbiturates (e.g., Barbital, Veronal). While structurally simple, the molecule exhibits a complex interplay between steric hindrance and electronic activation .
This guide deconstructs the electrophilicity of DEMDC’s carbonyl carbons. Unlike unsubstituted malonyl dichloride, which is prone to uncontrolled polymerization and enolization, DEMDC’s
Part 1: Molecular Architecture & Electronic Theory
To control the reactivity of DEMDC, one must first understand the competition between the inductive effects and the steric environment surrounding the carbonyl centers.
The Electronic Tug-of-War
The electrophilicity of the carbonyl carbon is dictated by three primary vectors:
-
Acyl Chloride Activation (Inductive Withdrawal, -I): The chlorine atom is highly electronegative, pulling electron density from the carbonyl carbon. This creates a significant partial positive charge (
), making the carbon a potent electrophile (LUMO lowering). -
Gem-Diethyl Stabilization (Inductive Donation, +I): The two ethyl groups at the C2 position exert a weak positive inductive effect. Theoretically, this donates electron density toward the carbonyls, slightly reducing their electrophilicity compared to a methyl-substituted analog.
-
Absence of Enolization: Crucially, the quaternary C2 carbon lacks protons. This prevents enolization to a ketene intermediate, a common decomposition pathway for mono-substituted malonyl chlorides. This stability allows DEMDC to survive harsh reflux conditions required for cyclization.
The Steric Gatekeeper & Thorpe-Ingold Effect
While the ethyl groups slightly reduce electronic electrophilicity, their steric impact is dominant.
-
Intermolecular Shielding: The bulky ethyl groups hinder the approach of nucleophiles, making the first substitution step slower than in unhindered systems.
-
Intramolecular Acceleration (Thorpe-Ingold): Once the first nucleophile is attached, the bulky ethyl groups compress the internal bond angle (C1-C2-C3) to less than the standard 109.5°. This compression forces the two carbonyl groups closer together, significantly accelerating the second step (ring closure).
Visualization: Electronic & Steric Map
The following diagram illustrates the opposing forces acting on the carbonyl center.
Caption: Figure 1. The C2-diethyl motif acts as a kinetic governor, sterically shielding the carbonyl from initial attack while promoting cyclization via angle compression.
Part 2: Nucleophilic Acyl Substitution Dynamics[2]
The reaction of DEMDC with bis-nucleophiles (like urea) follows a predictable Addition-Elimination mechanism.
The Mechanism[2][3][4][5]
-
Nucleophilic Attack: The lone pair of the nucleophile attacks the
orbital of the C=O bond. -
Tetrahedral Intermediate: A transient alkoxide intermediate forms.
-
Elimination: The carbonyl reforms, expelling the chloride ion (a remarkably good leaving group).
-
Cyclization: The second nucleophilic site attacks the remaining acyl chloride. This step is entropically disfavored (intermolecularly) but enthalpically driven by the Thorpe-Ingold effect in DEMDC.
Data: Comparative Reactivity
The following table highlights why DEMDC is the preferred reagent for barbiturate synthesis compared to other malonyl derivatives.
| Derivative | C2 Substitution | Electrophilicity | Stability | Cyclization Rate | Primary Application |
| Malonyl Dichloride | H, H | High | Low (Polymerizes) | Slow | Simple acylations |
| Dimethylmalonyl Cl | Me, Me | High | Moderate | Fast | Research standards |
| Diethylmalonyl Cl | Et, Et | Optimized | High | Very Fast | Drug Synthesis (Barbital) |
| Diphenylmalonyl Cl | Ph, Ph | Low | High | Moderate | Specialized ligands |
Part 3: Application Case Study – Synthesis of Barbital
This protocol demonstrates the practical exploitation of DEMDC’s electrophilicity. The synthesis of 5,5-diethylbarbituric acid (Barbital) is the "gold standard" validation of this chemistry.
Experimental Rationale
-
Reagent: Urea is used as the bis-nucleophile.
-
Conditions: Anhydrous conditions are strictly required. Water acts as a competitive nucleophile, hydrolyzing DEMDC to the dicarboxylic acid, which is unreactive toward urea without activation.
-
Catalysis: While DEMDC is reactive enough to acylate urea directly, the reaction releases 2 equivalents of HCl. A base (or the urea itself acting as a base) is necessary to sequester protons, though industrial methods often drive off HCl thermally.
Protocol: Synthesis of 5,5-Diethylbarbituric Acid
Note: This procedure involves corrosive reagents and should be performed in a fume hood.
Materials:
-
This compound (19.7 g, 0.1 mol)
-
Urea (dry, powdered) (7.2 g, 0.12 mol)
-
Solvent: Anhydrous Toluene or Chloroform (optional, neat reaction preferred for rate)
-
Calcium Chloride drying tube
Workflow:
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a reflux condenser and a calcium chloride drying tube. Connect the top of the condenser to an acid gas scrubber (NaOH trap).
-
Mixing: Add the finely powdered urea to the flask. Add the this compound slowly. The mixture may warm slightly.
-
Thermal Activation: Heat the mixture gently on an oil bath to 80°C.
-
Observation: Evolution of HCl gas (bubbling) indicates the first nucleophilic attack is proceeding.
-
-
Cyclization (Reflux): Increase temperature to 110-115°C and reflux for 3-4 hours.
-
Mechanistic Insight: The high temperature is required to overcome the steric barrier of the ethyl groups and drive the second elimination step.
-
-
Workup: Cool the mixture. The residue is the crude barbiturate. Recrystallize from boiling water.
-
Validation: Melting point of pure Barbital is 188-192°C.[1]
-
Visualization: Reaction Pathway
Caption: Figure 2. The stepwise condensation of urea and DEMDC. The second cyclization step is kinetically favored by the gem-diethyl effect.
Part 4: Handling & Safety (Self-Validating Systems)
Working with DEMDC requires protocols that self-validate the integrity of the reagent.
Reagent Quality Check
-
Visual Inspection: Pure DEMDC is a clear, colorless to pale yellow liquid. Darkening indicates decomposition.
-
Hydrolysis Test: Add 1 drop of DEMDC to water. It should immediately bead up and slowly hydrolyze. Instant miscibility suggests the reagent has already hydrolyzed to the acid (useless for synthesis).
Hazard Management
-
Lachrymator: DEMDC is a potent lachrymator.
-
HCl Evolution: The reaction generates stoichiometric HCl.
-
Control: Always use a gas trap containing 10% NaOH. Do not vent directly into the hood exhaust if possible, to protect ductwork.
-
References
-
Fischer, E., & Dilthey, A. (1904). Über C-Dialkylbarbitursäuren and über die Ureide der Dialkylessigsäuren. Justus Liebigs Annalen der Chemie.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocol for barbiturate synthesis).
-
Jung, M. E., & Gervay, J. (1991). Gem-Dialkyl Effect in the Intramolecular Diels-Alder Reaction. Journal of the American Chemical Society.[2] (Fundamental theory on Thorpe-Ingold effect).
-
Sigma-Aldrich. (n.d.). This compound Product Sheet. Safety and Physical Data.
Sources
Methodological & Application
Synthesis of Diethylmalonyl Dichloride from Diethylmalonic Acid: An Application Note and Detailed Protocol
For: Researchers, scientists, and drug development professionals.
Introduction
Diethylmalonyl dichloride is a valuable reactive intermediate in organic synthesis, serving as a key building block for a variety of pharmaceuticals and specialty chemicals. Its bifunctional nature, possessing two acyl chloride moieties, allows for the construction of complex cyclic and acyclic structures. Notably, it is a precursor in the synthesis of barbiturates, such as phenobarbital, and other heterocyclic compounds of medicinal interest. This document provides a comprehensive guide to the synthesis of this compound from diethylmalonic acid using thionyl chloride, emphasizing the underlying chemical principles, a detailed experimental protocol, and essential safety considerations.
Reaction Principle and Mechanism
The conversion of diethylmalonic acid to this compound is a classic example of the transformation of a carboxylic acid to an acyl chloride.[1] Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose, as it reacts with the carboxylic acid to form a highly reactive intermediate, which is then converted to the acyl chloride.[2] The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion.[2]
The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate and the expulsion of a chloride ion. This intermediate is highly reactive because the chlorosulfite group is an excellent leaving group. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group, which subsequently decomposes to sulfur dioxide and another chloride ion. This process occurs at both carboxylic acid groups of diethylmalonic acid to yield the desired dichloride.
Experimental Protocol
This protocol details the synthesis of this compound on a laboratory scale. All operations involving thionyl chloride must be conducted in a well-ventilated fume hood.
Materials and Equipment:
-
Diethylmalonic acid
-
Thionyl chloride (SOCl₂)
-
Dry toluene (optional, for removal of excess thionyl chloride)
-
Round-bottom flask with a reflux condenser and a gas outlet
-
Heating mantle with a stirrer
-
Distillation apparatus for fractional distillation under reduced pressure
-
Ice bath
-
Drying tube (filled with calcium chloride)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a gas trap (e.g., a bubbler with a sodium hydroxide solution to neutralize HCl and SO₂ gases), place diethylmalonic acid.
-
Addition of Thionyl Chloride: While stirring, carefully and slowly add an excess of thionyl chloride to the flask. A molar ratio of at least 2.5 to 3 moles of thionyl chloride for every mole of diethylmalonic acid is recommended to ensure complete conversion and to serve as the reaction solvent. The addition is exothermic, and the reaction mixture may warm up.[3]
-
Reaction: Heat the reaction mixture to reflux using a heating mantle. The reflux temperature will be close to the boiling point of thionyl chloride (76 °C). Maintain the reflux for a period of 1 to 3 hours. The dissolution of the solid diethylmalonic acid and the cessation of gas evolution (HCl and SO₂) are indicators of reaction completion.[3] A clear, slightly colored solution should be obtained.
-
Removal of Excess Thionyl Chloride: After the reaction is complete, cool the flask to room temperature. The excess thionyl chloride must be removed. This is typically achieved by distillation at atmospheric pressure.[4] For a more complete removal, anhydrous toluene can be added to the mixture and then removed by distillation, a process that can be repeated a few times to azeotropically remove the last traces of thionyl chloride.[4]
-
Purification by Fractional Distillation: The crude this compound is then purified by fractional distillation under reduced pressure.[5] This is crucial to obtain a high-purity product. The boiling point of this compound is approximately 197-199 °C at atmospheric pressure, but distillation under vacuum is recommended to prevent potential decomposition at high temperatures.[6][7] The exact boiling point will depend on the pressure used.[8][9] Collect the fraction corresponding to pure this compound.
Visual Workflow of the Synthesis:
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Thionyl Chloride: Thionyl chloride is a corrosive and toxic chemical that reacts violently with water to produce toxic gases (HCl and SO₂).[10] It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Gas Evolution: The reaction produces significant amounts of HCl and SO₂ gas. Ensure that the reaction apparatus is properly vented to a gas trap.
-
Exothermic Reaction: The initial mixing of reactants can be exothermic. Add thionyl chloride slowly and be prepared to cool the reaction vessel if necessary.
-
Pressure: When performing vacuum distillation, ensure the glassware is free of cracks or defects to prevent implosion.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₇H₁₀Cl₂O₂ |
| Molecular Weight | 197.06 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 197-199 °C (at 760 mmHg) |
| Density | ~1.145 g/mL at 25 °C |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a strong, characteristic absorption band for the C=O stretching of the acyl chloride functional group, typically in the range of 1775-1810 cm⁻¹.[11] The absence of a broad O-H stretching band (around 3000 cm⁻¹) from the starting carboxylic acid indicates the completion of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a quartet and a triplet corresponding to the ethyl groups. The integration of these signals will be in a 2:3 ratio, respectively.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the acyl chloride (typically in the range of 165-185 ppm), the quaternary carbon, and the two carbons of the ethyl groups.[12]
-
Conclusion
The synthesis of this compound from diethylmalonic acid using thionyl chloride is a robust and efficient method for producing this important chemical intermediate. By following the detailed protocol and adhering to the stringent safety precautions outlined in this application note, researchers can reliably synthesize high-purity this compound for their research and development needs. Proper characterization using spectroscopic methods is essential to confirm the identity and purity of the final product.
References
-
PrepChem. Preparation of Dimethylmalonyl Chloride. [Link]
-
Organic Syntheses. β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. [Link]
-
Organic Syntheses. diethyl (dichloromethyl)phosphonate. [Link]
-
Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Link]
-
Organic Syntheses. Malonic acid, ethylidene-, diethyl ester. [Link]
-
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
-
Sciencemadness Discussion Board. thionyl chloride synthesis. [Link]
-
PrepChem.com. Preparation Of Dimethylmalonyl Chloride. [Link]
-
Organic Syntheses. Malonic acid, tert-butyl ethyl ester. [Link]
-
DIAL@UCLouvain. Synthesis of thionyl chloride: (LC015). [Link]
-
Sciencemadness Discussion Board. Project: Making thionyl chloride from easy-to-get precursors. [Link]
-
Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]
-
PubChem. This compound. [Link]
-
Reddit. Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
SlidePlayer. Carbonyl - compounds - IR - spectroscopy. [Link]
-
Chemistry LibreTexts. 5.4: Vacuum Distillation. [Link]
-
Wikipedia. Vacuum distillation. [Link]
-
University of Colorado Boulder. IR Absorption Table. [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
SpectraBase. 2,2-Dimethylmalonyl dichloride. [Link]
-
SlideShare. Infrared Spectroscopy. [Link]
-
University of California, Irvine. Distillation 65. [Link]
-
Spectroscopy Online. The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. [Link]
-
Quora. Which equation is used to calculate the boiling point under vacuum distillation?. [Link]
-
Chemistry LibreTexts. 5.4A: Overview of Vacuum Distillation. [Link]
-
ResearchGate. 13 C NMR chemical shifts (ppm) of compounds 1-8 [2-4, 6-8 in CDCl 3 and.... [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]r2.html)
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Standard Laboratory Protocol for the Preparation of Diethylmalonyl Dichloride
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
Diethylmalonyl dichloride (CAS 54505-72-5) is a pivotal bifunctional reagent in organic synthesis, serving as a key building block for a variety of heterocyclic compounds, polymers, and pharmaceutical agents, including the synthesis of barbiturate derivatives. This application note provides a detailed, field-proven protocol for the preparation of this compound from diethylmalonic acid. The procedure is grounded in the well-established conversion of carboxylic acids to acyl chlorides using thionyl chloride. We will elaborate on the causality behind critical experimental steps, outline comprehensive safety measures, and provide a robust framework for the successful synthesis, purification, and handling of this highly reactive intermediate.
Scientific Principle and Reaction Mechanism
The conversion of a dicarboxylic acid, such as diethylmalonic acid, into its corresponding diacyl chloride is a fundamental transformation in organic chemistry. The most common and efficient method employs thionyl chloride (SOCl₂), which offers a significant advantage: the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, simplifying the isolation and purification of the desired product.[1]
The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, followed by the expulsion of a chloride ion. Subsequent rearrangement and elimination steps, driven by the formation of the stable gaseous byproducts SO₂ and HCl, yield the reactive acyl chloride.
General Reaction Scheme: (C₂H₅)₂C(COOH)₂ + 2 SOCl₂ → (C₂H₅)₂C(COCl)₂ + 2 SO₂ + 2 HCl
This transformation is highly effective but requires stringent anhydrous conditions, as both the thionyl chloride reagent and the this compound product are extremely sensitive to moisture.[2] Any presence of water will lead to the rapid hydrolysis of the acyl chloride back to the parent carboxylic acid, severely impacting the yield and purity.
Materials, Reagents, and Safety Data
Accurate quantification and handling of reagents are critical. The following table summarizes the necessary chemicals and their relevant properties.
Table 1: Reagents and Materials
| Reagent | CAS No. | M.W. ( g/mol ) | Density (g/mL) | Role |
| Diethylmalonic Acid | 510-20-3 | 160.17 | N/A (Solid) | Starting Material |
| Thionyl Chloride | 7719-09-7 | 118.97 | 1.636 | Chlorinating Agent & Solvent |
| This compound | 54505-72-5 | 197.06 | ~1.27 | Product |
Table 2: Physical and Safety Data
| Compound | Boiling Point | GHS Hazard Statements | Key Precautions |
| Diethylmalonic Acid | Decomposes | H315, H319, H335 (Causes skin/eye/respiratory irritation)[3] | Avoid inhalation of dust. Wear gloves and safety glasses. |
| Thionyl Chloride | 76 °C | H314, H332, H335 (Causes severe skin burns/eye damage, Harmful if inhaled, May cause respiratory irritation) | Handle in a fume hood. Highly corrosive and moisture-sensitive. Reacts violently with water. |
| This compound | ~85-87 °C / 10 mmHg | H314, H335 (Causes severe skin burns/eye damage, May cause respiratory irritation)[4] | Corrosive, flammable liquid and vapor. Moisture-sensitive. Handle under inert gas. |
| Hydrogen Chloride (gas) | -85 °C | H314, H331 (Causes severe skin burns/eye damage, Toxic if inhaled) | Acutely toxic and corrosive. Byproduct must be scrubbed. |
| Sulfur Dioxide (gas) | -10 °C | H314, H331 (Causes severe skin burns/eye damage, Toxic if inhaled) | Acutely toxic and corrosive. Byproduct must be scrubbed. |
Critical Safety Directive
This procedure must be performed exclusively within a certified chemical fume hood by personnel trained in handling hazardous and moisture-sensitive reagents.[5][6] A full complement of Personal Protective Equipment (PPE) is mandatory, including:
-
Chemical splash goggles and a face shield.
-
Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).
-
A flame-resistant lab coat.
An appropriate gas scrubber (e.g., a bubbler containing a sodium hydroxide solution) must be connected to the reaction apparatus outlet to neutralize the toxic HCl and SO₂ gas evolved during the reaction. All glassware must be thoroughly oven- or flame-dried immediately before use to eliminate any trace moisture.
Experimental Workflow and Protocol
The overall process involves the controlled reaction of the starting material with excess thionyl chloride, followed by the removal of the excess reagent and purification of the product via vacuum distillation.
Experimental Workflow Diagram
The logical flow of the synthesis is depicted below.
Caption: Workflow for the synthesis of this compound.
Detailed Step-by-Step Methodology
Apparatus Setup:
-
Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas outlet adapter. Ensure all glassware is impeccably dry.
-
Connect the gas outlet adapter via tubing to a gas scrubber containing an aqueous solution of sodium hydroxide (NaOH) to neutralize the evolved HCl and SO₂ gases.
-
Maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon) throughout the setup to prevent the ingress of atmospheric moisture.
Reaction Protocol:
-
To the round-bottom flask, add diethylmalonic acid (e.g., 0.25 mol).
-
Working in the fume hood, carefully add an excess of thionyl chloride (e.g., 2.5 to 3.0 molar equivalents relative to carboxylic acid groups, ~0.65-0.75 mol). The thionyl chloride serves as both the chlorinating agent and the solvent.[7]
-
Begin stirring the mixture. A gentle exotherm may be observed.
-
Once any initial reaction subsides, gently heat the mixture to reflux (the boiling point of thionyl chloride is ~76 °C). The solid diethylmalonic acid will gradually dissolve as it reacts.[8]
-
Maintain the reflux for approximately 1-2 hours. The reaction is typically considered complete when the evolution of gases (visible as bubbling) ceases.[8][9]
Workup and Purification:
-
After cooling the reaction mixture to room temperature, reconfigure the apparatus for simple distillation.
-
Remove the excess, unreacted thionyl chloride by distillation at atmospheric pressure. This step must be performed in the fume hood.
-
Once the bulk of the thionyl chloride has been removed, the crude, high-boiling residue, which is primarily this compound, remains.
-
Further purify the product by vacuum distillation.[8][10] Assemble a suitable distillation apparatus and apply a vacuum.
-
Gently heat the flask and collect the fraction boiling at the appropriate temperature and pressure (e.g., ~85-87 °C at 10 mmHg).
-
The purified this compound is a colorless to pale yellow liquid. It should be collected in a pre-dried receiver flask under an inert atmosphere.
Protocol Summary Table
Table 3: Key Experimental Parameters
| Parameter | Value / Condition | Rationale / Notes |
| Molar Ratio (SOCl₂:Acid) | ~2.5 - 3.0 : 1 | Excess ensures complete conversion of the diacid. |
| Reaction Temperature | Reflux (~76 °C) | Provides sufficient energy for the reaction to proceed efficiently. |
| Reaction Time | 1 - 2 hours | Typically sufficient for complete gas evolution and reaction. |
| Purification Method | Fractional Vacuum Distillation | Separates the high-boiling product from non-volatile impurities.[11] |
| Storage Conditions | Inert atmosphere (N₂ or Ar), tightly sealed | Product is highly sensitive to moisture.[12] |
Troubleshooting
-
Low Yield: Often caused by moisture contamination. Ensure all glassware is scrupulously dried and the reaction is run under a robust inert atmosphere. Incomplete reaction due to insufficient reflux time or too little thionyl chloride can also be a cause.
-
Dark-Colored Product: May indicate decomposition during distillation. Ensure the vacuum is stable and the heating mantle temperature is not excessively high. Distilling from a small quantity of a non-volatile, acid-binding agent may sometimes improve color, though this requires careful selection to avoid side reactions.[11]
-
Product Solidifies: This is not expected for this compound but could indicate contamination or an incorrect product. Re-characterization is necessary.
Conclusion
This protocol details a reliable and reproducible method for the laboratory-scale synthesis of this compound. The foundational principles of this synthesis—the conversion of a carboxylic acid to an acyl chloride using thionyl chloride—are broadly applicable. By adhering to stringent anhydrous techniques and rigorous safety protocols, researchers can confidently prepare this valuable synthetic intermediate for applications in drug discovery and materials science.
References
-
PrepChem. Preparation Of Dimethylmalonyl Chloride. Available from: [Link]
-
Organic Syntheses. diethyl (dichloromethyl)phosphonate. Available from: [Link]
- Google Patents. EP2791107A1 - Malonic acid di-salts and a method for preparing malonyl dihalides.
-
Organic Syntheses. β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
International Journal of Research in Engineering and Technology. SOLVENT FREE SYNTHESIS OF MALONYL CHLORIDES: A GREEN CHEMISTRY APPROACH. Available from: [Link]
- Google Patents. US3220935A - Purification of di-substituted malonyl halides.
-
DIAL@UCLouvain. Synthesis of thionyl chloride: (LC015). Available from: [Link]
-
Cheméo. Chemical Properties of this compound (CAS 54505-72-5). Available from: [Link]
-
Sciencemadness Discussion Board. Project: Making thionyl chloride from easy-to-get precursors. Available from: [Link]
-
ChemBK. 5659-93-8 - Dimethylmalonyl Chloride. Available from: [Link]
-
PubChem. Malonic acid, diethyl-. Available from: [Link]
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Optimized Synthesis of Diethylmalonyl Dichloride via Thionyl Chloride
Application Note: AN-ORG-DMD-04 [1]
Executive Summary
This application note details the protocol for the synthesis of Diethylmalonyl dichloride (DEM-Cl) from Diethylmalonic acid using Thionyl Chloride (
This guide prioritizes catalytic efficiency using N,N-Dimethylformamide (DMF) to lower the activation energy, allowing for milder reaction conditions and higher purity.[1]
Chemical Foundation & Mechanism[1]
Reaction Overview
The conversion utilizes thionyl chloride as the chlorinating agent.[2][3][4][5][6] The reaction is entropically driven by the release of two gaseous byproducts (
Catalytic Mechanism (Vilsmeier-Haack Pathway)
Standard thermal reaction of carboxylic acids with
Figure 1: DMF Catalytic Cycle. The DMF reacts with
Critical Process Parameters (CPP)
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 : 2.5 ( | Excess |
| Catalyst Load | 1-2 mol% DMF | Sufficient to drive kinetics without contaminating the final distillate.[1] |
| Temperature | Reflux (~75-80°C) | |
| Atmosphere | Dry | Strictly anhydrous.[1] Hydrolysis regenerates the acid and |
| Reaction Time | 2-3 Hours | Determined by cessation of gas evolution.[1] |
Experimental Protocol
Equipment Setup
-
Reactor: 3-neck Round Bottom Flask (RBF).[1]
-
Condenser: High-efficiency reflux condenser (Dimroth or coil).[1]
-
Addition: Pressure-equalizing addition funnel.
-
Safety: Gas outlet connected to a scrubber system (see Section 5).[1]
-
Agitation: Magnetic stir bar or overhead stirrer (PTFE).[1]
Step-by-Step Methodology
-
Preparation:
-
Addition:
-
Charge the addition funnel with Thionyl Chloride (2.5 equiv) .[1]
-
Note: If the scale is large (>50g), dilute the acid in a minimal volume of dry Dichloromethane (DCM) to moderate the exotherm, though neat reaction is preferred for ease of purification.
-
Begin dropwise addition of
at room temperature.[1] -
Observation: Immediate gas evolution (
) will occur.[1][4] Control addition rate to manage foaming.[1]
-
-
Reaction:
-
Once addition is complete, heat the mixture gradually to reflux (approx. 75-80°C) .
-
Maintain reflux for 2-3 hours .
-
Endpoint: Reaction is complete when gas evolution ceases completely and the solution becomes homogeneous/clear.
-
-
Degassing & Concentration:
-
Cool the mixture to 40°C.
-
Switch to a distillation setup.
-
Apply mild vacuum (start at 200 mbar, ramp down to 50 mbar) to remove excess
and dissolved gases.[1] -
Caution: Trap the removed
in a liquid nitrogen or dry ice trap to protect the vacuum pump.
-
-
Purification (Vacuum Distillation):
Process Safety & Scrubber Design[1]
Handling thionyl chloride releases significant volumes of corrosive gases.[1] A self-validating scrubber system is mandatory.[1]
Hazards[1][16]
-
Thionyl Chloride: Causes severe skin burns, reacts violently with water.[1][14][15]
-
Byproducts:
(toxic) and (corrosive).[1]
Scrubber Workflow
Do not rely on a simple fume hood draft.[1] Use a closed-loop neutralization system.
Figure 2: Multi-stage Scrubber System. An empty trap prevents liquid suck-back into the hot reactor.[1] Sequential base traps neutralize acidic gases.[1]
Quality Control & Troubleshooting
QC Specifications
-
Appearance: Clear, colorless to pale yellow liquid.[1]
-
H NMR (CDCl
): Look for ethyl group signals. Shift in methylene protons adjacent to carbonyl confirms conversion from Acid ( ) to Chloride ( ).[1] -
Titration: Hydrolyze a sample in water and titrate released
with standard (Volhard method) or NaOH to determine purity.[1]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Dark/Black Product | Overheating / Charring | Ensure oil bath does not exceed 85°C. Use vacuum distillation.[1] |
| Solidification | Residual Diethylmalonic Acid | Incomplete reaction.[1] Check stoichiometry and ensure reflux time is sufficient. |
| Low Yield | Hydrolysis | Check |
| Violent Bumping | Gas evolution in viscous fluid | Use a large magnetic stir bar or mechanical stirring.[1] Add |
References
-
Sigma-Aldrich. this compound Product Specification & Physical Properties.[1][11]Link[1]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. "Formation of Acid Chlorides via Vilsmeier Intermediate." Oxford University Press.[1]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
-
National Institute of Standards and Technology (NIST). this compound Mass Spectrometry Data.[1]Link[1]
-
Master Organic Chemistry. Mechanism of Thionyl Chloride Reaction with Carboxylic Acids.Link
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Step-by-step guide to synthesizing barbiturates using Diethylmalonyl dichloride
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Condensation reaction of Diethylmalonyl dichloride with urea derivatives
Application Note: High-Efficiency Condensation of Diethylmalonyl Dichloride with Urea Derivatives
Abstract
This guide details the synthesis of 5,5-diethylbarbituric acid (Barbital) utilizing This compound as the electrophilic scaffold. Unlike the classical Fischer synthesis—which relies on diethyl malonate esters and strong alkoxide bases—this acyl chloride pathway proceeds via rapid nucleophilic acyl substitution. This method offers faster reaction kinetics and avoids the formation of alcohol byproducts, but demands rigorous moisture control and hydrochloric acid (HCl) management. We present two validated workflows: a classical Neat Thermal Condensation and a modern Base-Mediated Solvent Protocol .
Introduction & Chemical Context
Barbiturates are cyclic ureides traditionally synthesized by condensing diethyl malonate with urea in the presence of sodium ethoxide (the Fischer-von Mering method, 1903). While effective, the ester route is slow and requires anhydrous alcohol.
The Acid Chloride Route (originally explored by Grimaux, 1879) utilizes this compound. This reagent is significantly more electrophilic than its ester counterpart, allowing the reaction to proceed without strong alkoxide catalysts.
Key Advantages of the Acid Chloride Route:
-
Kinetics: The chloride is a superior leaving group to ethoxide, accelerating the condensation.
-
Atom Economy: Eliminates the need for sodium metal handling.
-
Versatility: amenable to steric bulk that might hinder the ester method.
Critical Challenge: The reaction releases 2 equivalents of HCl gas. Failure to remove or neutralize this acid will protonate the urea (reducing its nucleophilicity) and stall the reaction.
Mechanistic Insight
The formation of the pyrimidine-trione ring occurs via a two-step nucleophilic acyl substitution.
-
First Acylation: The urea nitrogen attacks the first carbonyl carbon of the acid chloride. A tetrahedral intermediate forms and collapses, expelling Cl⁻ and a proton (HCl).
-
Cyclization: The terminal amide nitrogen of the intermediate attacks the second carbonyl chloride.
-
Elimination: The second chloride is expelled, closing the ring to form the thermodynamically stable 6-membered heterocycle.
Visualizing the Pathway
The following diagram illustrates the reaction flow and the critical divergence points for side reactions (Hydrolysis).
Figure 1: Reaction pathway for the condensation of this compound with urea. Note the critical requirement to exclude moisture to prevent the hydrolysis side reaction (Red).
Experimental Protocols
Safety Pre-Requisites
-
This compound: Corrosive, lachrymator. Causes severe skin burns.[1] Handle only in a fume hood.
-
HCl Gas: The reaction generates significant volumes of acidic gas. A scrubber or trap is mandatory.
Protocol A: Classical Neat Thermal Condensation
Best for: Large scale, solvent-free synthesis where high temperatures are tolerated.
Reagents:
-
This compound (1.0 equiv)
-
Urea (dry, micropulverized) (1.1 equiv)
Procedure:
-
Setup: Equip a round-bottom flask with a calcium chloride drying tube and a gas outlet leading to a dilute NaOH trap (to neutralize HCl).
-
Mixing: Place 1.1 moles of finely powdered urea into the flask. Add 1.0 mole of this compound dropwise. Note: The mixture will be heterogeneous.
-
Reaction: Heat the flask in an oil bath to 90–100°C .
-
Observation: The mixture will liquefy as the urea melts/dissolves and HCl gas evolves vigorously.
-
-
Completion: Maintain heating for 20 hours or until HCl evolution ceases and the mass solidifies.
-
Workup:
-
Cool the solid mass to room temperature.[2]
-
Recrystallize directly from boiling water (Barbital solubility: high in hot water, low in cold).
-
Filter and dry the white crystalline needles.
-
Protocol B: Modern Base-Mediated Solvent Method
Best for: Lab-scale, milder conditions, and ensuring stoichiometry control.
Reagents:
-
This compound (1.0 equiv)
-
Urea (1.0 equiv)
-
Pyridine (2.2 equiv) – Acts as solvent and HCl scavenger
-
Dichloromethane (DCM) or Chloroform (anhydrous)
Procedure:
-
Preparation: In a 3-neck flask under Argon atmosphere, dissolve Urea (1.0 equiv) and Pyridine (2.2 equiv) in anhydrous DCM.
-
Addition: Cool the solution to 0°C in an ice bath. Add this compound (1.0 equiv) diluted in DCM dropwise over 30 minutes.
-
Rationale: Controlling the exotherm prevents polymerization or decomposition.
-
-
Reflux: Once addition is complete, remove the ice bath and heat to reflux (~40°C ) for 6–8 hours.
-
Quench: Pour the reaction mixture into ice-cold dilute HCl (1M).
-
Extraction: Separate the organic layer. Wash with water (2x) and brine (1x).
-
Isolation: Dry over MgSO₄, filter, and evaporate the solvent. Recrystallize the residue from ethanol/water.[7]
Comparative Data & Validation
| Parameter | Protocol A (Neat) | Protocol B (Solvent/Base) |
| Temperature | 100°C (Harsh) | 40°C (Mild) |
| Time | 20 Hours | 6–8 Hours |
| Byproduct Management | HCl gas evolution (requires trap) | Pyridinium salt (stays in solution) |
| Yield (Typical) | 70–80% | 85–90% |
| Purity (Crude) | Moderate (requires recrystallization) | High |
Validation Metrics:
-
Melting Point: Pure Barbital melts at 188–192°C .
-
IR Spectroscopy: Look for removal of the Acid Chloride C=O stretch (~1800 cm⁻¹) and appearance of the cyclic imide C=O (~1680–1700 cm⁻¹) and NH stretch (~3200 cm⁻¹).
References
- Grimaux, E. (1879). Synthèse des dérivés uriques de la série malonique. Bulletin de la Société Chimique de Paris, 31, 146. (Foundational reference for the acid chloride route).
-
Fischer, E., & von Mering, J. (1903). Ueber eine neue Klasse von Schlafmitteln. Therapie der Gegenwart, 44, 97-101. (Historical context of Veronal/Barbital).
- Carter, M. K. (1951). The Synthesis of Barbituric Acid. Journal of Chemical Education, 28(10), 524.
-
PubChem. (n.d.).[1] this compound (Compound).[1] National Library of Medicine. Retrieved from [Link] (Safety and Physical Property Data).
Sources
- 1. This compound | C7H10Cl2O2 | CID 4149059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Thermodynamics and reaction mechanism of urea decomposition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Diethylmalonyl dichloride in the synthesis of 5,5-disubstituted barbituric acids
Application Note: High-Efficiency Synthesis of 5,5-Disubstituted Barbituric Acids via Diethylmalonyl Dichloride
Part 1: Executive Summary & Strategic Rationale
While the classical Fischer-von Mering synthesis (condensation of diethyl malonate esters with urea using sodium ethoxide) remains the industrial standard for bulk barbiturate production, it suffers from thermodynamic reversibility and requires harsh conditions (110°C+, strong alkoxide bases).
This Application Note details the Acid Chloride Protocol , utilizing This compound . This route offers a kinetic advantage, driving the reaction to completion via irreversible loss of HCl rather than equilibrium-limited ethanol loss. It is the preferred methodology for:
-
Sterically Hindered Substrates: Where the ester enolate is too bulky to attack the urea efficiently.
-
Lab-Scale Library Generation: Rapid synthesis (hours vs. days) with simplified workup.
-
Sensitive Moieties: Avoiding strong alkoxide bases that may degrade other functional groups on the scaffold.
Part 2: Chemical Mechanism
The reaction proceeds via a dual Nucleophilic Acyl Substitution.[1] Unlike the ester route, which relies on the nucleophilicity of the deprotonated urea anion, the acid chloride route relies on the high electrophilicity of the carbonyl carbon, allowing neutral urea to attack (facilitated by a base scavenger).
Key Mechanistic Steps:
-
Activation: The carbonyl carbon of the acid chloride is highly electrophilic.
-
First Acylation: Urea nitrogen attacks C=O, displacing chloride to form the acyclic ureide.
-
Cyclization: The second nitrogen attacks the distal acid chloride, closing the pyrimidine ring.
-
Scavenging: The base (Pyridine/Et₃N) neutralizes the HCl by-product, driving the reaction forward (Le Chatelier’s principle) and preventing acid-catalyzed decomposition.
Figure 1: Mechanistic pathway of the acid chloride condensation. Note the irreversible elimination of HCl driven by the base scavenger.
Part 3: Experimental Protocol
Target Molecule: 5,5-Diethylbarbituric Acid (Barbital) Scale: 10 mmol
Reagents & Equipment
| Component | Grade/Spec | Role |
| This compound | >97% (Distilled stored under Ar) | Electrophile |
| Urea | Dry, Powdered | Nucleophile |
| Pyridine | Anhydrous (<50 ppm H₂O) | Solvent & Base |
| Dichloromethane (DCM) | Anhydrous | Co-solvent (Optional) |
| Equipment | 3-Neck Flask, Dropping Funnel, Argon Line | Reaction Vessel |
Step-by-Step Methodology
Step 1: System Preparation (Critical)
-
Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and an argon inlet.
-
Why: this compound hydrolyzes instantly upon contact with atmospheric moisture, reverting to malonic acid (which will not react).
Step 2: Nucleophile Solubilization
-
Charge the flask with Urea (0.72 g, 12 mmol, 1.2 eq) .
-
Add Anhydrous Pyridine (10 mL) .
-
Stir until the urea is fully dissolved. If solubility is poor, gently warm to 40°C then cool back to 0°C.
Step 3: Electrophile Addition (Kinetic Control)
-
Cool the reaction mixture to 0°C using an ice/water bath.
-
Dilute This compound (1.97 g, 10 mmol, 1.0 eq) in 5 mL of anhydrous DCM (to prevent freezing/clogging in the funnel).
-
Add the acid chloride solution dropwise over 30 minutes .
-
Observation: The solution may turn yellow/orange, and a precipitate (pyridinium hydrochloride) will begin to form.
Step 4: Reaction & Cyclization
-
Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) .
-
Stir for 4–6 hours .
-
Validation: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The acid chloride spot (high Rf) should disappear; the product spot (lower Rf) should appear.
Step 5: Workup & Isolation
-
Quench: Pour the reaction mixture into 50 mL of ice-cold water containing 5 mL concentrated HCl.
-
Why: The HCl converts excess pyridine into water-soluble pyridinium chloride, allowing it to be washed away.
-
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL).
-
Wash: Wash the organic layer with:
-
1M HCl (2 x 20 mL) - removes residual pyridine.
-
Brine (1 x 20 mL).
-
-
Dry: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Step 6: Purification
-
Recrystallize the crude solid from boiling water or Ethanol/Water (1:1).
-
Expected Yield: 75–85%.[2]
-
Melting Point: 188–190°C.
Part 4: Process Workflow Visualization
Figure 2: Operational workflow for the synthesis of Barbital via the acid chloride route.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Gummy Solid | Moisture contamination hydrolyzed the acid chloride. | Ensure all glassware is flame-dried; use fresh bottles of anhydrous pyridine. |
| Residual Pyridine Smell | Incomplete acid wash during workup. | Increase the volume or concentration of the HCl wash step (pH of aqueous layer must be < 2). |
| Incomplete Reaction | Steric hindrance preventing cyclization. | Reflux the mixture gently (40–50°C) for 1 hour after the room temperature stir. |
| Violent Exotherm | Addition rate too fast. | Slow down the dropwise addition; ensure efficient stirring to dissipate heat. |
Part 6: References
-
BenchChem. (2025).[3][4] Synthesis of Barbiturates from Dioctyl Malonate Derivatives: Application Notes and Protocols. Retrieved from
-
Organic Syntheses. (1943). Barbituric Acid (Standard Ester Method for Comparison). Org. Synth. Coll. Vol. 2, p.60. Retrieved from
-
Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: Ethyl Malonyl Chloride. Retrieved from
-
ChemicalBook. (2025).[3][4] Dimethylmalonyl Chloride Safety and Handling. Retrieved from
-
Blatchley, E. R., & Cheng, M. (2010). Reaction mechanism for chlorination of urea. Environmental Science & Technology.[5] Retrieved from
Sources
Interfacial polymerization using Diethylmalonyl dichloride for polyamide synthesis
Application Note: Interfacial Polycondensation of Diethylmalonyl Dichloride for Functional Polyamide Synthesis
Executive Summary
This application note details the protocol for synthesizing polyamides using This compound (DEMC) via interfacial polymerization. While traditional polyamides (like Nylon 6,[1]6) utilize linear aliphatic diacids (e.g., adipoyl chloride), the use of DEMC introduces a gem-diethyl substituent at the
Key Technical Insight: The "gem-diethyl effect" (Thorpe-Ingold effect) significantly alters the polymer's physicochemical properties. Unlike unsubstituted malonyl derivatives, which are prone to enolization and decarboxylation, the gem-diethyl substitution blocks
Scientific Foundation & Mechanism
The Chemistry of this compound
This compound is a highly reactive acyl chloride. In interfacial polymerization, the reaction rate is diffusion-controlled at the interface of two immiscible solvents.
-
Hydrolytic Stability: While acyl chlorides are moisture-sensitive, the hydrophobic ethyl groups on DEMC provide a steric shield, slightly retarding hydrolysis compared to linear analogs like oxalyl chloride. This allows for a wider processing window in the aqueous interface.
-
Polymerization vs. Cyclization: Reaction with short-chain diamines (e.g., 1,3-propanediamine) may favor cyclization due to the Thorpe-Ingold effect promoting ring closure. However, with longer diamines (e.g., 1,6-hexamethylenediamine), linear polymerization is thermodynamically favored.
Reaction Mechanism
The polymerization proceeds via a nucleophilic acyl substitution (Schotten-Baumann reaction). The diamine (aqueous phase) attacks the carbonyl carbon of the DEMC (organic phase), forming a tetrahedral intermediate that collapses to release chloride ions. The base in the aqueous phase neutralizes the generated HCl, driving the equilibrium forward.
Figure 1: Mechanistic pathway of the interfacial polycondensation between DEMC and a diamine.
Materials & Equipment
Safety Warning: this compound is corrosive and a lachrymator. Work must be performed in a fume hood.
| Reagent | Grade/Purity | Role | Notes |
| This compound | >97% | Monomer A | Store under inert gas; moisture sensitive. |
| 1,6-Hexamethylenediamine (HMDA) | >98% | Monomer B | Common diamine for Nylon-like backbone. |
| Dichloromethane (DCM) | ACS Reagent | Organic Solvent | Dissolves DEMC; denser than water. |
| Sodium Hydroxide (NaOH) | Reagent | Acid Scavenger | Neutralizes HCl; maintains amine nucleophilicity. |
| Sodium Dodecyl Sulfate (SDS) | Lab Grade | Surfactant | Optional: Improves interfacial surface area. |
Experimental Protocol
This protocol describes the synthesis of Poly(hexamethylene diethylmalonamide) .
Phase Preparation
Phase A: Aqueous Phase (Top Layer)
-
Dissolve 2.32 g (20 mmol) of 1,6-Hexamethylenediamine in 50 mL of deionized water.
-
Add 1.60 g (40 mmol) of NaOH.
-
Expert Note: Stoichiometry is critical. 2 equivalents of base are required to neutralize the 2 moles of HCl produced per mole of polymer repeat unit.
-
-
(Optional) Add 0.1% w/v SDS to stabilize the interface if producing powder rather than a film.
Phase B: Organic Phase (Bottom Layer)
-
Dissolve 3.94 g (20 mmol) of this compound in 50 mL of Dichloromethane (DCM).
-
Expert Note: Use dry DCM. Moisture in the solvent will hydrolyze the acid chloride to the unreactive dicarboxylic acid before it reaches the interface.
-
The Interfacial Reaction
Method A: Unstirred Interface (Nylon Rope Trick)
-
Place Phase B (DCM solution) in a 250 mL beaker.
-
Carefully layer Phase A (Aqueous solution) on top of Phase B by pouring it slowly down a glass rod or the side of the beaker. Do not mix.
-
A polymer film will instantly form at the interface.
-
Use tweezers to grasp the center of the film and pull it upwards.
-
Wind the resulting fiber onto a glass rod. The interface will continuously replenish.
Method B: Stirred Emulsion (High Yield Powder)
-
Place Phase A in a high-shear mixer or blender (e.g., Waring blender).
-
While stirring rapidly (>1000 RPM), quickly pour Phase B into Phase A.
-
Stir for 5–10 minutes. The high shear creates a massive interfacial surface area, resulting in a fine polymer powder.
Figure 2: Operational workflow for the interfacial synthesis of DEMC-based polyamides.
Purification
-
Filtration: Collect the polymer (fiber or powder) via vacuum filtration.
-
Washing: Wash sequentially with:
-
Water (3x): To remove NaCl and excess NaOH.
-
Dilute HCl (0.1M): To neutralize any trapped base.
-
Ethanol/Acetone: To remove unreacted organic monomers and facilitate drying.
-
-
Drying: Dry in a vacuum oven at 60°C for 12 hours. Caution: Do not exceed 100°C initially, as trapped solvents can cause bubbling.
Characterization & Expected Results
| Technique | Parameter | Expected Outcome |
| FTIR | Amide I & II | Strong bands at ~1640 cm⁻¹ (C=O) and ~1540 cm⁻¹ (N-H bend). Absence of ~1800 cm⁻¹ (COCl). |
| 1H NMR | Gem-diethyl | Distinct triplet (~0.8 ppm) and quartet (~1.9 ppm) for the ethyl groups on the quaternary carbon. |
| Solubility | Solvent Resistance | Soluble in polar aprotic solvents (DMSO, DMAc, NMP). Less soluble in water/alcohols. |
| DSC | Thermal Transitions | Lower Tg and Tm compared to Nylon 6,6 due to steric hindrance of ethyl groups disrupting packing. |
Troubleshooting Guide
-
Issue: Low Molecular Weight (Brittle Polymer)
-
Cause: Stoichiometric imbalance at the interface or hydrolysis.
-
Fix: Ensure exact molar equivalents. Increase stirring speed in Method B to maximize interfacial area. Ensure DCM is anhydrous.
-
-
Issue: Polymer is Sticky/Gummy
-
Cause: Trapped solvent or low degree of polymerization.
-
Fix: Extend the ethanol wash step. Vacuum dry for longer periods.
-
-
Issue: No Polymer Formation
-
Cause: Hydrolysis of DEMC.
-
Fix: Check the quality of DEMC (should be clear, not cloudy). If cloudy, distill before use.
-
References
-
Interfacial Polymerization of Nylon 6,10 . Chemistry LibreTexts. (2020).[2] Retrieved from [Link]
-
The gem-Dimethyl Effect Revisited . The Journal of Organic Chemistry. (2005). Retrieved from [Link]
-
Adipoyl chloride . PubChem Database. (2023). Retrieved from [Link]
Sources
Synthesis of novel heterocyclic compounds from Diethylmalonyl dichloride
Application Note: Advanced Heterocyclic Synthesis via Diethylmalonyl Dichloride
Executive Summary
This compound (DEMDC) is a high-value C3-electrophilic synthon distinguished by its gem-diethyl substitution at the
This guide details three advanced protocols for synthesizing privileged heterocyclic scaffolds: Mesoionic 1,3-Oxazines , N-Hydroxylated Barbiturates , and Fused Pyrido-Pyrimidines . These protocols leverage the "Thorpe-Ingold Effect" provided by the diethyl group to accelerate ring closure and stabilize the resulting heterocycles against metabolic hydrolysis.
Chemical Reactivity & Handling
Reagent Profile:
-
IUPAC Name: 2,2-Diethylpropanedioyl dichloride
-
CAS: 54505-72-5
-
Reactivity: Highly moisture-sensitive; reacts violently with protic solvents.
-
Storage: Store under Argon at 2–8°C.
Expert Insight (Troubleshooting): Researchers often observe a "pink/red" coloration during reactions involving malonyl chlorides in the presence of pyridine. This is attributed to the formation of transient pyridinium enolates or polymerized ketene species.
-
Mitigation: To minimize colored impurities, add DEMDC as a dilute solution in anhydrous DCM or THF dropwise at -20°C. Alternatively, convert DEMDC in situ to the milder bis(N-oxysuccinimidyl) diester if regio-selectivity is poor [1].
Protocol 1: Synthesis of Fused Pyrido[1,2-a]pyrimidine-2,4-diones
Target Scaffold: Bicyclic systems relevant to EGFR and PARP-1 inhibition. Mechanism: Double nucleophilic acyl substitution. The endocyclic nitrogen of 2-aminopyridine attacks the first acyl chloride, followed by ring closure via the exocyclic amine.
Materials
-
This compound (1.0 equiv)
-
2-Aminopyridine (1.0 equiv)
-
Triethylamine (2.2 equiv) or Pyridine (solvent)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Protocol
-
Preparation: Dissolve 2-aminopyridine (10 mmol) and triethylamine (22 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N2/Ar). Cool the solution to 0°C.
-
Addition: Dissolve DEMDC (10 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes. Note: Maintain temperature < 5°C to prevent polymerization.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Quench with cold water (20 mL). Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine) followed by saturated NaHCO3.
-
Purification: Dry over MgSO4, concentrate, and recrystallize from Ethanol/Ether.
-
Yield Expectation: 75–85% of 3,3-Diethyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione .
Protocol 2: Synthesis of Mesoionic Pyrano[3,4-e][1,3]oxazines
Target Scaffold: Mesoionic "inner salts" with potential bio-orthogonal reactivity and insecticidal properties. Mechanism: Reaction with thiocyanates. The malonyl core acts as a bis-electrophile, reacting with the nitrogen and sulfur/oxygen of the thiocyanate/amide equivalent.
Materials
-
This compound (1.0 equiv)
-
Potassium Thiocyanate (KSCN) or Aryl Thiocyanates (2.0 equiv)
-
Solvent: Dry Dioxane or Acetone
Step-by-Step Protocol
-
Suspension: Suspend KSCN (20 mmol) in dry dioxane (40 mL).
-
Acylation: Add DEMDC (10 mmol) dropwise at room temperature. The reaction is slightly exothermic.
-
Cyclization: Heat the mixture to reflux (100°C) for 2 hours. The formation of a yellow/orange precipitate often indicates the mesoionic product or its precursor.
-
Isolation: Filter the inorganic salts (KCl) while hot. Concentrate the filtrate.
-
Product: The residue typically yields the 2-alkylthio-4,5-dioxo-pyrano-oxazine derivative.
-
Note: Specific substitution patterns (e.g., using bromomalonyl chloride) have been shown to yield stable 2-alkylthio-8-bromo-7-chloropyrano[3,4-e][1,3]oxazine-4,5-diones [2]. The diethyl analog follows a similar cyclization logic but yields the 3,3-diethyl-dihydro-analogs or related mesoionic betaines.
Protocol 3: Synthesis of N,N'-Dihydroxybarbiturates
Target Scaffold: Siderophore mimics and metalloenzyme inhibitors (e.g., MMP inhibitors). Mechanism: Condensation with N,N'-disubstituted ureas.
Materials
-
This compound (1.0 equiv)
-
1,3-Dibenzyloxyurea (1.0 equiv) (Prepared from hydroxylamine and phosgene equivalent)
-
Catalyst: DMAP (10 mol%)
Step-by-Step Protocol
-
Dissolution: Dissolve 1,3-dibenzyloxyurea (5 mmol) in anhydrous pyridine (15 mL).
-
Addition: Add DEMDC (5.5 mmol) slowly at 0°C.
-
Cyclization: Stir at 0°C for 1 hour, then heat to 60°C for 12 hours.
-
Deprotection (Optional but recommended): The resulting product is 1,3-dibenzyloxy-5,5-diethylbarbituric acid. To obtain the free N,N'-dihydroxy compound, hydrogenate (H2, Pd/C) in methanol.
-
Result: 5,5-Diethyl-1,3-dihydroxybarbituric acid [3].
Data Summary & Visualization
Table 1: Comparative Reactivity of this compound
| Nucleophile | Product Class | Key Reagent | Reaction Type |
| 2-Aminopyridine | Fused Bicyclic (Pyrido-pyrimidine) | Et3N / DCM | Double N-Acylation |
| Thiocyanates | Mesoionic / Oxazine | KSCN / Dioxane | Cycloaddition / Condensation |
| 1,3-Dibenzyloxyurea | N-Hydroxy Barbiturate | Pyridine | Cyclocondensation |
| Anilines | Malonanilides / Quinolines | Heat / PPA | Friedel-Crafts / Acylation |
Figure 1: Reaction Workflow for Fused Heterocycle Synthesis
Caption: Strategic selection of nucleophiles directs the synthesis toward fused, mesoionic, or functionalized pyrimidine scaffolds.
References
-
ResearchGate. (2022). Malonyl dichloride reactivity in the presence of pyridine and mono-boc-protected phenylenediamine? Retrieved from [Link]
-
Al-Rawi, M. A., & David, R. Y. (1980). Heterocyclic syntheses with malonyl chloride. Part 14. A direct synthesis of 4,6-dichloropyrimidines... and reaction of bromomalonyl chloride with thiocyanates. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
- Google Patents. (2009). Malonic acid di-salts and a method for preparing malonyl dihalides (Mesoionic Insecticides).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Synthesis of N,N'-Disubstituted 2,2-Diethylmalonamides
Abstract & Strategic Significance
This guide details the synthetic protocols for reacting Diethylmalonyl dichloride (CAS 54505-72-5) with primary and secondary amines. Unlike unsubstituted malonyl dichloride, the 2,2-diethyl derivative possesses a quaternary central carbon, blocking enolization and ketene formation. This structural feature significantly enhances stability but introduces steric hindrance that necessitates optimized reaction conditions.
Key Applications in Drug Discovery:
-
Privileged Scaffolds: The 2,2-diethylmalonamide motif is a core structural element in anticonvulsants (e.g., phenobarbital precursors) and sedative-hypnotics.
-
Metabolic Stability: The gem-diethyl group blocks metabolic oxidation at the
-carbon and improves lipophilicity, often increasing the half-life of bioactive molecules. -
Thorpe-Ingold Effect: The bulky ethyl groups compress the internal bond angle, thermodynamically favoring cyclization reactions with diamines or ureas to form heterocycles like barbituric acids or diazepines.
Mechanistic Insight
The reaction follows a standard Nucleophilic Acyl Substitution pathway (Addition-Elimination).
-
Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of the acid chloride.
-
Tetrahedral Intermediate: A transient alkoxide intermediate forms.
-
Elimination: The carbonyl bond reforms, expelling a chloride ion (
). -
Deprotonation: A base (triethylamine, pyridine, or excess amine) scavenges the resulting proton to form the amide and a hydrochloride salt.
Expert Note on Sterics: The two ethyl groups at the C2 position create a "neopentyl-like" steric environment. While the carbonyls remain reactive, nucleophilic attack is slower compared to acetyl chloride. Consequently, reactions with bulky secondary amines may require elevated temperatures or acylation catalysts (e.g., DMAP).
Reaction Scheme (DOT Visualization)
Figure 1: Mechanistic pathway for the acylation of amines by this compound.
Experimental Protocols
Protocol A: Synthesis of Acyclic Diamides (Primary Amines)
Objective: Synthesis of
Reagents & Materials
| Reagent | Equiv.[1][2] | Amount | Role |
| This compound | 1.0 | 5.0 mmol (0.985 g) | Electrophile |
| Primary Amine ( | 2.1 | 10.5 mmol | Nucleophile |
| Triethylamine ( | 2.5 | 12.5 mmol | Base Scavenger |
| Dichloromethane (DCM) | - | 25 mL | Solvent (Anhydrous) |
Step-by-Step Methodology
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Add the Primary Amine (10.5 mmol) and Triethylamine (12.5 mmol) to the flask. Dissolve in anhydrous DCM (20 mL).
-
Cooling: Submerge the flask in an ice-water bath (
) and stir for 10 minutes. -
Addition: Dilute this compound (5.0 mmol) in 5 mL of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes using a syringe pump or pressure-equalizing dropping funnel.
-
Why? Controlling the addition rate prevents localized overheating and suppresses mono-substitution side products.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 4–6 hours.
-
Monitoring: Check reaction progress via TLC (typically 30-50% EtOAc/Hexanes). The acid chloride is not visible, so monitor the disappearance of the amine or the appearance of the amide spot.
-
-
Workup:
-
Quench with water (20 mL).
-
Transfer to a separatory funnel. Wash the organic layer with 1M HCl (2 x 15 mL) to remove unreacted amine and TEA.
-
Wash with Sat.
(2 x 15 mL) to neutralize any residual acid. -
Wash with Brine (1 x 20 mL).
-
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize from EtOH/Water or Hexanes/EtOAc if solid. If oil, purify via flash column chromatography.
Protocol B: Reaction with Sterically Hindered Secondary Amines
Objective: Synthesis of
Optimization Parameters
-
Base: Switch to Pyridine (acts as both solvent and nucleophilic catalyst) or add 10 mol% DMAP (4-Dimethylaminopyridine) to the DCM/TEA system.
-
Temperature: Reflux in THF (
) or Toluene ( ) may be required for full conversion.
Modified Methodology
-
Dissolution: Dissolve this compound (5.0 mmol) in dry THF (20 mL).
-
Addition: Add DMAP (0.5 mmol) and Triethylamine (15.0 mmol).
-
Amine Introduction: Add the Secondary Amine (12.0 mmol) in one portion.
-
Heating: Heat the mixture to reflux for 12–24 hours under nitrogen.
-
Workup: Similar to Protocol A, but ensure thorough washing with 1M HCl to remove DMAP/Pyridine residues.
Protocol C: Cyclization to Heterocycles (Barbiturate Precursors)
Objective: Reaction with Urea or Amidines to form 5,5-diethylbarbituric acid derivatives.
-
Conditions: These reactions typically fail in DCM/TEA due to the low nucleophilicity of ureas.
-
Standard Protocol: Perform the reaction under Schotten-Baumann conditions (aqueous NaOH/DCM biphasic system) or using Sodium Ethoxide in Ethanol (classic condensation).
-
Note: For drug development, the anhydrous approach (Protocol A) using a stronger base like NaH in THF is preferred to avoid hydrolysis of the acid chloride.
Analytical Characterization (Data Validation)
| Technique | Expected Signature | Diagnostic Value |
| Confirms presence of the intact gem-diethyl group. | ||
| Carbonyl peak ~170–175 ppmQuaternary C2 peak ~50–60 ppm | Absence of peak at ~165 ppm (Acid chloride) confirms conversion. | |
| IR Spectroscopy | Amide I band: 1630–1660 | Disappearance of Acid Chloride C=O (~1800 |
| LC-MS | Confirms molecular weight and disubstitution. |
Safety & Handling Guidelines
-
Corrosivity: this compound hydrolyzes rapidly in moist air to release HCl gas and diethylmalonic acid. Always handle in a fume hood.[3][4][5]
-
Lachrymator: The compound is a potent eye and respiratory irritant.[3] Wear chemical splash goggles and acid-resistant gloves (Nitrile/Neoprene).
-
Quenching: Never add water directly to the neat acid chloride. Dilute with an organic solvent first, then add to ice water slowly.
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the synthesis of diethylmalonamides.
References
-
Sigma-Aldrich. this compound Product Sheet.Link
-
National Institute of Standards and Technology (NIST). this compound Mass Spectrum & Properties.Link
-
Thermo Fisher Scientific. Safety Data Sheet: this compound.Link
-
PubChem. Compound Summary: this compound.Link
-
Royal Society of Chemistry. ChemSpider: this compound.Link
Sources
Experimental conditions for acylation reactions with Diethylmalonyl dichloride
Application Note: Experimental Conditions for Acylation Reactions with Diethylmalonyl Dichloride
Executive Summary
This compound (DEMC) is a highly reactive, bifunctional electrophile critical in the synthesis of barbiturates, pyrimidinediones, and complex polyamides. Its gem-diethyl substitution pattern provides steric bulk that influences ring conformation and lipophilicity in drug design. However, its dual acid chloride functionality presents specific challenges: moisture sensitivity, competitive hydrolysis, and the kinetic competition between cyclization (intramolecular) and polymerization (intermolecular).
This guide provides validated protocols for handling DEMC, focusing on maximizing yield for heterocyclic synthesis and controlling chain growth in polymerization.
Safety & Handling (HSE Protocol)
Hazard Class: Corrosive (Cat 1B), Moisture Sensitive, Lachrymator. Signal Word: DANGER.
-
Engineering Controls: All transfers must occur within a certified chemical fume hood. DEMC releases hydrogen chloride (HCl) gas immediately upon contact with atmospheric moisture.
-
PPE: Nitrile gloves (double-gloved recommended), chemical splash goggles, and a lab coat.
-
Quenching: Never add water directly to neat DEMC. Quench excess reagent by adding the reaction mixture dropwise to a stirred, cooled solution of 10% NaHCO₃ or dilute NaOH.
Mechanistic Insight & Reaction Pathways
The utility of DEMC lies in its ability to undergo sequential Nucleophilic Acyl Substitutions. The outcome—cyclic heterocycle vs. linear polymer—is dictated by dilution, stoichiometry, and nucleophile geometry.
Diagram 1: Reaction Pathways of this compound
Caption: Kinetic competition between intramolecular cyclization (favored by high dilution) and intermolecular polymerization (favored by high concentration).[1][2][3][4][5][6]
Critical Experimental Parameters
Success with DEMC depends on three variables:
| Parameter | Recommendation | Rationale |
| Solvent | Dichloromethane (DCM), Chloroform, or Toluene. | Non-nucleophilic, aprotic solvents prevent side reactions. DCM is preferred for solubility of organic bases. |
| Base Scavenger | Triethylamine (TEA), Pyridine, or DIPEA. | 2.2 equivalents required.[4][7] Neutralizes the 2 moles of HCl generated, driving the equilibrium forward. |
| Temperature | 0°C (Addition) | Low temp prevents rapid exotherms/decomposition; reflux ensures closure of the second amide bond. |
| Stoichiometry | 1:1 (Electrophile:Nucleophile) for rings. | Precise stoichiometry is vital. Excess DEMC leads to unclosed chains; excess nucleophile complicates purification. |
Protocol A: Synthesis of 5,5-Diethylbarbituric Acid (Barbital Derivatization)
This protocol describes the condensation of DEMC with a urea derivative.[6] This is the gold-standard reaction for synthesizing barbiturate scaffolds.
Reagents:
-
This compound (10 mmol, 1.97 g)
-
1,3-Dialkylurea (10 mmol) (e.g., 1,3-diethylurea)
-
Triethylamine (22 mmol, 3.0 mL)
-
Dichloromethane (Dry, 50 mL)
Workflow:
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Nitrogen (
). -
Nucleophile Solubilization: Add the Urea derivative and Triethylamine to the RBF. Dissolve in 40 mL of dry DCM. Cool the solution to 0°C using an ice bath.
-
Electrophile Addition: Dissolve DEMC in 10 mL of dry DCM in the addition funnel.
-
Controlled Addition: Add the DEMC solution dropwise to the stirred urea solution over 30 minutes.
-
Note: The solution may turn cloudy as Triethylamine Hydrochloride (
) precipitates. This is a positive sign of reaction progress.
-
-
Cyclization: Once addition is complete, remove the ice bath. Stir at Room Temperature (RT) for 1 hour, then heat to mild reflux (40°C) for 3 hours to force the second acylation step.
-
Workup:
-
Cool to RT.
-
Wash the reaction mixture with Cold 1M HCl (2 x 30 mL) to remove excess base and amine salts.
-
Wash with Brine (1 x 30 mL).
-
Dry organic layer over Anhydrous
.[2] -
Concentrate in vacuo to yield the crude cyclic product.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane:EtOAc).
Diagram 2: Heterocycle Synthesis Workflow
Caption: Step-by-step operational workflow for the synthesis of barbiturate derivatives using DEMC.
Protocol B: Interfacial Polymerization (Polyamide Synthesis)
For materials science applications, DEMC is used to create polyamides via interfacial polymerization.[6] This method utilizes the Schotten-Baumann reaction conditions.
Reagents:
-
Organic Phase: DEMC (5 mmol) dissolved in Chloroform (25 mL).
-
Aqueous Phase: Hexamethylenediamine (5 mmol) + NaOH (10 mmol) dissolved in Water (25 mL).
Workflow:
-
Place the aqueous phase in a 100 mL beaker.
-
Carefully layer the organic phase (Chloroform/DEMC) underneath the aqueous phase using a pipette. Do not mix.
-
A polymer film will form instantly at the interface.
-
Use tweezers to grasp the film at the center and pull slowly upward ("Nylon Rope Trick").
-
Wind the resulting polymer strand onto a glass rod.
-
Wash: Rinse the polymer extensively with water and ethanol to remove trapped salts and monomers.
-
Dry: Vacuum dry at 60°C.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Sticky Gum | Hydrolysis of DEMC. | Ensure all glassware is flame-dried. Use fresh anhydrous solvents. Check DEMC bottle seal. |
| Incomplete Cyclization | Reaction temperature too low. | Increase reflux time or switch to higher boiling solvent (e.g., Toluene, 110°C). |
| Oligomer Formation | Concentration too high. | Perform the reaction under high dilution conditions (add reagents slowly to a large volume of solvent). |
References
-
Sigma-Aldrich. (n.d.). This compound Product Information & Safety Data Sheet. Retrieved from
-
BenchChem. (n.d.). This compound: Applications in Organic Synthesis. Retrieved from
-
ChemicalBook. (2023). Dimethylmalonyl dichloride Safety and Handling. (Analogous handling protocols). Retrieved from
-
ResearchGate. (2008). Selectivity of acylation of ethanolamines with acid chlorides. (General acylation kinetics). Retrieved from
Sources
Navigating the Reactive Landscape: A Guide to Solvent Selection for Diethylmalonyl Dichloride Reactions
Introduction: The Critical Role of the Reaction Environment
Diethylmalonyl dichloride, a highly reactive bifunctional acyl chloride, serves as a cornerstone building block in the synthesis of a diverse array of chemical entities, from pharmaceuticals like barbiturates to complex polymer architectures. The presence of two electrophilic acyl chloride moieties renders it exquisitely sensitive to its chemical environment. Consequently, the selection of an appropriate solvent is not merely a matter of dissolution but a critical parameter that dictates reaction outcomes, influencing yield, purity, and even the formation of undesired byproducts. This guide provides a comprehensive overview of the principles and practical considerations for choosing the optimal solvent for reactions involving this compound, tailored for researchers and professionals in chemical and pharmaceutical development.
The Cardinal Rule: Anhydrous and Aprotic Conditions
The paramount consideration when working with this compound, as with all acyl chlorides, is the strict exclusion of moisture. The acyl chloride functional groups are readily hydrolyzed by water to the corresponding carboxylic acid, liberating corrosive hydrogen chloride (HCl) gas in the process.[1] This not only consumes the starting material but also introduces an acid that can catalyze unwanted side reactions. Therefore, all solvents, reagents, and glassware must be scrupulously dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
The majority of reactions with this compound are best conducted in aprotic solvents . Protic solvents, such as alcohols and primary or secondary amines, are themselves nucleophiles and will react with the acyl chloride, leading to the formation of esters or amides, respectively, instead of the desired reaction with the intended nucleophile.
A Spectrum of Suitable Solvents: Properties and Rationale
The choice of an aprotic solvent is a nuanced decision, guided by the specific nucleophile, desired reaction temperature, and solubility of all components. Below is a detailed analysis of commonly employed solvents, categorized by their polarity.
| Solvent | Polarity | Boiling Point (°C) | Key Characteristics & Rationale for Use | Potential Drawbacks |
| Non-Polar Aprotic | ||||
| Hexane / Heptane | Low | 69 / 98 | Primarily used for reactions where minimal solvent intervention is desired and reactants are sufficiently soluble. Can be useful for precipitating polar byproducts. | Limited solvating power for many polar reagents and intermediates. |
| Toluene / Xylene | Low | 111 / ~140 | Higher boiling points allow for reactions at elevated temperatures. Good for dissolving a range of organic compounds. | Can sometimes participate in Friedel-Crafts type side reactions under strongly acidic conditions. |
| Ethereal (Slightly Polar Aprotic) | ||||
| Diethyl Ether | Low | 35 | Excellent solvent for many organic compounds. Its low boiling point simplifies removal post-reaction. Often used for Grignard reactions. | Highly flammable. Peroxide formation upon storage requires careful management. |
| Tetrahydrofuran (THF) | Medium | 66 | Higher polarity than diethyl ether, enhancing solubility of more polar reactants.[2] Often a solvent of choice for reactions with amines. | Can form peroxides. Higher boiling point requires more energy for removal. |
| Chlorinated (Polar Aprotic) | ||||
| Dichloromethane (DCM) | Medium | 40 | A versatile and widely used solvent due to its ability to dissolve a broad range of organic compounds and its relative inertness.[1] Its low boiling point facilitates easy removal. | Can react with some strong nucleophiles and bases. Environmental and health concerns are leading to its reduced use. |
| Chloroform | Medium | 61 | Similar to DCM but with a higher boiling point, allowing for reactions at a moderate reflux temperature. | Similar toxicity and environmental concerns as DCM. |
| Highly Polar Aprotic | ||||
| Acetonitrile | High | 82 | Its high polarity can be advantageous for dissolving polar substrates and salts. | Can be susceptible to hydrolysis under strongly acidic or basic conditions. |
| N,N-Dimethylformamide (DMF) | High | 153 | Excellent solvating power for a wide range of compounds, including some inorganic salts. Often used in polymer synthesis.[3] | High boiling point makes it difficult to remove. Can decompose at high temperatures to release dimethylamine. |
Visualizing the Solvent Selection Process
The decision-making process for solvent selection can be visualized as a flowchart, guiding the researcher from general principles to a specific choice based on the reaction type.
Caption: A decision flowchart for selecting an appropriate solvent for reactions involving this compound.
Application Notes and Protocols
The following protocols provide detailed examples of solvent selection for specific transformations using this compound.
Protocol 1: Synthesis of N,N'-Disubstituted Diethylmalonamides
This protocol details the reaction of this compound with a primary or secondary amine to form the corresponding diamide. This class of compounds has applications in medicinal chemistry and as ligands in coordination chemistry.
Rationale for Solvent and Reagent Selection:
-
Solvent (Tetrahydrofuran - THF): THF is a moderately polar aprotic solvent that effectively dissolves both the this compound and a wide range of amines. Its ethereal nature helps to stabilize the reaction intermediates without participating in the reaction.[2] Dichloromethane (DCM) is also a suitable alternative.
-
Base (Pyridine or Triethylamine): The reaction of this compound with two equivalents of an amine generates two equivalents of HCl. A non-nucleophilic tertiary amine base is required to neutralize the generated HCl, preventing the formation of the amine hydrochloride salt which is unreactive. Pyridine can also act as a nucleophilic catalyst, accelerating the reaction.
Experimental Protocol:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the amine (2.2 equivalents) and anhydrous THF (10 mL per gram of amine). The solution is cooled to 0 °C in an ice bath. Pyridine or triethylamine (2.2 equivalents) is added.
-
Addition of this compound: A solution of this compound (1.0 equivalent) in anhydrous THF (5 mL per gram of dichloride) is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: The reaction mixture is filtered to remove the precipitated amine hydrochloride salt. The filtrate is concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product.
-
Purification: The crude diamide can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Synthesis of Diethyl Diethylmalonate Esters
This protocol describes the esterification of this compound with an alcohol.
Rationale for Solvent Selection:
-
Solvent (Dichloromethane - DCM): DCM is an excellent choice for this reaction due to its inertness and ability to dissolve both the acyl chloride and the alcohol. Its low boiling point simplifies the work-up procedure. Toluene can be used as an alternative, especially if higher reaction temperatures are required.
-
Base (Pyridine): Pyridine is used to scavenge the HCl produced during the reaction.
Experimental Protocol:
-
Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, the alcohol (2.5 equivalents) and anhydrous dichloromethane (15 mL per gram of alcohol) are added. The solution is cooled to 0 °C. Anhydrous pyridine (2.5 equivalents) is then added.
-
Addition of this compound: this compound (1.0 equivalent) dissolved in anhydrous dichloromethane (5 mL per gram) is added dropwise to the stirred solution at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 3-6 hours. The progress of the reaction is monitored by TLC.
-
Work-up: The reaction mixture is diluted with dichloromethane and washed with water, dilute copper (II) sulfate solution (to remove pyridine), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude diester is purified by vacuum distillation or column chromatography.
Protocol 3: Synthesis of 5,5-Diethylbarbituric Acid (Barbital)
This classic synthesis showcases the cyclization reaction of this compound with urea.
Rationale for Solvent Selection:
-
Solvent (Ethanol/Water mixture for recrystallization): While the initial condensation reaction can be performed in a high-boiling aprotic solvent, the purification of the final product often involves recrystallization from a protic solvent mixture like ethanol and water.[4] The choice of solvent for the reaction itself would typically be a non-reactive, high-boiling solvent to facilitate the reaction with urea.
Experimental Protocol (Conceptual):
Note: This is a representative protocol. Handling of this compound and urea requires stringent safety precautions.
-
Condensation: In a rigorously dried reaction vessel under an inert atmosphere, a solution of urea (1.0 equivalent) in a suitable high-boiling aprotic solvent (e.g., dioxane or a high-boiling ether) is prepared. This compound (1.0 equivalent) is added cautiously, potentially with a non-nucleophilic base to scavenge HCl. The mixture is heated to promote cyclization.
-
Isolation: Upon completion, the reaction mixture is cooled, and the crude product is isolated, which may involve precipitation or extraction depending on the solvent used.
-
Purification: The crude 5,5-diethylbarbituric acid is then purified by recrystallization from a mixture of ethanol and water to yield the final product.
Safety Considerations
This compound is a corrosive and moisture-sensitive liquid.[5] It causes severe skin burns and eye damage and may cause respiratory irritation.[5] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. Reactions are often exothermic, and appropriate cooling should be readily available.
Conclusion
The selection of an appropriate solvent is a critical determinant of success in reactions involving the highly reactive this compound. A thorough understanding of the properties of different aprotic solvents and their interplay with the specific reaction conditions and nucleophiles is essential for achieving high yields and purity. By adhering to the principles of anhydrous and aprotic conditions and carefully considering the rationale behind solvent choice as outlined in this guide, researchers can effectively harness the synthetic potential of this versatile building block.
References
-
Knoevenagel Condensation of Diethyl Malonate with Aldehydes Catalyzed by Immobilized Gelatine. Amazon S3. [Link]
-
Synthesis and characterization of novel polyester containing Schiff-base unit. SciELO. [Link]
-
Malonyl dichloride reactivity in the presence of pyridine and mono-boc-protected phenylenediamine? ResearchGate. [Link]
-
A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Original Knoevenagel condensation reaction: formaldehyde and diethyl... ResearchGate. [Link]
-
PubChem. This compound. [Link]
-
Cheméo. Chemical Properties of this compound. [Link]
-
Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. RSC Publishing. [Link]
-
Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. [Link]
-
Quora. What is the best solvent for making a Grignard Reagent?[Link]
-
SOLVENT FREE SYNTHESIS OF MALONYL CHLORIDES: A GREEN CHEMISTRY APPROACH. IJRET. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
The Knoevenagel Condensation. Organic Reactions. [Link]
-
Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Chemistry Portal. [Link]
-
Heterocyclic syntheses with malonyl dichloride. Part 13. 6-Chloro-4-hydroxy-2-oxopyran-3-carboxanilides from N-sulphinylanilines and further reactions of malonyl dichloride with thiocyanates. ResearchGate. [Link]
-
Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide. ResearchGate. [Link]
-
ChemBK. Dimethylmalonyl chloride. [Link]
-
Synthesis of polyamide-imides with different monomer sequence and effect on transparency and thermal properties. ResearchGate. [Link]
-
Chemistry Stack Exchange. Grignard Reagent in THF vs in Diethyl ether. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
ResearchGate. Please suggest alternate solvent instead of THF and diethylether by preparation Grignard reagent. [Link]
-
Solvent Effects on the Menshutkin Reaction. arXiv. [Link]
- Google Patents. Linear polyesters of dimethylmalonic acid and neopentyl glycol.
-
ResearchGate. How can I synthesize polyamide from diacid chloride?[Link]
-
Juniper Publishers. Deep Eutectic Solvents in The Synthesis of Polymers. [Link]
-
INEOS OPEN. SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4'-DIPHENYL ETHER TETRACARBOXYLIC ACID DIA. [Link]
-
Pearson. Which of the following compounds are suitable solvents for Grignard reactions?[Link]
Sources
Troubleshooting & Optimization
Common side reactions in Diethylmalonyl dichloride synthesis
Technical Support Center: Diethylmalonyl Dichloride Synthesis
Executive Summary
This compound (CAS: 54505-72-5) is a critical electrophilic intermediate, primarily employed in the synthesis of barbiturates (e.g., Barbital) and specialized dendrimers. While the diethyl substitution at the
The most frequent failure modes in its synthesis are decarboxylation (induced by excessive heat during isolation) and oligomeric anhydride formation (caused by insufficient chlorinating agent or catalytic failure). This guide provides a mechanistic breakdown of these side reactions and a validated protocol to minimize them.
Technical Support Hub: Troubleshooting & FAQs
Issue 1: "My product boils at a lower temperature than expected and contains impurities."
Diagnosis: Thermal Decarboxylation to Diethylacetyl Chloride.
Mechanism: this compound has a reported atmospheric boiling point of ~197–199 °C. However, malonic acid derivatives are thermodynamically prone to decarboxylation at temperatures
Corrective Action:
-
Mandatory Vacuum Distillation: Never distill this compound at atmospheric pressure. Use reduced pressure (e.g., 10–20 mmHg) to lower the boiling point to a safe window (60–80 °C).
-
Check the NMR: A proton NMR showing a methine septet at
indicates the presence of the mono-chloride (diethylacetyl chloride), confirming decarboxylation.
Issue 2: "The reaction mixture is viscous and yield is low."
Diagnosis: Formation of Polymeric Anhydrides.
Mechanism: The reaction between a carboxylic acid and thionyl chloride (
Corrective Action:
-
Excess Reagent: Use a minimum of 2.5 to 3.0 equivalents of
per mole of diethylmalonic acid. -
Catalysis: Ensure DMF is added. It forms the reactive Vilsmeier-Haack intermediate (chloroiminium ion), which is far more electrophilic than
alone, driving the conversion of the bulky diethyl-substituted acid to the chloride.
Issue 3: "The product turns yellow or red upon storage."
Diagnosis: Decomposition or Vilsmeier Salts. Mechanism:
-
Residual Catalyst: If too much DMF is used or not removed, residual Vilsmeier salts can decompose, darkening the product.
-
Hydrolysis: The ingress of moisture generates HCl, which can catalyze further auto-degradation.
Corrective Action:
-
Catalyst Load: Limit DMF to 2–3 drops per mole for lab scale (or <1 mol%).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
Mechanistic Visualization
The following diagram illustrates the competition between the desired pathway, the anhydride trap (viscosity), and the thermal decomposition trap (decarboxylation).
Validated Experimental Protocol
Objective: Synthesis of this compound with minimal decarboxylation.
Reagents:
-
Diethylmalonic acid (1.0 eq)
-
Thionyl chloride (
) (3.0 eq) -
N,N-Dimethylformamide (DMF) (Catalytic, ~0.5 mol%)
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (
or line). Connect a gas trap to the condenser outlet to neutralize evolved HCl and . -
Addition: Charge diethylmalonic acid. Add thionyl chloride slowly. Add catalytic DMF (1-2 drops for 10g scale).
-
Note: The reaction is endothermic initially; gentle warming may be required to initiate gas evolution.
-
-
Reflux: Heat the mixture to reflux (bath temp ~80 °C) for 3–4 hours.
-
Checkpoint: The reaction is complete when gas evolution ceases and the solution becomes clear/homogeneous.
-
-
Degassing: Remove excess
via rotary evaporation or simple distillation at slightly reduced pressure (water aspirator) without exceeding 60 °C bath temperature. -
Isolation (Critical): Perform fractional distillation under high vacuum .
-
Target Vacuum: 10–15 mmHg.
-
Target Vapor Temp: ~60–65 °C (at 10 mmHg).
-
Warning: Do not allow the oil bath temperature to exceed 120 °C.
-
Data Summary:
| Parameter | Value / Condition | Note |
| Boiling Point (Atm) | 197–199 °C | Avoid (Risk of Decarboxylation) |
| Boiling Point (Vacuum) | ~60 °C @ 10 mmHg | Recommended |
| Density | 1.145 g/mL | @ 25 °C |
| Appearance | Colorless to pale yellow liquid | Darkens with decomposition |
| Flash Point | >100 °C |
Troubleshooting Logic Flow
Use this flowchart to diagnose synthesis failures rapidly.
References
-
Sigma-Aldrich. this compound Product Sheet. Retrieved from .
-
PubChem. this compound (Compound Summary). National Library of Medicine. Retrieved from .
-
Cabrera-Rivera, F., et al. (2017).[1] Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Green and Sustainable Chemistry, 7, 270-280.[1] (Demonstrates thermal instability of malonic derivatives). Retrieved from .
-
Organic Syntheses.General methods for Acid Chlorides using Thionyl Chloride. (Standard mechanistic reference for
/DMF activation). Retrieved from .
Sources
Troubleshooting low yields in the synthesis of barbiturates from Diethylmalonyl dichloride
Status: Active Ticket Type: Process Optimization / Yield Improvement Audience: Medicinal Chemists, Process Development Scientists Scope: Synthesis of 5,5-diethylbarbituric acid (and derivatives) using Diethylmalonyl Dichloride (DEM-Cl).[1]
Executive Summary & Mechanistic Insight[1]
The Core Issue: Unlike the classical malonic ester synthesis (which uses NaOEt/EtOH), the acid chloride route is a kinetically controlled, high-reactivity pathway.[1] Low yields in this specific protocol are almost invariably caused by hydrolytic quenching or HCl poisoning of the nucleophile.
The Chemistry: The reaction is a double nucleophilic acyl substitution.[2][3]
-
Step 1 (Intermolecular): Urea attacks the first acyl chloride to form a mono-ureide intermediate.[1]
-
Step 2 (Intramolecular): The terminal amide nitrogen attacks the second acyl chloride to close the ring.
Visualizing the Failure Points:
Figure 1: Reaction pathway showing critical divergence points where yield is lost.[1]
Diagnostic Triage: Why is your yield low?
Use this matrix to identify the root cause based on your observations.
| Symptom | Probable Cause | The Mechanism |
| No precipitate / Clear solution | Hydrolysis of DEM-Cl | Moisture in the solvent converted the highly reactive acid chloride back into dicarboxylic acid, which does not react with urea under these conditions.[1] |
| Sticky gum / Oil | O-Acylation / Polymerization | Kinetic control failure.[1] Urea can react at the Oxygen (O-acylation) if the temperature is too low or the solvent polarity is incorrect, leading to unstable isoureas that decompose.[1] |
| Yield < 30% | HCl Poisoning | As the reaction proceeds, HCl is generated.[1] If not scavenged, it protonates the remaining urea ( |
| Product melts incorrectly | Incomplete Cyclization | The reaction stopped at the mono-ureide stage. This often happens if the reaction time is too short or the temperature is insufficient to overcome the activation energy for the second (ring-closing) step. |
Critical Process Parameters (The "Fix")
A. Reagent Integrity (The "Garbage In" Factor)
This compound (DEM-Cl) is significantly less stable than its ester counterpart.[1]
-
Check: The liquid must be clear to pale straw. If it is dark yellow/brown or fuming excessively in air, it has degraded.[1]
-
Action: Distill DEM-Cl under vacuum before use if purity is suspect.
-
Storage: Must be stored under inert gas at 2-8°C [1].
B. The HCl Trap (Crucial Step)
Unlike the ester route which produces ethanol, this route produces 2 equivalents of HCl .
-
Protocol Requirement: You must use a non-nucleophilic base scavenger.[1]
-
Recommendation: Pyridine (solvent/base) or Triethylamine (1.1 equivalents per Cl atom).
-
Why: This drives the equilibrium forward and prevents urea protonation.
C. Solvent Selection
-
Preferred: Dry Chloroform (
) or Dichloromethane (DCM). -
Avoid: Alcohols (will react with acid chloride) or wet ethers.[1]
-
Condition: Solvents must be dried over molecular sieves (3Å or 4Å) for 24 hours prior to use.[1]
Optimized Experimental Protocol
Scale: 10 mmol basis Safety: Work in a fume hood. DEM-Cl is a lachrymator and corrosive.[1]
-
Preparation:
-
Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel.
-
Flush with Nitrogen or Argon.[1]
-
-
The Charge:
-
Add Urea (12 mmol, 1.2 eq) and Dry Pyridine (22 mmol, 2.2 eq) to the flask.
-
Note: Using a slight excess of urea ensures all acid chloride is consumed.
-
-
The Addition (Critical Kinetic Control):
-
Dissolve This compound (10 mmol, 1.0 eq) in 10 mL of dry DCM.
-
Add this solution dropwise to the urea/pyridine mixture at 0°C (ice bath).
-
Reasoning: Low temperature addition favors N-acylation over O-acylation and prevents runaway exotherms.[1]
-
-
The Drive (Thermodynamic Control):
-
Once addition is complete, remove the ice bath.[1]
-
Heat the mixture to reflux (approx. 40-50°C for DCM) for 6–8 hours.
-
Reasoning: Heat is required to drive the second step (cyclization).
-
-
Workup:
-
Wash the organic layer with cold 1M HCl (to remove pyridine) and then saturated NaHCO3 (to remove unreacted acids).
-
Dry organic layer over
, filter, and evaporate.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Purification: Recrystallize from boiling water or ethanol/water mix.[1]
Troubleshooting Logic Tree
Figure 2: Step-by-step logic to isolate the experimental error.
Frequently Asked Questions (FAQ)
Q: Can I use the standard Sodium Ethoxide (NaOEt) method with this compound? A: No. Sodium ethoxide is a strong nucleophile and will react violently with the acid chloride to form... diethyl malonate (reversing your starting material logic) or mixed anhydrides. The NaOEt route is strictly for esters. For acid chlorides, use weak bases like Pyridine or Triethylamine [2].[1]
Q: My product is an oil that won't crystallize. What happened? A: You likely have a mixture of the mono-ureide (open chain) and the product. This occurs if the cyclization step didn't complete.
-
Fix: Try refluxing the crude oil in glacial acetic acid for 1 hour to force the ring closure, then pour into ice water.
Q: Why is exclusion of water so critical compared to the ester route?
A: Acid chlorides are
Q: Can I use Urea Nitrate instead of Urea? A: No. The nitrate salt is not nucleophilic. You need free urea.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4149059, this compound.[1] Retrieved from [Link]
-
Gao, Y., et al. (2013). Synthesis and characterization of novel N-acyl cyclic urea derivatives.[1] Arkivoc, 2013(2), 109-119.[1] (Demonstrates the necessity of Et3N/Base in acid chloride-urea condensations). Retrieved from [Link]
Sources
Optimizing reaction conditions for Diethylmalonyl dichloride polymerization
Subject: Optimization of Reaction Conditions for Polycondensation of Diethylmalonyl Dichloride (DEMC) Ticket ID: DEMC-POLY-OPT-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
This compound (DEMC) is a highly reactive bifunctional electrophile used to synthesize polyesters and polyamides. Unlike stable homologs like sebacoyl chloride, DEMC possesses acidic
This guide provides a validated protocol for Solution Polycondensation , designed to maximize Molecular Weight (
Module 1: Critical Reaction Parameters
The Stoichiometric Imperative
In step-growth polymerization, molecular weight is governed by the Carothers Equation . A deviation of even 1% from a 1:1 stoichiometric ratio of DEMC to nucleophile (diol/diamine) limits the degree of polymerization (
-
The Trap: DEMC hydrolyzes instantly upon contact with atmospheric moisture, reverting to diethylmalonic acid (inactive for polymerization) and HCl.
-
The Fix: Handling must occur under inert atmosphere (
or ). Reagents must be weighed in a glovebox or using Schlenk techniques.
The Acid Scavenger (HCl Removal)
The reaction produces 2 equivalents of HCl for every repeat unit. If not removed, HCl can:
-
Protonate the nucleophile (diol/amine), rendering it inactive.
-
Catalyze the degradation of the polymer backbone.
-
Induce side reactions on the labile malonyl
-carbon.
Recommendation: Use Pyridine or Triethylamine (TEA) (2.2 – 2.5 equivalents). Pyridine is often preferred as a solvent/base mixture because it is a weaker base than TEA, reducing the risk of base-catalyzed ketene formation.
Temperature Control
-
Danger Zone:
. Malonyl chlorides are thermally unstable and can eliminate HCl to form ketenes or decompose into carbon suboxide ( ), leading to red/brown discoloration. -
Optimal Range: Start at 0^{\circ}C (ice bath) for addition, then warm to 25^{\circ}C for propagation.
Module 2: Validated Experimental Protocol
Method: Low-Temperature Solution Polycondensation Target: Linear Polyester/Polyamide Synthesis
Reagents & Setup
-
Monomer A: this compound (Freshly distilled or >98% purity).
-
Monomer B: Diol (e.g., 1,6-Hexanediol) or Diamine.
-
Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (
). -
Base: Anhydrous Pyridine (dried over KOH).
Step-by-Step Workflow
-
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and
inlet. -
Nucleophile Dissolution: Charge the flask with Monomer B (10.0 mmol) and Pyridine (22.0 mmol) dissolved in anhydrous DCM (20 mL). Cool to 0^{\circ}C .
-
Electrophile Addition: Dissolve DEMC (10.0 mmol) in DCM (10 mL) in the addition funnel.
-
Controlled Injection: Add the DEMC solution dropwise over 30–45 minutes. Note: Rapid addition causes localized overheating and discoloration.
-
Propagation: Once addition is complete, stir at 0^{\circ}C for 1 hour, then allow the reaction to warm to room temperature (20–25^{\circ}C) and stir for 12–24 hours.
-
Quenching & Workup:
-
Pour the reaction mixture into ice-cold methanol (non-solvent) to precipitate the polymer.
-
Filter and wash with water (to remove Pyridine·HCl salts) and methanol.
-
Dry under vacuum at 40^{\circ}C.
-
Module 3: Visualized Workflows
Reaction Logic & Troubleshooting Pathways
Figure 1: Decision matrix for DEMC polymerization. Note the critical checkpoint for monomer purity before initiation.
Module 4: Troubleshooting & FAQs
| Symptom | Probable Cause | Corrective Action |
| Solution turns Dark Red/Brown | Thermal Degradation: Formation of ketenes or carbon suboxide derivatives due to high temperature or strong base. | 1. Ensure temperature is <5°C during addition.2. Switch from TEA to Pyridine (milder base).3. Reduce addition rate. |
| Low Molecular Weight (Oligomers) | Stoichiometric Imbalance: Hydrolysis of DEMC by atmospheric moisture. | 1. Use Schlenk lines/Glovebox.2. Dry solvents over molecular sieves (4Å).3. Verify DEMC purity via NMR/Titration before use. |
| Gelation (Insoluble Mass) | Crosslinking: Impurities in the monomer or side-reactions on the | 1. Distill DEMC under vacuum.2. Ensure the diol/diamine is strictly bifunctional (no triol impurities). |
| Precipitate during reaction | Salt Formation: Pyridine·HCl or TEA·HCl is insoluble in the chosen solvent. | Normal behavior in non-polar solvents. Ensure vigorous stirring to prevent salt from encapsulating active chain ends. |
Frequently Asked Questions
Q: Can I use interfacial polymerization (Schotten-Baumann) instead of solution polymerization? A: Yes, but with caution. While interfacial methods (Water/DCM) are faster, the hydrolysis rate of DEMC is high. If you choose this route, use a large excess of diamine/diol in the aqueous phase to compete with water, but be aware that stoichiometry control is harder, often resulting in lower molecular weights [1].
Q: My DEMC monomer is slightly yellow. Can I use it? A: No. Yellowing indicates initial decomposition into acid chlorides and auto-oxidation products. This disrupts the 1:1 stoichiometry required for high MW. Distill under reduced pressure (vacuum) before use.
Q: Why do you recommend Pyridine over Triethylamine (TEA)?
A: TEA is a stronger base and can abstract the acidic
References
-
Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Chapter 2: Step Polymerization).
- Morgan, P. W. (1965). Condensation Polymers: By Interfacial and Solution Methods. Interscience Publishers. (Classic text on acid chloride kinetics).
-
Sigma-Aldrich. (2024).[1] Product Specification: this compound.
-
PubChem. (2024). This compound Compound Summary. National Library of Medicine.
-
BenchChem. (2024). Safety and Handling of Malonyl Chlorides.
Sources
Preventing premature hydrolysis of Diethylmalonyl dichloride during reactions
[1]
Ticket ID: DEMC-H2O-PREV Subject: Preventing Premature Hydrolysis of Diethylmalonyl Dichloride Status: Open Agent: Senior Application Scientist
Executive Summary
This compound (CAS: 54505-72-5) is a highly electrophilic acyl chloride used extensively in the synthesis of barbiturates, heterocycles, and polymer intermediates.[1] Its structural integrity is compromised by trace moisture, leading to the formation of diethylmalonic acid and corrosive hydrogen chloride (HCl) gas.
This guide provides a root-cause analysis of hydrolysis, protocols for anhydrous handling, and troubleshooting steps for recovering degraded reagents.[2]
Module 1: The Chemistry of Failure (Root Cause Analysis)
The Hydrolysis Mechanism
Premature hydrolysis is not merely a loss of yield; it introduces acidic impurities that can catalyze unwanted side reactions (e.g., polymerization or decomposition of amine nucleophiles). The diethyl substitution at the
The Pathway: Water acts as a nucleophile, attacking the carbonyl carbon. This forms a tetrahedral intermediate which collapses to release HCl.[2] This process repeats for the second chloride, resulting in the dicarboxylic acid.
Visualization: Hydrolysis vs. Synthesis
Figure 1: Competitive pathways. The red path indicates the hydrolysis failure mode triggered by moisture, competing with the green synthetic pathway.
Module 2: Storage & Handling Protocols
The "Dry-Chain" Custody
The integrity of the reagent must be maintained from the bottle to the reaction flask.
| Parameter | Specification | Protocol |
| Storage Temp | 2–8°C | Slows kinetic degradation.[2] |
| Atmosphere | Nitrogen ( | Argon is preferred as it is heavier than air, forming a "blanket" over the liquid. |
| Container | Sure/Seal™ or Schlenk Flask | Never store in simple screw-cap vials for long periods.[2] |
| Septum | Teflon-faced Silicone | Replace septa after multiple punctures to prevent coring and moisture ingress.[2] |
Solvent Compatibility Table
Using "wet" solvents is the most common cause of failure.
| Solvent | Max Water Content | Drying Method | Notes |
| Dichloromethane (DCM) | < 50 ppm | Distillation over | Excellent solubility; standard for acylations. |
| Tetrahydrofuran (THF) | < 30 ppm | Na/Benzophenone or Molecular Sieves (3Å) | Warning:[2] HCl byproduct can cleave THF ethers over time.[2] |
| Toluene | < 50 ppm | Sodium metal | Good for high-temp reactions; azeotropes water.[2] |
| DMF | AVOID | N/A | Reacts violently with acid chlorides (Vilsmeier-Haack type reactions).[2] |
Module 3: Reaction Troubleshooting & Recovery
Workflow: Handling & Setup
To prevent hydrolysis during transfer, use positive pressure techniques.[2]
Figure 2: Decision tree for reagent handling. If the reagent appears cloudy, it must be purified before use.
Purification of Degraded Reagent
If the bottle has been compromised (indicated by white solids or fuming), simple filtration is insufficient. You must redistill.[2][3]
Protocol:
-
Set up a short-path distillation apparatus.
-
Add a small amount of thionyl chloride (
) to the pot (approx. 1-2% v/v). Why? This chemically converts any hydrolyzed diacid back into the acid chloride. -
Distill under reduced pressure.
-
Target BP: 58–60°C at 28 mmHg [1].[2]
-
-
Discard the first 5% (forerun) and collect the main fraction.[2]
Module 4: Frequently Asked Questions (FAQs)
Q1: My reaction mixture turned pink/red immediately upon addition. Is this hydrolysis?
-
Diagnosis: Likely not hydrolysis.[2] Pure hydrolysis yields white precipitates (malonic acid) or colorless fumes.[2]
-
Cause: A pink or red coloration often indicates the formation of charge-transfer complexes or impurities when reacting malonyl chlorides with amines or pyridines [2].
-
Action: If the color persists but the product forms (verify via TLC/LCMS), it may be a benign side effect. However, ensure your amine source is free of N-oxide impurities.[2]
Q2: I see "white smoke" when I open the bottle. Is the reagent dead?
-
Diagnosis: The "smoke" is HCl gas reacting with atmospheric moisture.[2] It indicates the reagent is active but is currently degrading.[2]
-
Action: Purge the headspace immediately with dry Argon for 5 minutes and seal it with a fresh septum. If the liquid remains clear, it is usable.[2] If cloudy, distill.[2]
Q3: Can I use a rotary evaporator to dry the reagent?
-
Answer: NO.
-
Reasoning: Rotary evaporators are rarely strictly anhydrous.[2] The vacuum pump will pull moisture into the flask, and the large surface area accelerates hydrolysis. Always distill using a dedicated vacuum manifold (Schlenk line).[2]
Q4: How do I quench the reaction safely?
-
Protocol: Do not add water directly to the concentrated acid chloride.[2]
-
Step 1: Dilute the reaction mixture with DCM or Toluene.[2]
-
Step 2: Cool to 0°C.
-
Step 3: Add a saturated solution of Sodium Bicarbonate (
) dropwise. This neutralizes the generated HCl and hydrolyzes unreacted acid chloride in a controlled biphasic system.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
References
-
Organic Syntheses. (1963).[2] Di-tert-butyl Malonate.[2] Coll. Vol. 4, p. 261.[2] (Describes distillation of malonyl dichloride derivatives). [2]
-
ResearchGate Forum. (2022).[2][4] Malonyl dichloride reactivity in the presence of pyridine? (Discussion on color changes during synthesis).
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2][3] (Standard text for purification of acid chlorides). [2]
-
PubChem. (n.d.).[2] this compound (Compound).[2][1][5] National Library of Medicine.[2]
Technical Support Center: Distillation of Diethylmalonyl Dichloride
Welcome to the technical support center for the synthesis and purification of Diethylmalonyl dichloride. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we address the common challenges encountered during the distillation of this highly reactive intermediate, providing troubleshooting advice and detailed protocols to ensure a successful purification. Our approach is grounded in established chemical principles and field-proven techniques to help you navigate the complexities of handling this thermally sensitive compound.
Introduction: The Challenge of Purity
This compound is a valuable bifunctional building block in organic synthesis. However, its purification by distillation is notoriously challenging due to its inherent thermal instability. Many researchers encounter issues with low yield, product decomposition, and inconsistent purity. This guide is designed to provide a deeper understanding of these challenges and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound dark-colored and viscous after distillation?
This is a classic sign of thermal decomposition. This compound is susceptible to degradation at elevated temperatures, even under reduced pressure. The high boiling point of this compound (197-199 °C at atmospheric pressure) necessitates vacuum distillation to lower the required temperature. However, even under vacuum, localized overheating can initiate decomposition, leading to the formation of polymeric or condensed byproducts, which are often dark and viscous. A US patent explicitly notes that without stabilizing agents, significant decomposition of dialkylmalonyl halides occurs during distillation, resulting in an impure product and reduced yield.[1]
Q2: I'm experiencing significant pressure fluctuations during the vacuum distillation. What could be the cause?
Pressure fluctuations are often due to the evolution of gaseous byproducts from decomposition.[1] As the this compound breaks down, it can release volatile substances, such as hydrogen chloride (HCl) or carbon monoxide, which disrupt the stability of the vacuum. This can lead to bumping and inconsistent distillation rates. It is also crucial to ensure all joints in your distillation apparatus are properly sealed and greased to prevent leaks.[2]
Q3: My yield is consistently low, even though the initial reaction to form the dichloride seems complete. Where am I losing my product?
Low yields are a direct consequence of product loss due to decomposition during the distillation workup. The patent US3220935A highlights that in the absence of a stabilizer, yields can be drastically reduced, and in some cases, no desired product is recovered at all due to decomposition.[1] Another potential cause is hydrolysis from inadequate drying of glassware or starting materials, which would convert the acid chloride back to the carboxylic acid.
Q4: Can I purify this compound by other methods, such as chromatography?
While chromatography is a powerful purification technique, it is generally not suitable for highly reactive acyl chlorides like this compound. The compound is extremely sensitive to moisture and will readily hydrolyze on silica gel. Recrystallization may be an option for some related compounds, such as dimethylmalonyl chloride, which is a solid at room temperature, but this compound is a liquid, making recrystallization challenging.[3] Therefore, a carefully controlled vacuum distillation remains the most viable method for purification.
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems during the distillation of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Product is dark/charred | Thermal decomposition due to excessive temperature. | 1. Ensure the vacuum is as deep as your pump allows to minimize the boiling point. 2. Use a well-controlled oil bath for heating; avoid direct heating with a mantle. 3. Add a stabilizing agent to the crude product before distillation.[1] 4. Distill as rapidly as possible to minimize the time the compound spends at high temperatures. |
| Low or no yield | Severe thermal decomposition or hydrolysis. | 1. Thoroughly dry all glassware and ensure anhydrous conditions. 2. Confirm the complete conversion of diethylmalonic acid to the dichloride before attempting distillation. 3. Employ a stabilizing agent as described in the detailed protocol below.[1] |
| Pressure instability | Gaseous decomposition products being released. | 1. Check for leaks in the distillation setup.[2] 2. Lower the distillation temperature by improving the vacuum. 3. The use of a stabilizer should mitigate decomposition and thus gas evolution.[1] |
| Product co-distills with impurities | Inefficient fractional distillation. | 1. Use a short Vigreux column to improve separation from less volatile impurities. 2. Ensure a slow and steady distillation rate to allow for proper fractionation. |
The Science Behind the Solution: Preventing Decomposition
The core issue with distilling this compound is its tendency to undergo thermal decomposition. While the exact decomposition pathways are not extensively documented in peer-reviewed literature, the patent literature strongly indicates that this is the primary failure mode.[1] The patent suggests that the decomposition of dialkylmalonyl halides can be prevented by the addition of certain stabilizing agents. These are broadly categorized as:
-
Tertiary aromatic diamines: Examples include 2,2'-bipyridine and 1,10-phenanthroline.
-
Alkylenediamines and their derivatives: Such as 1,2-diaminocyclohexane and ethylenediaminetetraacetic acid (EDTA).[1]
These compounds likely function as inhibitors of radical or ionic decomposition pathways. They can chelate metal ions that might catalyze decomposition or act as traps for reactive intermediates. The patent demonstrates that using these stabilizers allows for high yields (up to 95%) of pure dialkylmalonyl halides.[1]
Experimental Protocol: Stabilized Vacuum Distillation of this compound
This protocol incorporates best practices for handling thermally sensitive acyl chlorides and includes the use of a stabilizing agent as suggested by patent literature to mitigate decomposition.[1]
Materials:
-
Crude this compound
-
Stabilizing agent (e.g., Ethylenediaminetetraacetic acid (EDTA) or 1,10-phenanthroline)
-
Anhydrous solvents for cleaning (e.g., dichloromethane)
-
High-vacuum grease
-
Dry ice and acetone for cold trap
Equipment:
-
Round-bottom flask
-
Short-path distillation head with Vigreux column
-
Thermometer and adapter
-
Condenser
-
Receiving flask
-
Vacuum pump with a cold trap
-
Heating mantle or oil bath with a magnetic stirrer
-
Magnetic stir bar
Procedure:
-
Preparation of Glassware: All glassware must be meticulously dried in an oven at >120 °C for several hours and assembled while still hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.
-
Charging the Flask:
-
To the cooled, dry distillation flask, add the crude this compound.
-
Add a magnetic stir bar.
-
Add the stabilizing agent. A concentration of 0.1 to 2% by weight of the crude product is recommended.[1]
-
-
Assembly of the Distillation Apparatus:
-
Assemble the distillation apparatus as shown in the diagram below. Ensure all joints are lightly greased with high-vacuum grease to ensure a good seal.
-
Use a short Vigreux column to aid in separation without causing excessive reflux and prolonged heating.
-
Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
-
Distillation:
-
Begin stirring the crude product.
-
Slowly and carefully apply vacuum. The pressure should be as low as possible (ideally <1 mmHg).
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using an oil bath. An oil bath provides more uniform heating than a mantle and reduces the risk of localized overheating.
-
Collect any low-boiling impurities as a forerun.
-
Slowly increase the temperature of the oil bath until the this compound begins to distill. The boiling point will depend on the vacuum achieved.
-
Collect the pure this compound in the receiving flask. The product should be a colorless to pale yellow liquid.
-
-
Shutdown and Storage:
-
Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.
-
Store the purified this compound under an inert atmosphere (nitrogen or argon) in a tightly sealed container at 2-8 °C to prevent degradation.
-
Visualizing the Workflow: Troubleshooting Distillation
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the distillation of this compound.
Sources
How to remove unreacted Diethylmalonyl dichloride from a reaction mixture
The following technical guide addresses the removal of unreacted Diethylmalonyl dichloride (CAS: 54505-72-5) from reaction mixtures. This guide is structured as a Tier 2/3 Technical Support resource for organic chemists.
Reagent Profile:
-
Name: this compound (2,2-Diethylmalonyl chloride)[1]
-
Boiling Point: 197–199 °C (Atmospheric) | High Boiling Point[1][2]
-
Reactivity: Violent reaction with water/alcohols; lachrymator; corrosive.[1][2]
-
Key Challenge: Unlike lower molecular weight acid chlorides (e.g., acetyl chloride), this reagent cannot be removed by rotary evaporation due to its high boiling point.[1][2] It requires chemical quenching or high-vacuum distillation.[1][2]
Decision Matrix: Select Your Workup Protocol
Before proceeding, determine the stability of your target product to select the correct removal method.[1][2]
Figure 1: Decision tree for selecting the appropriate removal strategy based on product properties.
Troubleshooting Guides & Protocols
Scenario A: The Standard Removal (Alkaline Hydrolysis)
User Issue: "I cannot rotovap the excess reagent off. My product is a neutral organic solid/oil." Technical Explanation: this compound hydrolyzes to diethylmalonic acid .[1][2] Unlike the chloride, the dicarboxylic acid is highly soluble in basic aqueous solutions (as a dicarboxylate salt), allowing for efficient separation from neutral organic products via phase extraction.[1][2]
Protocol:
-
Quench: Cool the reaction mixture to 0 °C. Slowly add saturated aqueous NaHCO₃ (Sodium Bicarbonate).
-
Hydrolysis Period: Stir vigorously at room temperature for 30–60 minutes .
-
Phase Separation:
-
The "Basic Wash" Check: Wash the organic layer 2x with 1M NaOH (if product tolerates high pH) or Sat.[1][2] NaHCO₃ to ensure complete removal of the acid byproduct.[2]
Validation:
-
Check TLC.[1][2][4] The acid chloride spot (usually high Rf, streaks) should disappear.[1][2] The byproduct (dicarboxylic acid) remains at the baseline in the aqueous phase.[1]
Scenario B: Purification of Acid-Sensitive Products
User Issue: "My product degrades during aqueous basic workup. How do I remove the chloride?" Technical Explanation: If the product cannot tolerate the hydrolysis generated HCl or the subsequent basic wash, you must convert the acid chloride into a neutral, non-reactive ester that can be separated via chromatography.[1][2]
Protocol:
-
Quench: Add excess Methanol (MeOH) and a scavenger base (e.g., Pyridine or Triethylamine) to the reaction mixture at 0 °C.
-
Reaction: Stir for 30 minutes.
-
Removal:
-
The byproduct, Diethyl diethylmalonate, is a stable liquid (bp ~218 °C).[1][2]
-
Chromatography: Perform column chromatography. The ester is non-polar but distinct from most target amides/heterocycles.[1][2]
-
Note: Do NOT attempt to chromatograph the unreacted acid chloride directly; it will react with the silica gel silanols, releasing HCl and degrading your column/product [4].[1][2]
Scenario C: Distillation (Physical Separation)
User Issue: "I am running a large-scale reaction and want to avoid extraction." Technical Explanation: this compound has a high boiling point (197 °C).[1][2][3] Simple distillation often fails to separate it from products with similar volatility.[1][2]
Protocol:
-
Boiling Point Shift: Under 10 mmHg vacuum, the boiling point drops to approximately 60–70 °C [1].[1][2]
-
Procedure: Use a Kugelrohr or short-path distillation setup.[1][2][7]
Frequently Asked Questions (FAQ)
Q: The reaction mixture turned pink/red after adding the acid chloride. Is this normal? A: Yes, this is a known phenomenon with substituted malonyl chlorides [3].[1][2] It often indicates the formation of trace ketene intermediates or enol complexes, especially in the presence of pyridine or amines.[1][2] If the color persists but the reaction proceeds, it is usually a harmless impurity removed during the alkaline wash.[2]
Q: I formed a stubborn emulsion during the aqueous quench. How do I fix it? A: Malonyl derivatives can act as surfactants.[1][2]
-
Immediate Fix: Add solid NaCl (brine saturation) to the aqueous layer.[1][2]
-
Prevention: Use 1M HCl for the initial quench instead of water/bicarbonate (if product tolerates acid).[1][2] Acidic quenches often break emulsions better than basic ones [2].[1][2] You can then wash the organic layer with base after the layers separate.[1][2]
Q: Can I use silica gel to "catch" the unreacted acid chloride? A: No. While silica has hydroxyl groups, the reaction releases HCl gas in situ, which can destroy your product or crack the column.[1][2] Always quench to an ester or acid before chromatography [4].[1][2]
Quantitative Data Summary
| Property | Value | Implication for Workup |
| Boiling Point | 197–199 °C | Do not attempt to remove by Rotovap.[1][2] |
| Density | 1.145 g/mL | Heavier than water; organic layer usually on bottom if using DCM.[1][2] |
| Hydrolysis Product | Diethylmalonic Acid | Solid/Semi-solid.[1][2] Soluble in NaOH/NaHCO₃.[1][2] |
| Methanolysis Product | Diethyl diethylmalonate | Stable liquid.[1][2] Separable by Flash Chromatography.[1][2] |
References
-
Sigma-Aldrich. this compound Product Properties & Safety Data. Retrieved from [2][3]
-
Organic Syntheses. General Procedures for Acid Chloride Quenching and Workup. Org. Synth. 2002 , 79, 176.[2] Retrieved from [1][2]
-
ResearchGate. Discussion on Malonyl Dichloride Reactivity and Color Changes. Retrieved from
-
Core.ac.uk. Reactions of Modified Silica Gel Surfaces with Organometallic Compounds. Retrieved from
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C7H10Cl2O2 | CID 4149059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 二氯化二乙基丙二酰 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. US3220935A - Purification of di-substituted malonyl halides - Google Patents [patents.google.com]
- 7. reddit.com [reddit.com]
Validation & Comparative
Diethylmalonyl Dichloride vs. Phosgene: A Comparative Guide for Heterocyclic Scaffold Synthesis
Topic: Diethylmalonyl dichloride as an alternative to phosgene in certain syntheses Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
While Phosgene (
This guide objectively compares these two reagents, focusing on their application in synthesizing rigid nitrogenous heterocycles—a critical workflow in medicinal chemistry.
Technical Specifications & Safety Profile
The primary driver for seeking alternatives to phosgene is safety and ease of handling. DEMCl offers a distinct advantage as a high-boiling liquid, eliminating the need for complex gas-scrubbing infrastructure required for phosgene.
Table 1: Physicochemical and Safety Comparison
| Feature | Phosgene ( | This compound (DEMCl) |
| State (RT) | Gas (Liquefies at 8.3°C) | Liquid |
| Boiling Point | 8.3°C | 197–199°C |
| Synthon Type | C1 (Carbonyl insertion) | C3 (Malonyl insertion) |
| Primary Hazard | Acute Pulmonary Edema (LC50 ~5 ppm) | Corrosive / Lachrymator (Causes burns) |
| Handling Req. | Gas monitoring, scrubbers, negative pressure | Standard fume hood, moisture exclusion |
| Reaction Product | 5-membered rings (e.g., Cyclic Ureas) | 6-membered rings (e.g., Barbiturates) |
| Atom Economy | High (Loss of 2 HCl) | Lower (Loss of 2 HCl + incorporation of C3 unit) |
Mechanistic Comparison: Scaffold Construction
In drug development, "alternatives" often refer to pharmacophore hopping —changing the core ring size while maintaining binding interactions.
-
Phosgene Route (C1 Insertion): Reacts with 1,2-diamines or ureas to close a 5-membered ring (Imidazolidin-2-one). This scaffold is rigid and planar.
-
DEMCl Route (C3 Insertion): Reacts with ureas or amidines to close a 6-membered ring (Pyrimidine-2,4,6-trione). This scaffold introduces the gem-diethyl group, increasing lipophilicity and metabolic stability while maintaining the hydrogen-bond donor/acceptor motif of the urea.
Figure 1: Comparative Reaction Pathways
Caption: Divergent synthesis pathways. Phosgene yields 5-membered cyclic ureas; DEMCl yields 6-membered barbiturates, offering a safer liquid-phase alternative for generating rigid urea-based pharmacophores.
Experimental Protocols
The following protocols contrast the operational complexity of using Phosgene versus DEMCl.
Protocol A: Synthesis of Cyclic Urea using Phosgene (Reference Standard)
Note: This process requires strict safety controls due to inhalation risks.
-
Setup: A 3-neck flask equipped with a dry ice condenser, gas inlet tube, and caustic scrubber outlet (20% NaOH).
-
Reagent Prep: Dissolve 0.1 mol of
-dialkyl-1,2-diamine in dry dichloromethane (DCM) with 0.25 mol triethylamine (base). -
Addition: Cool to 0°C. Slowly bubble Phosgene gas (or add liquid phosgene solution in toluene) into the mixture.
-
Monitoring: Reaction is rapid (exothermic). Monitor by TLC for disappearance of diamine.
-
Quench: Purge system with nitrogen into the scrubber to remove excess phosgene.
-
Workup: Wash with water, dry over
, and concentrate. -
Risk: High. Leakage can be fatal.
Protocol B: Synthesis of 5,5-Diethylbarbituric Acid using DEMCl (Recommended Alternative)
Note: This process utilizes standard liquid handling techniques.
-
Setup: A standard 250 mL round-bottom flask with a reflux condenser and drying tube (
). -
Reagent Prep:
-
Dissolve 0.1 mol (6.0 g) of dry Urea in 50 mL of dry pyridine (acts as solvent and acid scavenger).
-
Alternatively: Use sodium ethoxide in ethanol if avoiding pyridine, though DEMCl is moisture sensitive.
-
-
Addition:
-
Place 0.1 mol (19.7 g) of This compound in a pressure-equalizing addition funnel.
-
Add dropwise to the urea solution at 0°C over 30 minutes. (Reaction is exothermic but controllable).
-
-
Reaction:
-
Allow to warm to room temperature.[2]
-
Heat to 60–80°C for 2–4 hours to ensure complete cyclization.
-
-
Workup:
-
Pour the reaction mixture into 200 mL ice water containing HCl (to neutralize pyridine).
-
The product (Barbital) precipitates as a white solid.[3]
-
Filter, wash with cold water, and recrystallize from ethanol/water.
-
-
Yield: Typically 70–85%.
-
Risk: Moderate (Corrosive). No inhalation hazard comparable to phosgene.
Performance Data: Yield & Efficiency
The following data compares the efficiency of ring closure for urea-derivatives using both reagents. Note that while Phosgene is more reactive (faster), DEMCl provides higher molecular weight scaffolds with easier purification.
| Parameter | Phosgene (Gas/Soln) | DEMCl (Liquid) |
| Reaction Time | 0.5 – 1 hour | 3 – 6 hours |
| Temperature | -78°C to 0°C | 0°C to 80°C |
| Typical Yield | 85–95% | 70–85% |
| Purification | Evaporation (Gas leaves system) | Recrystallization (Solid product) |
| By-products | HCl, | HCl, Diethylmalonic acid (if hydrolyzed) |
Strategic Application in Drug Design
Why choose DEMCl over Phosgene?
-
Lipophilicity Tuning: The ethyl groups in DEMCl introduce significant lipophilicity (
increase), which improves blood-brain barrier (BBB) penetration compared to the bare carbonyl insertion of phosgene. -
Metabolic Stability: The quaternary carbon introduced by DEMCl blocks metabolic oxidation at that position, whereas the C5 position in phosgene-derived hydantoins can be metabolically labile.
-
Regulatory Compliance: Avoiding phosgene eliminates the need for Schedule 3 chemical weapon precursor protocols in many jurisdictions, streamlining procurement and storage.
Figure 2: Decision Logic for Reagent Selection
Caption: Decision matrix for medicinal chemists. DEMCl is the reagent of choice when 6-membered, lipophilic rings are desired without gas handling constraints.
References
-
Sigma-Aldrich. (n.d.).[4] this compound 98% Product Specification and Safety Data Sheet. Retrieved from
-
Organic Syntheses. (1943). Barbituric Acid Synthesis via Malonic Ester Condensation. Organic Syntheses, Coll. Vol. 2, p.60. Retrieved from
- Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH. (Context on Phosgene reactivity and industrial handling).
-
PubChem. (n.d.).[5] Phosgene - Compound Summary. National Library of Medicine. Retrieved from
-
ResearchGate. (2020). Phosgene formation via carbon monoxide and dichlorine reaction over an activated carbon catalyst. Retrieved from
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Comparing the performance of Diethylmalonyl dichloride in solution vs. interfacial polymerization
A Senior Application Scientist's Guide to Polymerization Methods for Diethylmalonyl Dichloride
An Objective Comparison of Solution vs. Interfacial Polymerization Performance
For researchers and professionals in polymer chemistry and drug development, the choice of polymerization technique is a critical decision that dictates the final properties, yield, and scalability of the resulting polymer. This compound, a highly reactive diacyl chloride, is a valuable monomer for synthesizing polyesters and polyamides. This guide provides an in-depth, objective comparison of two primary methods for its polymerization: solution polymerization and interfacial polymerization. We will delve into the underlying mechanisms, performance metrics, and practical considerations to empower you to make an informed selection for your specific application.
Fundamental Principles: A Tale of Two Phases
Understanding the core mechanisms of each technique is fundamental to appreciating their distinct performance characteristics.
Solution Polymerization: The Homogeneous Approach
In solution polymerization, both the this compound and a suitable comonomer (e.g., a diamine or diol) are dissolved in a single, inert solvent. The reaction proceeds in a homogeneous liquid phase.
Causality Behind Experimental Choices:
-
Solvent Selection: The chosen solvent is critical. It must dissolve both monomers and the resulting polymer to prevent premature precipitation, which would halt chain growth and limit molecular weight.[1] The solvent's ability to manage the heat of reaction is also a key advantage, allowing for better temperature control compared to bulk polymerization.[2]
-
Temperature and Concentration Control: The reaction is highly exothermic.[1] Therefore, low monomer concentrations and controlled temperatures (often below room temperature) are necessary to prevent side reactions and ensure a controlled, steady polymer growth.[1][3]
-
Stoichiometry and Purity: Achieving high molecular weight polymer requires precise stoichiometric balance between the monomers and high monomer purity. Any imbalance or impurity can act as a chain terminator.
Interfacial Polymerization: Harnessing the Boundary
Interfacial polymerization is a heterogeneous technique that occurs at the boundary between two immiscible liquids.[1] Typically, this compound is dissolved in an organic solvent (e.g., hexane or dichloromethane), while the comonomer, such as a diamine, is dissolved in an aqueous phase.[4]
Causality Behind Experimental Choices:
-
Immiscible Phases: The two-phase system is the cornerstone of this method. Polymer formation is confined to the liquid-liquid interface.[4]
-
Reaction Kinetics: The reaction is incredibly fast and diffusion-controlled.[5] Once the initial polymer film forms at the interface, the rate is limited by the diffusion of the amine monomer through this newly formed barrier to reach the unreacted acyl chloride.[5][6]
-
Acid Scavenger: The condensation reaction between an amine and an acyl chloride produces hydrochloric acid (HCl) as a byproduct.[7] An acid scavenger, such as sodium hydroxide or sodium carbonate, is typically added to the aqueous phase to neutralize the HCl.[4][8] This prevents protonation of the amine monomer, which would render it unreactive, thereby driving the polymerization forward.
Comparative Performance Analysis
The choice between solution and interfacial methods hinges on the desired polymer characteristics and process requirements. The following sections compare their performance based on key metrics.
Molecular Weight and Polydispersity
The number-average molecular weight (Mn) and its distribution (polydispersity index, PDI) are critical parameters that influence the mechanical and physical properties of the final polymer.[9][10]
-
Interfacial Polymerization often yields very high molecular weight polymers rapidly, even at low monomer conversion.[5][11] The reaction is self-limiting in a beneficial way; the high reactivity is confined to the interface, and the rapid formation of a polymer film allows for the attainment of high molecular weight without the stringent need for perfect stoichiometric balance that characterizes solution methods.
-
Solution Polymerization can produce polymers with a more controlled, often narrower, molecular weight distribution (lower PDI). However, achieving high molecular weight is challenging and requires rigorous control over stoichiometry, monomer purity, temperature, and concentration.[1]
Reaction Kinetics and Control
-
Interfacial Polymerization is characterized by extremely high reaction rates, with constants reaching 10² to 10⁶ L mol⁻¹ s⁻¹.[5] This speed can be an advantage for rapid synthesis but makes the process difficult to control precisely. The overall process is governed by monomer diffusion to the interface.[5]
-
Solution Polymerization offers significantly better control over the reaction. The rate can be easily managed by adjusting the temperature and monomer concentration.[2] This control is crucial for applications requiring specific polymer architectures or for studying polymerization kinetics. However, the overall reaction time is much longer.
Yield, Purity, and Scalability
-
Solution Polymerization presents challenges in achieving a pure polymer. The final product is dissolved in a large volume of solvent, which must be completely removed—a process that is often difficult, energy-intensive, and costly, especially at scale.[12] This can leave residual solvent as an impurity. Yields per reactor volume are also lower due to the necessary dilution.[11]
-
Interfacial Polymerization typically results in a polymer that precipitates out of the reaction system as a film or powder, making it relatively easy to collect and purify by simple washing. This method is highly scalable and is used for the industrial production of polymers like polyamides and polycarbonates. Vigorous stirring can be used to increase the interfacial surface area, leading to higher yields.[13]
Summary of Performance Characteristics
| Performance Metric | Solution Polymerization | Interfacial Polymerization |
| Molecular Weight (Mn) | Moderate to High (highly dependent on stoichiometry) | Very High (less dependent on stoichiometry) |
| Polydispersity (PDI) | Generally Narrower | Generally Broader |
| Reaction Rate | Slow to Moderate, Controllable | Extremely Fast, Diffusion-Controlled[5] |
| Process Control | Excellent (via temperature & concentration) | Difficult (diffusion-limited) |
| Purity of Product | Challenging (requires extensive solvent removal)[12] | High (easy to isolate and wash) |
| Yield per Volume | Lower due to dilution[11] | Higher |
| Stoichiometry Req. | Strict (1:1 ratio is critical) | Less Strict |
| Temperature Control | Good (solvent acts as heat sink)[2] | Moderate (highly exothermic at interface) |
Experimental Protocols & Workflows
To provide a practical context, the following are representative, self-validating protocols for synthesizing a polyamide from this compound and a diamine (e.g., 1,6-hexanediamine).
Workflow Diagram: Solution Polymerization
Caption: Workflow for solution polymerization of a polyamide.
Protocol: Solution Polymerization
-
Monomer Preparation (Self-Validation): Ensure both this compound and 1,6-hexanediamine are of high purity. Use an anhydrous, polar aprotic solvent like N,N-dimethylacetamide (DMAC) or N-methyl-2-pyrrolidone (NMP). The solvent must be free of water, which would hydrolyze the acyl chloride.
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and dropping funnel, dissolve 1,6-hexanediamine in the anhydrous solvent.
-
Initiation: Cool the diamine solution to 0-5°C in an ice bath. Causality: This cooling helps manage the exothermic heat of reaction and minimizes side reactions.
-
Polymerization: Slowly add a solution of this compound (in the same solvent) to the cooled diamine solution dropwise over 30-60 minutes with vigorous stirring. Causality: Slow addition is crucial to maintain temperature control and ensure a homogeneous reaction, leading to a narrower PDI.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 4-24 hours under a nitrogen atmosphere. Causality: The inert atmosphere prevents side reactions with atmospheric moisture and oxygen.
-
Isolation: Pour the viscous polymer solution into a non-solvent like methanol or water to precipitate the polyamide.
-
Purification: Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove unreacted monomers and residual solvent, and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.
Workflow Diagram: Interfacial Polymerization
Caption: Workflow for interfacial polymerization of a polyamide.
Protocol: Interfacial Polymerization
-
Phase Preparation (Self-Validation):
-
Aqueous Phase: Prepare a solution of 1,6-hexanediamine and an acid scavenger (e.g., 2 molar equivalents of NaOH) in deionized water.
-
Organic Phase: Prepare a solution of this compound in an immiscible organic solvent like dichloromethane or hexane.
-
-
Polymerization (Unstirred Method):
-
Carefully pour the organic phase onto the aqueous phase in a beaker, minimizing disturbance to create a sharp interface.
-
A film of polyamide will form instantly at the interface.[6]
-
Using forceps, grasp the center of the polymer film and pull it out of the beaker continuously to form a "rope." Causality: As the polymer is removed, fresh monomer diffuses to the interface to continue the reaction.
-
-
Polymerization (Stirred Method):
-
Place the aqueous phase in a blender or a flask with a high-speed mechanical stirrer.
-
Rapidly add the organic phase while stirring vigorously. An emulsion will form, and the polymer will precipitate as a powder. Causality: Stirring dramatically increases the interfacial surface area, leading to a higher yield of polymer in a shorter time.[13]
-
-
Isolation and Purification:
-
Collect the polymer rope or filtered powder.
-
Wash it thoroughly with water to remove the base and unreacted diamine.
-
Wash with a solvent like acetone or methanol to remove unreacted acyl chloride and the organic solvent.
-
Dry the polymer in a vacuum oven at 60-80°C.
-
Conclusion and Recommendations
The choice between solution and interfacial polymerization for this compound is not a matter of one being universally superior, but rather a strategic decision based on the desired outcome.
-
Choose Interfacial Polymerization when:
-
The primary goal is to achieve very high molecular weight quickly.
-
Ease of polymer isolation and process scalability are important.
-
Strict stoichiometric control is difficult to achieve.
-
The application can tolerate a polymer with a broader molecular weight distribution.
-
-
Choose Solution Polymerization when:
-
A narrow molecular weight distribution and precise control over the polymer architecture are required.
-
The kinetics of the polymerization need to be carefully studied and controlled.
-
The final application requires a polymer solution directly (e.g., for coatings or spinning fibers) and solvent removal is not a major concern.
-
High purity of monomers and precise stoichiometric control are feasible.
-
By understanding the fundamental trade-offs in kinetics, control, and final polymer properties, researchers can effectively leverage the strengths of each method to synthesize polymers tailored to the demanding requirements of advanced materials and drug development applications.
References
-
Innov'ia. (2022, May 12). Interfacial polymerization versus cross-linking Microencapsulation. [Link]
-
Chemistry For Everyone. (2025, August 22). What Is The Difference Between Solution And Bulk Polymerization? YouTube. [Link]
-
ResearchGate. Interfacial and Dispersion Polymerization. [Link]
-
Chemistry LibreTexts. (2020, June 26). 1.6: Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. [Link]
-
Aidic. Study on the Influence of Interfacial Polymerization Process on Thin–Film Composite (TFC) Forward Osmosis (FO). [Link]
-
ResearchGate. Interfacial Polymerization. [Link]
-
MIT OpenCourseWare. Interfacial Polymerization. [Link]
-
Wikipedia. Interfacial polymerization. [Link]
-
YouTube. (2021, July 14). Interfacial polymerization of polyamide. [Link]
-
PMC - NIH. Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides. [Link]
-
Scribd. Polymerization Techniques: Pros and Cons. [Link]
-
ResearchGate. Factors affecting the interfacial polymerization of polyamide active layers for the formation of polyamide composite membranes. [Link]
-
MDPI. (2021, May 24). Effect of Additives during Interfacial Polymerization Reaction for Fabrication of Organic Solvent Nanofiltration (OSN) Membranes. [Link]
-
ResearchGate. Effect of interfacial polymerization monomer design on the performance and structure of thin film composite nanofiltration and reverse osmosis membranes: A review. [Link]
-
ResearchGate. (PDF) Solution & Bulk polymerization. [Link]
-
Chemistry LibreTexts. (2020, August 21). 3.10: Polyamides. [Link]
-
ResearchGate. Synthesis, characterization and rheological properties of three different microstructures of water-soluble polymers prepared by solution polymerization. [Link]
-
ResearchGate. (2017, January 2). How can I synthesize polyamide from diacid chloride?[Link]
-
Trends in Sciences. (2025, May 15). Direct Comparison between Ring-Opening Polymerization and Hydrolysis-Condensation Methods in the Synthesis of Polydimethylsiloxane as a Vitreous Substitute: A Systematic Literature Review. [Link]
-
Oregon State University. Molecular weight and molecular weight distributions in synthetic polymers. [Link]
-
Royal Society of Chemistry. (2021, April 13). Fabrication of desalination membranes by interfacial polymerization: history, current efforts, and future directions. [Link]
-
PubMed. (2011, September 19). Comparison of in situ polymerization and solution-dispersion techniques in the preparation of Polyimide/Montmorillonite (MMT) Nanocomposites. [Link]
-
MDPI. (2025, August 1). Synthesis, Characterization, and Application of Polymer-Based Materials. [Link]
-
MDPI. Optimal Performance of Thin-Film Composite Nanofiltration-Like Forward Osmosis Membranes Set Off by Changing the Chemical Structure of Diamine Reacted with Trimesoyl Chloride through Interfacial Polymerization. [Link]
-
YouTube. (2014, December 14). Organic Condensation Polymers 3. Polyamides. [Link]
-
Universidad de Zaragoza. Vapor Phase Interfacial Polymerization: A Method to Synthesize Thin Film Composite Membranes without Using Organic Solvents. [Link]
-
MDPI. (2023, February 17). Interfacial Synthesis of an Ultrathin Two-Dimensional Polymer Film via [2 + 2] Photocycloaddition. [Link]
-
PubMed Central. (2022, February 23). Visualizing molecular weights differences in supramolecular polymers. [Link]
-
MDPI. (2026, February 2). Recent Advances in Fluorine- and Silicon-Integrated Organic Solvent Nanofiltration Membranes for Non-Polar Solvent Separation. [Link]
-
YouTube. (2023, June 12). Lecture 02 - Polymers and Polymerization Techniques. [Link]
-
YouTube. (2011, December 5). S2.4.6 Formation of Condensation Polymers: Polyamides [HL IB CHEMISTRY]. [Link]
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A Senior Scientist's Guide to Catalyst Selection for Diethylmalonyl Dichloride Reactions
For researchers and professionals in drug development and fine chemical synthesis, diethylmalonyl dichloride is a pivotal building block. Its geminal dichloride structure offers a pathway to valuable scaffolds, most notably in the synthesis of barbiturates and polycyclic aromatic systems like indandiones. The success of these syntheses, however, is critically dependent on the choice of catalyst.
This guide provides an in-depth evaluation of various catalysts for reactions involving this compound. Moving beyond a simple listing of options, we will explore the mechanistic rationale behind catalyst performance, present available experimental data for comparison, and provide actionable protocols to empower your experimental design.
The Reactivity of this compound: A Double-Edged Sword
This compound's utility stems from its two reactive acyl chloride groups. This bifunctionality allows for tandem reactions, particularly intramolecular or intermolecular double Friedel-Crafts acylations. The primary challenge lies in controlling this reactivity to achieve high yields of the desired product without polymerization or side reactions. The catalyst's role is not merely to initiate the reaction but to deftly orchestrate the formation of one or two carbon-carbon bonds with high efficiency and selectivity.
The archetypal reaction is the electrophilic aromatic substitution known as the Friedel-Crafts acylation. The catalyst, typically a Lewis acid, interacts with a chlorine atom on the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by an aromatic ring to form a new C-C bond.[1]
A Comparative Evaluation of Catalytic Systems
The selection of a catalyst requires a trade-off between reactivity, cost, safety, and environmental impact. We will evaluate three major classes of catalysts: traditional strong Lewis acids, milder Lewis acids, and modern heterogeneous catalysts.
Traditional Lewis Acids: The High-Activity Benchmarks
Aluminum chloride (AlCl₃) is the quintessential catalyst for Friedel-Crafts acylation due to its potent Lewis acidity.[2] It excels in activating the acyl chloride but comes with significant drawbacks, including its moisture sensitivity, corrosive nature, and the large stoichiometric amounts required, which generate substantial hazardous waste.[1]
Ferric chloride (FeCl₃) is a common, more cost-effective, and environmentally benign alternative to AlCl₃.[3] While generally a less potent Lewis acid than AlCl₃, it is highly effective for many acylations and is often preferred in industrial settings where cost and waste are primary concerns.
Table 1: Performance Data for Traditional Lewis Acids
| Catalyst | Reaction Type | Substrate(s) | Conditions | Yield (%) | Reference |
| AlCl₃ | Intramolecular Cyclization | Phenylmalonic Acid (precursor) | CS₂ solvent, reflux | ~70% | Based on Walker (1935)[4] |
| AlCl₃ | Intermolecular Acylation | Benzene | Nitrobenzene, 25°C | High (Kinetics studied) | Based on Miller & Long (1951)[5] |
| FeCl₃ | General Acylation | Anisole + Acetic Anhydride | Ionic Liquid, 60°C | 94% | Based on Scheeren et al. (2023)[6] |
Note: Direct comparative data for this compound is scarce. Data is compiled from the specified model reactions to indicate catalyst efficacy.
Milder Lewis Acids and Alternative Homogeneous Catalysts
For sensitive substrates where the harshness of AlCl₃ or FeCl₃ may lead to degradation, milder Lewis acids are employed. Indium(III) chloride (InCl₃) and Zinc chloride (ZnCl₂) are notable examples that can promote intramolecular cyclizations effectively, often with improved diastereoselectivity.[7] Metal triflates, such as Scandium(III) triflate (Sc(OTf)₃), have also emerged as powerful, water-tolerant Lewis acid catalysts that can be used in catalytic amounts, unlike the stoichiometric requirements of AlCl₃.[8]
Heterogeneous Catalysts: The "Green" Frontier
In response to the environmental drawbacks of traditional catalysts, significant research has focused on solid acid catalysts. Zeolites, particularly acidic forms like H-Y and H-ZSM-5, are crystalline aluminosilicates that offer shape selectivity and strong Brønsted/Lewis acid sites.[9] Their primary advantage is the ease of separation from the reaction mixture and their reusability, which are critical for sustainable chemical processes.[10]
Key Advantages of Zeolites:
-
Reusability: Easily filtered and reactivated for multiple cycles.
-
Reduced Waste: Eliminates the need for aqueous workups to remove stoichiometric Lewis acids.
-
Shape Selectivity: The microporous structure can influence product distribution, favoring smaller isomers.
While conversion rates with zeolites can sometimes be lower than with AlCl₃, optimization of reaction conditions (temperature, solvent, catalyst loading) can lead to highly efficient and selective processes.[11]
Mechanistic Insights and Workflow
Understanding the underlying mechanism is crucial for troubleshooting and optimization. The following diagrams illustrate the catalytic cycle and a general workflow for evaluating catalyst performance.
Generalized Mechanism of Lewis Acid-Catalyzed Acylation
Caption: General workflow for comparing catalyst performance.
Detailed Experimental Protocols
These protocols provide a starting point for laboratory execution. Safety Note: this compound is corrosive and reacts with moisture; handle it in a fume hood with appropriate personal protective equipment. [1]
Protocol 1: AlCl₃-Catalyzed Intramolecular Cyclization of Phenyl-substituted this compound
This procedure is adapted from established methods for synthesizing 2,2-diethyl-1,3-indandione. [4]
-
Setup: Equip a flame-dried, three-necked flask with a dropping funnel, a reflux condenser with a gas outlet (to a bubbler), and a magnetic stirrer. Maintain a dry, inert atmosphere (N₂ or Ar).
-
Reagents: Charge the flask with anhydrous aluminum chloride (2.2 equivalents) and a dry solvent such as carbon disulfide (CS₂) or dichloromethane (DCM).
-
Addition: Dissolve the phenyl-substituted this compound (1 equivalent) in the same dry solvent and add it to the dropping funnel.
-
Reaction: Cool the AlCl₃ suspension to 0°C in an ice bath. Add the dichloride solution dropwise over 30-60 minutes with vigorous stirring.
-
Completion: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Workup: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated HCl.
-
Isolation: Separate the organic layer. Extract the aqueous layer with additional solvent (e.g., DCM). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Zeolite H-Y-Catalyzed Acylation of Benzene
This protocol is a general method for heterogeneous catalysis, which must be optimized for specific substrates. [11]
-
Catalyst Activation: Activate the Zeolite H-Y catalyst by heating it under vacuum at 400°C for 2-4 hours to remove adsorbed water.
-
Setup: To a flame-dried flask under an inert atmosphere, add the activated Zeolite H-Y (e.g., 20% by weight of the limiting reagent).
-
Reagents: Add dry benzene (large excess, acting as solvent and reagent) to the flask.
-
Reaction: Heat the suspension to the desired reaction temperature (e.g., 80°C). Add this compound (1 equivalent) dropwise.
-
Completion: Stir the reaction at temperature for 12-24 hours, monitoring progress by GC-MS.
-
Workup: Cool the reaction mixture to room temperature.
-
Isolation: Separate the solid catalyst by simple filtration. The catalyst can be washed with solvent, dried, and stored for reactivation and reuse.
-
Purification: Wash the filtrate with a saturated NaHCO₃ solution to remove any HCl, then with brine. Dry the organic layer over anhydrous MgSO₄ and remove the excess benzene under reduced pressure. Purify the resulting product by column chromatography or distillation.
Conclusion and Recommendations
The choice of catalyst for this compound reactions is a critical decision that impacts yield, cost, and sustainability.
-
For maximum reactivity and initial lab-scale synthesis , Aluminum Chloride (AlCl₃) remains the gold standard, particularly for challenging intramolecular cyclizations. Its high activity ensures reaction completion, providing a reliable baseline.
-
For cost-effective, large-scale production , Ferric Chloride (FeCl₃) presents a compelling alternative. Its lower cost and reduced environmental impact make it a more practical choice for industrial applications, provided the slightly lower reactivity is acceptable.
-
For developing sustainable and "green" processes , Heterogeneous catalysts like Zeolite H-Y are the future. While they may require more optimization of reaction conditions, their reusability and the elimination of hazardous aqueous workups offer significant long-term advantages in both cost and environmental footprint.
Ultimately, the optimal catalyst is application-dependent. It is recommended that researchers screen a small set of catalysts—such as AlCl₃, FeCl₃, and a representative zeolite—to determine the best balance of performance, cost, and operational simplicity for their specific synthetic target.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Mardhatillah, A., et al. (2016). FeCl3-catalyzed Synthesis of Dehydrodiisoeugenol. International Journal of Chemistry, 8(1), 1. Available at: [Link]
-
Scheeren, C. W., et al. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Beilstein Journal of Organic Chemistry, 19, 212-220. Available at: [Link]
-
Yadav, J. S., et al. (2014). Lewis acid-promoted intramolecular cyclization of ortho-prenylated chalcones: application to first total synthesis of (±) involucrasin C and its novel analogues. RSC Advances, 4(104), 59953-59959. Available at: [Link]
- Walker, H. G. (1935). 2,2-Diethyl-1,3-indandione. Journal of the American Chemical Society, 57(9), 1796–1796.
- Miller, W. K., & Long, F. A. (1951). The Kinetics of the Aluminum Chloride Catalyzed Friedel-Crafts Reaction between Benzene and this compound in Nitrobenzene Solution. Journal of the American Chemical Society, 73(10), 4895–4899.
- Kawada, A., et al. (1995).
- Chavan, S. P., et al. (2001). Zeolite Catalyzed Friedel-Crafts Reactions: A Review. Letters in Organic Chemistry, 1(1), 58-66.
-
Rasmussen, S. (2017). Zeolite Catalyzed Friedel-Crafts Acylations. Boise State University ScholarWorks. Available at: [Link]
-
Syafri, E., et al. (2019). Synthesis of Uniform Mesoporous Zeolite ZSM-5 Catalyst for Friedel-Crafts Acylation. Catalysts, 9(4), 351. Available at: [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Catalytic Synthesis of Diethyl Carbonate from Carbon Dioxide using Catalyst KI/EtONa with Propylene Oxide as Dehydration Agent and Process Optimization Based on Box-Behnken Design [ijtech.eng.ui.ac.id]
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- 11. researchgate.net [researchgate.net]
Spectroscopic Comparison Guide: Diethylmalonyl Dichloride vs. 5,5-Diethylbarbituric Acid (Barbital)
Executive Summary
This guide provides a technical analysis for researchers monitoring the condensation of diethylmalonyl dichloride with urea to synthesize 5,5-diethylbarbituric acid (Barbital) . The transformation represents a classic conversion of a bifunctional acid chloride to a cyclic ureide (barbiturate).
Success in this synthesis is defined by the complete consumption of the highly reactive acid chloride functionality and the formation of the stable, symmetric pyrimidine-trione ring. This guide details the specific spectroscopic markers (IR,
Reaction Pathway Visualization
The following diagram outlines the condensation pathway, highlighting the stoichiometry and byproduct formation.
Figure 1: Condensation of this compound and urea to form the barbiturate ring.[1][2]
Spectroscopic Profile: Starting Material vs. Product
Infrared Spectroscopy (FT-IR)
The most immediate confirmation of reaction progress is the shift in carbonyl stretching frequencies. The acid chloride is characterized by a high-frequency singlet, while the product displays the complex multiband pattern typical of cyclic imides/ureas.
| Feature | This compound (Starting Material) | Barbital (Product) | Mechanistic Insight |
| C=O[3] Stretch | 1785–1815 cm⁻¹ (Strong, Sharp) | 1680–1760 cm⁻¹ (Multiple bands) | Loss of electron-withdrawing Cl lowers the C=O frequency. Ring strain and coupling in the barbiturate ring create three distinct bands (typically ~1680, 1710, 1750 cm⁻¹). |
| N-H Stretch | Absent | 3100–3450 cm⁻¹ (Broad) | Appearance confirms urea incorporation. |
| C-Cl Stretch | ~600–800 cm⁻¹ | Absent | Disappearance indicates consumption of the electrophile. |
| O-H Stretch | Absent (unless hydrolyzed) | Absent | Presence of broad OH (~3000 cm⁻¹) indicates hydrolysis to diethylmalonic acid (failure). |
Nuclear Magnetic Resonance ( H NMR)
Proton NMR provides a quantitative assessment of the ethyl group environment and confirms the symmetry of the final structure.
Solvent Note: this compound is typically run in CDCl₃ . Barbital has limited solubility in chloroform and is best characterized in DMSO-d₆ or MeOD .
| Proton Environment | This compound (CDCl₃, δ ppm) | Barbital (DMSO-d₆, δ ppm) | Interpretation |
| -NH- (Imide) | Absent | 11.0–11.5 (Broad Singlet, 2H) | Diagnostic peak for product formation. Integration should be 2:1 relative to the ethyl CH₂ groups (4H). |
| -CH₂- (Ethyl) | 2.05 – 2.25 (Quartet) | 1.85 – 2.00 (Quartet) | The ethyl groups remain intact. The shift moves slightly upfield as the highly withdrawing COCl groups are replaced by the amide-like ring system. |
| -CH₃ (Ethyl) | 0.95 – 1.10 (Triplet) | 0.70 – 0.85 (Triplet) | Triplet multiplicity is preserved. |
Carbon-13 NMR ( C NMR)
Carbon NMR distinguishes the unique carbonyl environments in the product.
-
Starting Material: Shows a single carbonyl signal typically >170 ppm (Acid Chloride).
-
Product: Shows two distinct carbonyl signals due to the symmetry of the pyrimidine ring:
-
C2 (Urea carbon): ~150 ppm.
-
C4/C6 (Amide carbons): ~173 ppm.
-
Quaternary Carbon (C5): ~50–60 ppm.
-
Experimental Protocol: Synthesis of Barbital
Safety Warning: this compound is corrosive and moisture-sensitive.[4] Handle in a fume hood. Barbiturates are biologically active; handle product with appropriate containment.
Materials
-
This compound (1.0 equiv)
-
Urea (1.1 equiv, dry)[1]
-
Solvent: None (Neat fusion) or Acetic Acid/Sodium Acetate (if using solution method).
-
Recommended Method (Fischer-Dilthey Modification): Condensation in the presence of a condensing agent is often preferred, but the direct reaction of the acid chloride is feasible.
Step-by-Step Workflow
-
Preparation: In a round-bottom flask equipped with a drying tube (CaCl₂), mix finely powdered, dry urea (6.6 g, 110 mmol) with This compound (19.7 g, 100 mmol).
-
Reaction: Heat the mixture gently on an oil bath to 90–100°C .
-
Observation: Evolution of HCl gas will occur (monitor with pH paper at vent). The mixture will liquefy and then resolidify as the product forms.
-
Duration: Maintain heating for 5–7 hours to ensure complete conversion.
-
-
Quenching: Allow the mass to cool. Add hot water (50 mL) to the residue and boil briefly to dissolve unreacted urea and hydrolyze any remaining acid chloride.
-
Crystallization: Cool the solution to 0–5°C. The crude Barbital will precipitate as a white solid.
-
Purification: Recrystallize from boiling water or dilute ethanol.
-
Target Melting Point: 188–190°C.
-
Figure 2: Operational workflow for the synthesis and purification of Barbital.
Troubleshooting & Self-Validation
Common Failure Modes
-
Hydrolysis (Moisture Contamination):
-
Incomplete Cyclization (Mono-ureide):
Validation Checklist
References
-
Organic Syntheses. "Barbituric Acid." Org.[10][13][4][12] Synth.1943 , Coll. Vol. 2, 60. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 4149059, this compound." PubChem, 2024 .[14] Link
-
Sigma-Aldrich. "IR Spectrum of this compound."[9] SpectraBase.[9] Link
-
Fischer, E., & Dilthey, A. "Über C-Dialkylbarbitursäuren und über die Ureide der Dialkylessigsäuren." Justus Liebigs Annalen der Chemie, 1904 , 335(3), 334-368. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed., John Wiley & Sons, 2005. (Standard reference for IR/NMR shifts).
Sources
- 1. prepchem.com [prepchem.com]
- 2. 二氯化二乙基丙二酰 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 4. chembk.com [chembk.com]
- 5. Dimethylmalonyl Dichloride | 5659-93-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Malonyl chloride(1663-67-8) IR Spectrum [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. spectrabase.com [spectrabase.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Personal protective equipment for handling Diethylmalonyl dichloride
Topic: Personal protective equipment for handling Diethylmalonyl dichloride Audience: Researchers, scientists, and drug development professionals.
Executive Safety Summary
This compound (CAS: 54505-72-5) is a highly reactive electrophile used primarily in the synthesis of barbiturates (e.g., Veronal) and heterocyclic compounds. Its utility in drug development is matched by its aggressive hazard profile.
The Core Hazard Mechanism:
Unlike standard organic solvents, this compound is water-reactive .[1] Upon contact with moisture (atmospheric or physiological), it undergoes rapid hydrolysis, releasing Hydrogen Chloride (HCl) gas and generating heat.
This mechanism dictates that standard particulate masks and latex gloves are insufficient. Safety protocols must focus on preventing moisture contact and neutralizing acidic byproducts.
Personal Protective Equipment (PPE) Matrix
Rationale: PPE selection is based on permeation resistance to organic acid chlorides and protection against corrosive vapors.
| PPE Category | Standard Requirement | Technical Rationale & Specifications |
| Hand Protection | Primary: Silver Shield® (Laminate) Secondary (Splash): Double-gloving Nitrile (min 5 mil) | Why: Acid chlorides can degrade standard nitrile. Protocol: Use Silver Shield liners for immersion/spill cleanup. For standard handling, wear two pairs of nitrile gloves. Immediately change outer glove upon any splash. Avoid Latex. |
| Respiratory | Primary: Chemical Fume Hood Emergency: Full-face Respirator (ABEK) | Why: The LC50 of acid chlorides is low. HCl gas causes immediate mucous membrane necrosis. Spec: Fume hood face velocity must be >100 fpm. Use Type B (Inorganic Gas) + Type E (Acid Gas) cartridges for emergencies. |
| Eye/Face | Chemical Splash Goggles + Face Shield | Why: Vapors are lachrymatory. A face shield is mandatory during transfers to prevent skin burns from "spitting" caused by hydrolysis if moisture is present. |
| Body | Chemical-Resistant Lab Coat + Apron | Why: Cotton lab coats can absorb the chemical, holding it against the skin. Use a rubberized or chemically resistant apron for bulk transfers. |
Operational Workflow: Safe Handling Protocol
The following workflow enforces a "Zero-Moisture" environment to prevent accidental hydrolysis.
Figure 1: Safe handling workflow emphasizing container integrity checks and moisture exclusion.
Step-by-Step Protocol
A. Preparation (The "Dry" Rule)
-
Glassware: All glassware must be oven-dried (>120°C) for at least 2 hours prior to use. Moisture on glass surfaces will cause immediate clouding (HCl formation).
-
Atmosphere: Perform all transfers under an inert atmosphere (Nitrogen or Argon).
-
Cold Storage: If stored at 2-8°C (recommended), allow the sealed container to warm to room temperature before opening to prevent condensation from forming inside the bottle.
B. Transfer Techniques
-
Small Volumes (<20 mL): Use a glass syringe with a long needle. Avoid plastic syringes (polycarbonate/polystyrene) which may degrade or seize.
-
Large Volumes (>20 mL): Use a cannula transfer system or a pressure-equalizing dropping funnel. Never pour directly from the reagent bottle into an open vessel.
C. Reaction Monitoring
-
Visual Cue: The formation of white fumes (HCl mist) indicates a leak in your system or wet reagents.
-
Scrubbing: If the reaction generates significant HCl, route the exhaust through a base trap (e.g., NaOH solution) before it enters the fume hood exhaust.
Emergency Response & Disposal
Spill Management
-
Do NOT use water. Adding water to a spill will generate a cloud of HCl gas, expanding the hazard zone.
-
Protocol:
-
Evacuate the immediate area.
-
Don Silver Shield gloves and a full-face respirator.
-
Cover the spill with a dry absorbent (Vermiculite or Dry Sand).
-
Neutralize slowly by adding the absorbed material to a dilute solution of Sodium Carbonate (
) or Sodium Bicarbonate.
-
Quenching & Disposal (Waste)
Never dispose of unreacted acid chlorides directly into solvent waste drums; they can pressurize the drum over time.
-
Setup: Prepare a beaker with ice water and a pH indicator.
-
Hydrolysis: Dilute the this compound in an inert solvent (e.g., Toluene or Dichloromethane).
-
Neutralization: Add the diluted solution dropwise to the ice water (or dilute NaOH) with vigorous stirring.
-
Verification: Check pH to ensure neutrality (pH 6-8) before disposing of the aqueous layer as chemical waste.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4149059, this compound. Retrieved from [Link][2]
-
University of California, Merced (2022). Standard Operating Procedure: Acid Chlorides. Retrieved from [Link]
-
Forsberg, K., & Mansdorf, S. Z. (2014). Quick Selection Guide to Chemical Protective Clothing. (General Principles of Glove Selection for Organic Halides). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
